Deferasirox iron complex
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H15N3O4.Fe/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h2*1-12,25-26H,(H,27,28);/q;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUNIUUEAIPKZ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24FeN6O8-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Deferasirox-Iron Complex: Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (B549329) is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with ailments such as β-thalassemia.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to form a stable and excretable complex with excess iron, thereby preventing iron-induced organ damage. This technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of the deferasirox-iron complex, intended for researchers and professionals in drug development and related scientific fields.
Core Concepts of Deferasirox-Iron Chelation
Deferasirox, a member of the triazole class of compounds, functions as a tridentate ligand.[2][3] This means that one molecule of deferasirox can occupy three of the six coordination sites of a ferric iron (Fe³⁺) ion. Consequently, two deferasirox molecules are required to form a stable, saturated complex with a single iron ion, resulting in a 2:1 molar ratio.[3][4][5] This coordination chemistry is fundamental to its mechanism of action, enabling the sequestration and subsequent elimination of iron from the body. The resulting complex is highly stable, ensuring efficient iron excretion.[6]
Chemical Structure and Coordination
The chemical structure of deferasirox is 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid.[2] The iron chelation primarily involves the participation of the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring. This arrangement allows for the formation of a stable hexacoordinated complex with Fe³⁺. A visual representation of the deferasirox molecule and its iron complex is presented below.
A crystal structure of the 1:2 complex between Fe³⁺ and a decarboxylated deferasirox ligand has been reported, providing valuable insight into the coordination geometry.[7]
Quantitative Data
The formation and stability of the deferasirox-iron complex have been quantified through various studies. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Reference |
| Stoichiometry (Deferasirox:Fe³⁺) | 2:1 | [4] |
| Thermodynamic Stability Constant (log KML) | 38.6 | [6] |
Table 1: Stoichiometry and Stability Constant of the Deferasirox-Iron Complex.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of the deferasirox-iron complex based on information from various scientific publications.
Synthesis of the Deferasirox-Iron Complex
A general procedure for the preparation of the deferasirox-iron complex for experimental studies can be adapted from methods described for similar iron chelate preparations.[8]
Materials:
-
Deferasirox
-
Iron(III) chloride (FeCl₃) or Iron ammonium (B1175870) citrate
-
Suitable solvent (e.g., ethanol (B145695), methanol, or an aqueous buffer solution)
-
Base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to deprotonate the phenolic hydroxyl groups of deferasirox
Procedure:
-
Dissolve a known concentration of deferasirox in the chosen solvent. The addition of a base may be necessary to facilitate dissolution and deprotonation.
-
Prepare a solution of FeCl₃ or another iron salt in the same solvent.
-
Slowly add the iron solution to the deferasirox solution in a 1:2 molar ratio of iron to deferasirox, while stirring continuously.
-
The formation of the complex is often indicated by a distinct color change.
-
The resulting solution containing the deferasirox-iron complex can then be used for subsequent characterization experiments.
Characterization Techniques
UV-Vis spectroscopy is a valuable tool for monitoring the formation of the deferasirox-iron complex and determining its concentration.
Instrumentation:
-
A standard UV-Vis spectrophotometer.
Procedure:
-
Prepare solutions of deferasirox and the deferasirox-iron complex in a suitable solvent (e.g., ethanol or 0.1M sodium hydroxide).[4][9]
-
Record the UV-Vis absorption spectra of both solutions over a relevant wavelength range (e.g., 200-800 nm).
-
The formation of the complex is characterized by a shift in the absorption maxima compared to the free deferasirox ligand. For instance, in ethanol, deferasirox exhibits a characteristic absorption spectrum which is altered upon complexation with Fe³⁺.[4][10] In 0.1M sodium hydroxide, the λmax of deferasirox is reported to be 319 nm.[9][11]
NMR spectroscopy provides detailed information about the structure of the deferasirox-iron complex in solution.
Instrumentation:
-
A high-resolution NMR spectrometer.
Procedure:
-
Prepare a sample of the deferasirox-iron complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
HPLC methods have been developed for the simultaneous determination of deferasirox and its iron complex in biological matrices, which is crucial for pharmacokinetic studies.
Instrumentation:
-
An HPLC system equipped with a UV detector and a suitable column (e.g., C18 reverse-phase).
Procedure:
-
Develop a mobile phase that allows for the separation of deferasirox and its iron complex. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer.
-
Inject the sample containing both species onto the HPLC column.
-
Monitor the elution of the compounds using a UV detector at a wavelength where both species have significant absorbance (e.g., 248 nm).[9] This technique allows for the quantification of both the free drug and its iron-bound form.
Visualizing the Chelation Process
The following diagrams, generated using the DOT language, illustrate the logical flow of the iron chelation process by deferasirox.
Caption: Logical workflow of the deferasirox-iron chelation process.
Caption: Experimental workflow for the characterization of the deferasirox-iron complex.
Conclusion
This technical guide provides a detailed overview of the deferasirox-iron complex, emphasizing its chemical structure, quantitative properties, and the experimental protocols for its characterization. The 2:1 stoichiometry and high stability of the complex are central to the therapeutic efficacy of deferasirox. The outlined experimental methodologies offer a foundation for researchers to further investigate the properties and behavior of this important medicinal coordination complex. The provided visualizations aim to simplify the understanding of the chelation process and the experimental workflow involved in its study. This comprehensive information is intended to support the ongoing research and development efforts in the field of iron chelation therapy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of Deferasirox in Iron Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox (B549329) is an orally active, tridentate iron chelator pivotal in the management of chronic iron overload. Its mechanism of action, centered on the formation of a stable 2:1 complex with ferric iron (Fe³⁺), facilitates the excretion of excess iron, primarily through the feces. This guide provides an in-depth technical overview of the core mechanisms of Deferasirox, encompassing its chemical properties, cellular and systemic effects, and its influence on key signaling pathways. Detailed experimental protocols for assessing iron chelation and quantitative data from preclinical and clinical studies are presented to offer a comprehensive resource for the scientific community.
Introduction
Chronic iron overload, a consequence of conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes requiring frequent blood transfusions, poses a significant risk of organ damage due to the catalytic role of iron in the formation of reactive oxygen species (ROS). Deferasirox (marketed as Exjade®, Jadenu®, and generics) has emerged as a frontline oral chelation therapy, offering a convenient and effective alternative to parenteral options. Understanding its intricate mechanism of action is crucial for optimizing its therapeutic use and for the development of next-generation iron chelators.
Physicochemical Properties and Iron Binding
Deferasirox, with the chemical formula C₂₁H₁₅N₃O₄, is a lipophilic molecule that acts as a tridentate ligand. This means that three atoms within the Deferasirox molecule coordinate with a single iron ion. To form a stable complex, two molecules of Deferasirox bind to one ferric iron (Fe³⁺) ion in a 2:1 stoichiometry.[1] This high-affinity interaction is highly selective for iron over other biologically relevant metal ions.
The stability of the Deferasirox-iron complex is a key determinant of its efficacy. The binding affinity is exceptionally high, with a reported log β value of 36.9. This high stability constant ensures that Deferasirox can effectively sequester iron from various physiological pools.
Systemic and Cellular Mechanism of Action
Following oral administration, Deferasirox is absorbed and binds extensively to plasma proteins, primarily albumin.[2] It then distributes throughout the body, where it chelates iron from the plasma, including the toxic non-transferrin-bound iron (NTBI) and its redox-active component, labile plasma iron (LPI).[3][4] The resulting Deferasirox-iron complex is a stable, water-soluble compound that is primarily eliminated through biliary excretion in the feces.[5]
At the cellular level, Deferasirox readily permeates cell membranes and accesses intracellular iron pools. Its primary target is the labile iron pool (LIP), a transient and chelatable pool of iron in the cytoplasm that is a major contributor to oxidative stress. By chelating the LIP, Deferasirox mitigates the formation of ROS and protects cellular components from oxidative damage. Studies have shown that Deferasirox treatment leads to a significant reduction in the LIP in various cell types, including hepatocytes and macrophages.[6] This reduction in intracellular iron availability also leads to a decrease in the expression of the iron storage protein, ferritin.
Quantitative Data on Deferasirox Efficacy
The efficacy of Deferasirox in reducing iron overload has been extensively documented in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Deferasirox
| Cell Line | Assay | Endpoint | IC₅₀ / Effect | Reference |
| K-562 (Leukemia) | MTT Assay | Cell Viability | ~20-100 µM (Dose-dependent inhibition) | [7][8] |
| HL-60 (Leukemia) | MTT Assay | Cell Viability | ~50 µM | [1] |
| BxPC-3 (Pancreatic Cancer) | MTS Assay | Cell Viability | 22.1 ± 2.1 µM | [2] |
| Panc-1 (Pancreatic Cancer) | MTS Assay | Cell Viability | 23.4 ± 3.7 µM | [2] |
| A549 (Lung Cancer) | MTT Assay | Cell Viability | 12.3 µM (72h) | [4][9] |
| HCT116 (Colon Cancer) | MTT Assay | Cell Viability | Similar to A549 | [4][9] |
| PC-3 (Prostate Cancer) | MTT Assay | Cell Viability | > 25 µM | [5] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability | ~20 µM | [5] |
| Malignant Lymphoma Cell Lines | MTT Assay | Cell Viability | 20-100 µM (Dose-dependent) | [10] |
| Sup-B15 & Molt-4 (ALL) | CCK-8/XTT Assay | Cell Viability | 100 nM (Optimal for experiments) | [11][12] |
Table 2: Clinical Efficacy of Deferasirox in Reducing Iron Overload
| Patient Population | Duration | Deferasirox Dose (mg/kg/day) | Baseline Liver Iron Concentration (LIC) (mg Fe/g dw) | Change in LIC (mg Fe/g dw) | Baseline Serum Ferritin (ng/mL) | Change in Serum Ferritin (ng/mL) | Reference |
| Myelodysplastic Syndromes (MDS) | 1 year | 10-40 | 24.5 ± 15.6 | -10.9 ± 11.9 | >2500 (median) | Significant decrease (p=0.002) | [13][14][15] |
| MDS | 2 years | 10-40 | 24.5 ± 15.6 | -13.5 ± 14.1 | >2500 (median) | Continued significant decrease | [13][14] |
| β-thalassemia | 2.7 years | ≥30 | 19.6 ± 9.2 | -6.6 ± 9.4 | 3356 (median) | -929 (median) | [16] |
| β-thalassemia (Severe Myocardial Siderosis) | 1 year (Combination w/ DFO) | 30.5 | 33.4 ± 14.5 | -14.4 ± 12.1 | Not Reported | Not Reported | [17] |
| β-thalassemia | 1 year | Not Specified | 28.6 ± 10.3 | -6.8 ± 6.2 | 6334 (median) | -942 (median) | [3] |
| Transfusion-dependent Anemias | 1 year | 19.3 (production) / 19.0 (hemolytic) | Not Reported | Not Reported | 2926 (production) / 2682 (hemolytic) | -940 (production) / -617 (hemolytic) | [18] |
| Thalassemia | 18 months | 25-35 | Not Reported (Severe Overload) | Not Significant | 3604.5 (median) | -1568 (median) | [19] |
Influence on Cellular Signaling Pathways
Beyond its direct iron-chelating activity, Deferasirox modulates several key signaling pathways, contributing to its therapeutic and potential anti-neoplastic effects.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival. Iron is essential for mTORC1 activity. Deferasirox, by depleting intracellular iron, inhibits the mTOR signaling pathway. This inhibition is mediated, at least in part, through the upregulation of REDD1 (Regulated in development and DNA damage response 1), which in turn activates the TSC1/TSC2 complex, a negative regulator of mTORC1.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction in labile plasma iron during treatment with deferasirox, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction in labile plasma iron during treatment with deferasirox, a once-daily oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 7. Micromethod for determining total iron-binding capacity by flameless atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Deferasirox Decreases Liver Iron Concentration in Iron-Overloaded Patients with Myelodysplastic Syndromes, Aplastic Anemia and Other Rare Anemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Importance of optimal dosing ≥30 mg/kg/d during deferasirox treatment: 2.7-yr follow-up from the ESCALATOR study in patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Isolation and characterization of iron chelators from turmeric (Curcuma longa): selective metal binding by curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of the Deferasirox-Iron Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the Deferasirox-iron (III) complex, a critical area of study in the management of chronic iron overload. This document details the experimental protocols for its formation and the analytical techniques employed for its characterization, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows and the chelation mechanism are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Deferasirox (B549329) (DFX) is an orally active, tridentate chelating agent that plays a crucial role in the treatment of transfusional iron overload. Its high affinity and selectivity for ferric iron (Fe³⁺) lead to the formation of a stable 2:1 complex, Fe(DFX)₂, which is subsequently excreted from the body.[1][2][3] Understanding the synthesis and physicochemical properties of this complex is paramount for optimizing chelation therapy and developing new therapeutic strategies.
The Fe(DFX)₂ complex is a hexacoordinated Fe(III) species with two Deferasirox ligands.[4][5] This complex exhibits outstanding thermodynamic stability, which is essential for effective iron sequestration in a biological milieu.[5][6] This guide will explore the methodologies to synthesize this complex in a laboratory setting and the analytical techniques used to confirm its identity, purity, and key characteristics.
Synthesis of the Deferasirox-Iron (III) Complex
The synthesis of the Fe(DFX)₂ complex involves the reaction of Deferasirox with a ferric iron salt in a controlled aqueous environment. The following protocol is a standard laboratory procedure for its preparation.
Experimental Protocol: Synthesis of Fe(Deferasirox)₂
Materials:
-
Deferasirox (4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid)
-
Ferric chloride (FeCl₃)
-
N-methyl-d-glucamine (meglumine)
-
Deionized water
-
Sephadex G-10 resin
Procedure:
-
Deferasirox Solution Preparation: Suspend 75 mg (0.2 mmol) of Deferasirox in 100 mL of deionized water. Basify the suspension to a pH of 9 with a 5 M aqueous solution of N-methyl-d-glucamine. Heat the mixture to 60°C under continuous magnetic stirring until the Deferasirox is completely dissolved.[1]
-
Iron Chelation: While maintaining the temperature at 60°C, add 3.04 mL of a 25 mM aqueous solution of FeCl₃ (0.076 mmol) dropwise to the Deferasirox solution.[1]
-
pH Adjustment: Throughout the addition of the FeCl₃ solution, maintain the pH of the reaction mixture at 8 by adding the 5 M N-methyl-d-glucamine solution as needed.[1]
-
Reaction Completion: After the complete addition of the iron solution, continue to heat the mixture at 60°C for 1 hour with constant magnetic stirring to ensure the full formation of the complex.[1]
-
Purification: Purify the resulting Fe(DFX)₂ complex by chromatography using a Sephadex G-10 resin column with water as the eluent.[1]
Note: To enhance aqueous solubility for experimental purposes, the complex is often prepared as its meglumine (B1676163) salt, [Fe(DFX)₂]MGL₃.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the Fe(Deferasirox)₂ complex.
Characterization of the Deferasirox-Iron (III) Complex
A suite of analytical techniques is employed to characterize the Fe(DFX)₂ complex, confirming its structure, stability, and physicochemical properties.
Spectroscopic Characterization
3.1.1. UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for monitoring the formation of the Deferasirox-iron complex. The chelation of iron by Deferasirox results in a distinct shift in the absorption spectrum compared to the free ligand.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Sample Preparation: Prepare ethanolic solutions of Deferasirox (e.g., 0.1 mM) and the Fe(DFX)₂ complex (e.g., 0.1 mM).[6] A solution of FeCl₃ (e.g., 0.01 mM) in the same solvent should also be prepared for comparison.[6]
-
Measurement: Record the UV-Vis absorption spectra of the prepared solutions over a relevant wavelength range (e.g., 200-800 nm).
-
Observation: The formation of the complex is indicated by changes in the absorption bands, particularly in the visible region, due to the charge transfer interactions between the iron center and the ligand.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for studying the structural aspects of the Deferasirox ligand and its interaction with iron.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Sample Preparation: Dissolve Deferasirox and the Fe(DFX)₂ complex in a suitable deuterated solvent, such as DMSO-d₆.
-
Measurement: Acquire ¹H NMR spectra for both the free ligand and the complex.
-
Observation: The chelation of the paramagnetic Fe³⁺ ion leads to significant broadening and shifting of the proton signals of the Deferasirox ligand in the ¹H NMR spectrum of the complex. This is a key indicator of successful complex formation.
Physicochemical Properties
The formation of the Fe(DFX)₂ complex alters the physicochemical properties of the Deferasirox molecule. A summary of these properties is presented in the table below.
| Property | Deferasirox (Free Ligand) | Fe(Deferasirox)₂ Complex | Reference(s) |
| Stoichiometry (DFX:Fe) | N/A | 2:1 | [1][2] |
| Molecular Weight | 373.36 g/mol | Higher than the free drug | [7] |
| Water Solubility | Low | Lower than the free drug | [7] |
| Thermodynamic Stability (log K) | N/A | 38.6 | [6][8] |
| Primary Route of Elimination | Hepatic (Glucuronidation) | Hepatic (Biliary) | [7] |
Chelation and Biological Interaction Pathway
The following diagram illustrates the conceptual pathway of Deferasirox in the body, from administration to the chelation of iron and subsequent excretion of the complex.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of the Deferasirox-iron (III) complex. The detailed experimental protocols and tabulated quantitative data offer valuable resources for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The logical flow diagrams further elucidate the synthesis process and the biological pathway of iron chelation by Deferasirox. A thorough understanding of these fundamental aspects is essential for the continued advancement of iron chelation therapies.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fe(deferasirox)2: An Iron(III)-Based Magnetic Resonance Imaging T1 Contrast Agent Endowed with Remarkable Molecular and Functional Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stoichiometry of Deferasirox and Iron Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (B549329) is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often resulting from regular blood transfusions in patients with ailments such as β-thalassemia and other chronic anemias. Its therapeutic efficacy is fundamentally rooted in its high affinity and specific binding to ferric iron (Fe³⁺), which facilitates its excretion from the body, thereby mitigating iron-induced organ toxicity. This technical guide provides a comprehensive examination of the core principles governing the interaction between deferasirox and iron, with a focus on the stoichiometry of the resulting complex. Detailed experimental protocols for the characterization of this binding, along with insights into the signaling pathways modulated by deferasirox, are presented to support further research and drug development efforts.
Core Concept: The Stoichiometry of Deferasirox-Iron Binding
Deferasirox is a tridentate ligand, meaning it possesses three donor atoms that coordinate with a central metal ion. In the case of iron chelation, two molecules of deferasirox bind to a single ferric iron (Fe³⁺) ion, forming a stable 2:1 complex.[1][2][3] This specific stoichiometric relationship is crucial for the efficient neutralization and subsequent elimination of excess iron from the body. The resulting Fe(deferasirox)₂ complex is a hexacoordinated species, which exhibits high thermodynamic stability.[4][5]
Quantitative Data Summary
The binding characteristics of deferasirox and its affinity for iron, as well as other metals, have been quantified in various studies. The following table summarizes key quantitative data related to the stoichiometry and binding properties of deferasirox.
| Parameter | Value | Method | Reference(s) |
| Binding Stoichiometry (Deferasirox:Fe³⁺) | 2:1 | X-ray Crystallography, Spectrophotometric Titration, Mass Spectrometry | [1][3][4] |
| Affinity for Fe³⁺ vs. Cu²⁺ | ~14 times greater for Fe³⁺ | Not Specified | [3] |
| Affinity for Fe³⁺ vs. Zn²⁺ | ~21 times greater for Fe³⁺ | Not Specified | [3] |
| Thermodynamic Stability (log K) of Fe(deferasirox)₂ | 38.6 | Not Specified | [4] |
Experimental Protocols
A variety of analytical techniques can be employed to determine and quantify the stoichiometry of deferasirox and iron binding. Below are detailed methodologies for key experiments.
Spectrophotometric Titration (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
a. Materials and Reagents:
-
Deferasirox stock solution (e.g., 1 mM in a suitable solvent like methanol (B129727) or DMSO, followed by dilution in buffer)
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃) stock solution (e.g., 1 mM in acidic aqueous solution to prevent hydrolysis)
-
Buffer solution (e.g., Acetate buffer, pH 3)[6]
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
b. Protocol:
-
Prepare a series of solutions in volumetric flasks by mixing the deferasirox and iron(III) stock solutions in varying mole fractions (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), ensuring the total volume and total moles of reactants remain constant in each flask. For example, for a total volume of 10 mL and a total concentration of 50 µM, the volumes of 0.5 mM stock solutions would be varied.[6]
-
Dilute each mixture to the final volume with the buffer solution and allow the solutions to equilibrate for a specified time (e.g., 5-10 minutes) to ensure complete complex formation.[6]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the deferasirox-iron complex. This can be determined by scanning a solution of the complex across a range of wavelengths. The complex typically exhibits a visible color, and the λ_max is often around 510 nm.[6]
-
Plot the absorbance values against the mole fraction of deferasirox.
-
The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. For a 2:1 deferasirox:iron complex, the maximum absorbance will be observed at a deferasirox mole fraction of approximately 0.67.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the simultaneous separation and quantification of free deferasirox and its iron complex in biological matrices.
a. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 4.6) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[2]
-
Deferasirox and Fe-(deferasirox)₂ analytical standards
-
Acetonitrile (B52724) for sample preparation (protein precipitation)
-
Internal standard (e.g., mifepristone)[8]
b. Protocol:
-
Sample Preparation: For plasma samples, perform protein precipitation by adding a sufficient volume of acetonitrile (e.g., 200 µL of plasma to 400 µL of acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.[9]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample onto the HPLC column. The retention times for deferasirox and its iron complex will be distinct, allowing for their separation and quantification based on the peak areas relative to a calibration curve prepared from the analytical standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of deferasirox and its iron complex, especially in complex biological matrices.
a. Materials and Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile Phase: A gradient or isocratic mixture of solvents such as methanol and 0.1% formic acid in water.[11] To prevent the formation of iron complexes during analysis, a chelating agent like EDTA (e.g., 0.04 mM) can be added to the mobile phase.[11]
-
Deferasirox and Fe-(deferasirox)₂ analytical standards
-
Internal standard (e.g., mifepristone)[11]
-
Acetonitrile for sample preparation
b. Protocol:
-
Sample Preparation: Similar to the HPLC-UV method, perform protein precipitation of plasma samples using acetonitrile.[11]
-
LC-MS/MS Conditions:
-
Set the appropriate flow rate and gradient for the mobile phase.
-
Optimize the mass spectrometer settings for the detection of deferasirox and its iron complex. This includes selecting the precursor and product ions for multiple reaction monitoring (MRM). For deferasirox, the transition m/z 374.2 → 108.1 has been reported.[11]
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system. The concentrations of deferasirox and its iron complex are determined by comparing the peak areas of the selected MRM transitions to those of the calibration standards.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of specific proteins within signaling pathways affected by deferasirox.
a. Materials and Reagents:
-
Cell culture reagents
-
Deferasirox
-
Lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IKK, anti-IKK, anti-REDD1, anti-phospho-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Treatment: Culture cells (e.g., leukemia cell lines like K562) and treat with various concentrations of deferasirox for a specified time.[12]
-
Protein Extraction: Lyse the cells in cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. To assess phosphorylation, the signal from the phospho-specific antibody is often normalized to the signal from the total protein antibody.[14]
Signaling Pathways and Logical Relationships
Deferasirox's interaction with iron extends beyond simple chelation and excretion. By modulating intracellular iron levels, deferasirox can influence various signaling pathways. Two prominent pathways affected are the NF-κB and mTOR pathways.
Deferasirox and the NF-κB Signaling Pathway
Deferasirox has been shown to inhibit the NF-κB signaling pathway. This is significant as NF-κB is a key regulator of inflammation, cell survival, and proliferation. The inhibitory effect of deferasirox on this pathway is thought to be independent of its iron-chelating activity.[11]
Caption: Deferasirox inhibits the NF-κB signaling pathway.
Deferasirox and the mTOR Signaling Pathway
Deferasirox has also been found to repress signaling through the mammalian target of rapamycin (B549165) (mTOR) pathway. This effect is mediated by the enhanced expression of REDD1 (Regulated in Development and DNA Damage Response 1), which in turn leads to the activation of the TSC1/TSC2 complex, a negative regulator of mTOR.[1][12]
Caption: Deferasirox represses the mTOR signaling pathway.
Conclusion
The 2:1 binding stoichiometry of deferasirox to ferric iron is a cornerstone of its therapeutic action. This technical guide has provided a detailed overview of this fundamental interaction, supported by quantitative data and comprehensive experimental protocols for its characterization. The elucidation of deferasirox's influence on key cellular signaling pathways, such as NF-κB and mTOR, opens new avenues for understanding its broader pharmacological effects and potential applications beyond iron chelation. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and drug development professionals in their ongoing efforts to refine and expand the therapeutic utility of deferasirox.
References
- 1. Simultaneous Determination of Plasma Deferasirox and Deferasirox-Iron Complex Using an HPLC-UV System and Pharmacokinetics of Deferasirox in Patients With β-Thalassemia Major: Once-daily Versus Twice-daily Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose titration of deferasirox iron chelation therapy by magnetic resonance imaging for chronic iron storage disease in three adult red bald-headed uakari (Cacajao calvus rubicundus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fe(deferasirox)2: An Iron(III)-Based Magnetic Resonance Imaging T1 Contrast Agent Endowed with Remarkable Molecular and Functional Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Deferasirox Derivative That Acts as a Multifaceted Platform for the Detection and Quantification of Fe3+ [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. kums.ac.ir [kums.ac.ir]
- 9. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ujconline.net [ujconline.net]
- 11. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REDD1 enhances protein phosphatase 2A-mediated dephosphorylation of Akt to repress mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-Depth Technical Guide to the Formation and Stability of Deferasirox-Iron Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (B549329) is an orally active tridentate iron chelator pivotal in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with ailments such as β-thalassemia. Its therapeutic efficacy is intrinsically linked to its ability to form stable complexes with iron, thereby facilitating its excretion from the body. This technical guide provides a comprehensive overview of the formation of deferasirox-iron complexes, their stability constants, the experimental methodologies used for their characterization, and the associated signaling pathways.
Deferasirox-Iron Complex Formation
Deferasirox selectively binds to ferric iron (Fe³⁺) with high affinity. As a tridentate ligand, it coordinates with the iron ion through two phenolic hydroxyl groups and a nitrogen atom of the triazole ring. The stoichiometry of the clinically relevant iron complex is a 2:1 ratio, where two molecules of deferasirox bind to a single Fe³⁺ ion, forming a stable octahedral complex, often denoted as [Fe(DFX)₂]³⁻.[1] This chelation process effectively mobilizes excess iron from various tissues, allowing for its subsequent elimination, primarily through the feces.
Stability of Deferasirox-Iron Complexes
The stability of a metal-ligand complex is quantified by its stability constant (β), which represents the equilibrium constant for the formation of the complex. A higher stability constant indicates a stronger bond between the ligand and the metal ion. For the 2:1 deferasirox-iron(III) complex, the overall stability constant (logβ₂) has been determined through potentiometric measurements.
Quantitative Data on Stability Constants
The following table summarizes the reported stability constant for the deferasirox-iron(III) complex.
| Complex Species | Stoichiometry (Deferasirox:Iron) | Overall Stability Constant (logβ₂) | Method of Determination |
| [Fe(DFX)₂]³⁻ | 2:1 | 36.9 | Potentiometric Measurements |
Data sourced from a product monograph citing in vitro studies.[2]
Experimental Protocols for Stability Constant Determination
The determination of stability constants for metal-ligand complexes like deferasirox-iron is crucial for understanding their in vivo behavior. The primary methods employed for this purpose are potentiometric titration and spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in the potential of an electrode (typically a pH electrode) in a solution containing the metal ion and the ligand as a titrant (a strong base or acid) is added.
General Protocol:
-
Solution Preparation:
-
Prepare a standard solution of deferasirox in a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO due to deferasirox's low aqueous solubility).
-
Prepare a standard solution of a ferric iron salt (e.g., FeCl₃ or Fe(NO₃)₃) in the same solvent system.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) for titration.
-
A background electrolyte (e.g., KCl or KNO₃) is used to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
A known volume of the deferasirox solution is placed in a thermostated titration vessel.
-
A specific amount of the ferric iron solution is added to achieve the desired ligand-to-metal ratio.
-
The solution is titrated with the standardized strong base.
-
The potential (pH) of the solution is measured after each addition of the titrant, allowing the solution to reach equilibrium.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
Specialized computer programs, such as SUPERQUAD or PSEQUAD, are often used to refine the stability constants from the potentiometric data by fitting the experimental titration curves to a theoretical model of all the equilibria occurring in the solution.[2]
-
Spectrophotometry (Job's Method of Continuous Variation)
Spectrophotometry can be used to determine the stoichiometry of the complex and, in some cases, its stability constant. Job's method of continuous variation is a common spectrophotometric technique for determining the stoichiometry.
General Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of deferasirox and a ferric iron salt in a suitable solvent.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions where the total molar concentration of deferasirox and iron is kept constant, but their mole fractions are varied. For example, in a total volume of 10 mL, the volume of the deferasirox solution would vary from 0 to 10 mL, while the volume of the iron solution would vary from 10 to 0 mL.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the deferasirox-iron complex.
-
Measure the absorbance of each solution in the series at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance as a function of the mole fraction of the ligand (or metal).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 2:1 complex, the maximum absorbance would be expected at a mole fraction of deferasirox of approximately 0.67.
-
Visualizations
Deferasirox-Iron Complex Formation
Caption: Formation of the 2:1 Deferasirox-Iron(III) complex.
Experimental Workflow for Job's Method
Caption: Spectrophotometric determination of stoichiometry.
Deferasirox-Induced mTOR Signaling Pathway
Caption: Deferasirox inhibits cell proliferation via the REDD1/mTOR pathway.
Conclusion
The formation of a highly stable 2:1 complex between deferasirox and ferric iron is fundamental to its therapeutic action in treating iron overload. The high stability constant (logβ₂ = 36.9) underscores the strong affinity of deferasirox for iron, ensuring efficient chelation. The experimental determination of these stability constants, primarily through potentiometric titration, provides the quantitative data necessary for understanding the drug's efficacy. Furthermore, the elucidation of deferasirox's influence on cellular signaling pathways, such as the mTOR pathway, opens new avenues for research into its broader pharmacological effects. This technical guide provides a foundational understanding for professionals in the field of drug development and research, highlighting the key chemical and biological aspects of deferasirox's mechanism of action.
References
Spectroscopic Analysis of the Deferasirox-Iron Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active, tridentate iron chelator pivotal in the management of chronic iron overload, particularly in patients undergoing long-term blood transfusions. Its therapeutic efficacy is intrinsically linked to its ability to form a stable complex with ferric iron (Fe³⁺), facilitating its excretion. A thorough understanding of the structural and electronic properties of this Deferasirox-iron complex is paramount for drug development, quality control, and further research into its mechanism of action. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize the Deferasirox-iron complex, complete with experimental protocols, quantitative data, and workflow visualizations.
Deferasirox coordinates with iron in a 2:1 ratio, forming a stable [Fe(Deferasirox)₂]³⁻ complex. The following sections detail the application of various spectroscopic methods to elucidate the structure and properties of this complex.
Experimental Workflows and Methodologies
A logical workflow for the comprehensive spectroscopic analysis of the Deferasirox-iron complex is essential for reproducible and accurate characterization.
In Silico Modeling of Deferasirox-Iron Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of the interaction between the oral iron chelator Deferasirox (B549329) and iron. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational methodologies, experimental validation techniques, and the molecular signaling pathways influenced by this interaction.
Introduction to Deferasirox and Iron Chelation
Deferasirox is a tridentate oral iron chelator used in the treatment of chronic iron overload due to blood transfusions.[1] Its high affinity and selectivity for ferric iron (Fe³⁺) lead to the formation of a stable 2:1 complex, which is subsequently excreted from the body.[1][2] Understanding the intricacies of this interaction at a molecular level is crucial for optimizing chelation therapy and exploring the pleiotropic effects of Deferasirox, including its anticancer properties.[3] In silico modeling, encompassing techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides a powerful lens to investigate these interactions with atomic-level precision.
Computational Modeling of the Deferasirox-Iron Complex
Computational approaches are instrumental in elucidating the structural, energetic, and electronic properties of the Deferasirox-iron complex.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the geometry, binding energies, and electronic properties of the Deferasirox-iron complex.
-
Structure Preparation:
-
Obtain the 3D structure of Deferasirox from a chemical database (e.g., PubChem).
-
Position two molecules of Deferasirox around a central Fe³⁺ ion to reflect the 2:1 stoichiometry.
-
-
Computational Method:
-
Utilize a suitable quantum chemistry software package (e.g., Gaussian, ORCA).
-
Employ a hybrid density functional, such as B3LYP or CAM-B3LYP, which have been shown to be effective for transition metal complexes.[4][5]
-
Select an appropriate basis set, for instance, 6-31G(d,p) or 6-311G(d,p), for all atoms.[4][5]
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the complex to find its lowest energy conformation.
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of an aqueous environment.
-
-
Property Calculation:
-
Following optimization, perform frequency calculations to confirm that the structure corresponds to a true minimum on the potential energy surface and to obtain thermodynamic data.
-
Calculate the binding energy between Deferasirox and the iron ion.
-
Analyze the electronic structure using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) to understand the nature of the Fe-O and Fe-N bonds.[4]
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules over time, providing insights into the stability of the Deferasirox-iron complex and its interactions with the biological environment.
-
System Setup:
-
Use the optimized structure of the Deferasirox-iron complex from DFT calculations as the starting point.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection:
-
Choose a suitable force field for the simulation (e.g., AMBER, CHARMM).
-
Generate parameters for the Deferasirox molecule and the iron ion, which may require specialized parameterization.
-
-
Simulation Protocol:
-
Perform energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT (canonical) ensemble.
-
Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure stable temperature and pressure.
-
Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to capture the dynamics of the system.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radial distribution functions.
-
Examine the stability of the coordination bonds between Deferasirox and the iron ion over the course of the simulation.
-
Quantitative Data on Deferasirox-Iron Interaction
The following tables summarize key quantitative data obtained from both computational and experimental studies on the Deferasirox-iron interaction.
| Parameter | Value | Method | Reference |
| Stoichiometry (Deferasirox:Fe³⁺) | 2:1 | Experimental | [1] |
| Binding Affinity (log β) | 36.9 | Experimental | [2] |
| Thermodynamic Stability (log KML) | 38.6 | Experimental | [6] |
| Plasma Protein Binding (Unbound Fraction) | 0.4 - 1.8% | Experimental | [7] |
| Fe-[Deferasirox]₂ Complex Plasma Protein Binding (Unbound Fraction) | 0.2 - 1.2% | Experimental | [7] |
Table 1: Physicochemical Properties of Deferasirox-Iron Interaction
| Computational Method | Functional | Basis Set | Key Findings | Reference |
| DFT | CAM-B3LYP | 6-31G(d,p) | Optimized structures, electronic properties | [5] |
| DFT | B3LYP | 6-311G(d,p) | Bond character analysis (NBO, QTAIM) | [5] |
| DFT | M062X | 6-311G(d,p) | Optimized structures of modified Deferasirox-Fe complex |
Table 2: Summary of In Silico Methods for Deferasirox-Iron Modeling
Experimental Validation of In Silico Models
Experimental techniques are essential for validating the predictions from computational models and providing a comprehensive understanding of the Deferasirox-iron interaction.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to monitor the formation of the Deferasirox-iron complex by observing changes in the absorption spectrum.
-
Reagent Preparation:
-
Prepare a stock solution of Deferasirox in a suitable solvent (e.g., 0.1M NaOH).[8]
-
Prepare a stock solution of a ferric iron salt (e.g., FeCl₃) in the same solvent.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of the Deferasirox solution alone. The maximum absorbance (λmax) for Deferasirox is typically observed around 319 nm.[8]
-
Titrate the Deferasirox solution with the iron solution, recording the spectrum after each addition.
-
Monitor the changes in absorbance at the λmax of Deferasirox and the appearance of new peaks corresponding to the formation of the iron complex.
-
-
Data Analysis:
-
Plot the change in absorbance as a function of the iron concentration to determine the stoichiometry of the complex.
-
Use the data to calculate the binding constant of the interaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique used to quantify Deferasirox and its iron complex in biological matrices, providing crucial data for pharmacokinetic and pharmacodynamic studies.
-
Sample Preparation:
-
Precipitate proteins from plasma samples by adding a solvent like acetonitrile.[9]
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., ODS-C18).[9]
-
Employ a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[9]
-
To prevent interference from ferric ions, a small amount of a competing chelator like EDTA (e.g., 0.04 mM) can be added to the mobile phase.[9]
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.[9]
-
Perform tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transition for Deferasirox (e.g., m/z 374.2 → 108.1).[9]
-
-
Quantification:
-
Construct a calibration curve using standards of known Deferasirox concentrations.
-
Determine the concentration of Deferasirox in the unknown samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways Modulated by Deferasirox-Iron Chelation
The biological effects of Deferasirox extend beyond simple iron removal and involve the modulation of several key signaling pathways.
mTOR Signaling Pathway
Deferasirox has been shown to repress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This is achieved by enhancing the expression of REDD1 (Regulated in Development and DNA Damage Response 1), which is an inhibitor of mTOR.[10] The inhibition of the mTOR pathway contributes to the antiproliferative effects of Deferasirox.
Apoptosis Pathways
In certain cancer cells, Deferasirox induces apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and caspase-3.[4] This pro-apoptotic effect is a key mechanism behind its anticancer activity.
Hepcidin-Ferroportin Axis
Deferasirox can also influence systemic iron homeostasis by increasing the levels of hepcidin (B1576463), a key iron-regulatory hormone.[3] Elevated hepcidin leads to the degradation of ferroportin, the only known cellular iron exporter, thereby reducing iron absorption from the gut and iron release from macrophages.
Conclusion
The in silico modeling of the Deferasirox-iron interaction, rigorously validated by experimental data, provides invaluable insights into the mechanism of action of this important chelating agent. The computational and experimental workflows detailed in this guide offer a robust framework for researchers to further investigate this interaction, aiding in the development of more effective chelation strategies and the exploration of Deferasirox's therapeutic potential in a wider range of diseases. The elucidation of its impact on cellular signaling pathways opens new avenues for its application in oncology and other fields where iron metabolism plays a critical role.
References
- 1. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A theoretical study on the electronic structures and equilibrium constants evaluation of Deferasirox iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Deferasirox-Iron Complexes: A Technical Guide to their Redox Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox (B549329) (DFX) is a cornerstone in the management of chronic iron overload, primarily functioning as a high-affinity chelator that facilitates iron excretion. However, the therapeutic efficacy and toxicological profile of DFX are intrinsically linked to the redox properties of the iron complexes it forms. This technical guide provides an in-depth exploration of the redox behavior of Deferasirox-iron complexes, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the antioxidant and pro-oxidant characteristics of these complexes, detail the experimental methodologies used to assess their redox activity, and present quantitative data in a structured format. Furthermore, we visualize the intricate signaling pathways modulated by the redox activity of Deferasirox-iron complexes, providing a deeper understanding of their cellular impact.
Introduction
Iron, a vital transition metal, is a double-edged sword in biological systems. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states is crucial for numerous physiological processes, including oxygen transport and cellular respiration. However, this same redox activity can catalyze the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, leading to oxidative stress and cellular damage. In transfusional iron overload, the accumulation of non-transferrin-bound iron significantly exacerbates this risk.
Deferasirox, an oral iron chelator, forms a stable 2:1 complex with Fe³⁺.[1][2] By sequestering labile iron, DFX effectively prevents its participation in deleterious redox reactions.[3] This guide elucidates the multifaceted redox properties of the resulting Deferasirox-iron complexes, which are central to the drug's therapeutic actions and potential side effects.
Redox Properties of Deferasirox-Iron Complexes
The chelation of iron by Deferasirox profoundly alters its redox potential, thereby modulating its ability to participate in electron transfer reactions. The [Fe(DFX)₂]³⁻ complex is redox-active, and its behavior is highly dependent on the surrounding microenvironment.
Antioxidant Activity
The primary antioxidant mechanism of Deferasirox is the sequestration of catalytically active iron, thereby inhibiting the Fenton reaction and subsequent production of hydroxyl radicals.[3] This has been demonstrated in various in vitro models.
Table 1: Antioxidant Activity of Deferasirox-Iron Complexes
| Experimental Model | Parameter Measured | Result | Reference |
| Ascorbic Acid Oxidation (Fe³⁺-catalyzed) | Rate of oxidation | Reduced by approximately 100-fold | [1][2] |
| Linoleic Acid Peroxidation (Fe²⁺/H₂O₂-induced) | Initiation rate constant | Reduced by approximately 6-fold | [1] |
| Dihydropyridine Oxidation (Fe³⁺/H₂O₂-induced) | Rate of oxidation | Almost completely inhibited | [1] |
Pro-oxidant Potential
While predominantly acting as an antioxidant, under certain conditions, the Deferasirox-iron complex itself can participate in redox cycling, potentially leading to ROS generation. This pro-oxidant activity is less characterized but is an important consideration in the drug's overall toxicological profile.
Experimental Protocols
A variety of experimental techniques are employed to characterize the redox properties of Deferasirox-iron complexes. Here, we detail the methodologies for key assays.
UV-Visible Spectroscopy: Ascorbic Acid Oxidation Assay
This assay spectrophotometrically monitors the oxidation of ascorbic acid, a reaction catalyzed by free iron. The inhibition of this reaction in the presence of Deferasirox provides a measure of its iron-chelating and antioxidant capacity.
-
Reagents:
-
Ascorbic acid (Asc) solution (0.1 mM in ethanol)
-
FeCl₃ solution (0.05 mM in ethanol)
-
Deferasirox (DFX) solution (various concentrations in ethanol)
-
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
The UV-Vis absorption spectrum of a 0.1 mM Asc solution is recorded. The kinetics of Asc oxidation are monitored by the decrease in optical density at its absorption maximum (approximately 262 nm).[1]
-
FeCl₃ solution is added to the Asc solution to initiate oxidation, and the change in absorbance over time is recorded.
-
The experiment is repeated with the addition of varying concentrations of DFX to the Asc/FeCl₃ mixture.
-
The rate of Asc oxidation is calculated from the time-dependent decrease in absorbance. The maximum inhibitory effect is typically observed at a 2:1 DFX to iron molar ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Linoleic Acid Peroxidation Assay
This method utilizes ¹H-NMR to monitor the peroxidation of linoleic acid (LA), a model for lipid peroxidation. The suppression of LA degradation by Deferasirox indicates its ability to protect against oxidative damage to lipids.
-
Reagents:
-
Linoleic acid (LA) micelles (3.5 mM in deuterated phosphate-saline buffer, pH 7.4)
-
FeSO₄ solution (0.1 mM)
-
H₂O₂ solution (0.5 M)
-
Deferasirox (DFX) solution (2 mM)
-
-
Instrumentation:
-
NMR Spectrometer
-
-
Procedure:
-
A film of LA and DFX is prepared by dissolving them in chloroform, followed by evaporation of the solvent. The film is then dissolved in deuterated phosphate-saline buffer to form micelles.
-
FeSO₄ is added, and the mixture is incubated to allow for complex formation.
-
The reaction is initiated by the addition of H₂O₂.
-
¹H-NMR spectra are acquired at various time points. The decay of the integral intensity of the LA proton signal at 2.7 ppm is used to monitor the kinetics of peroxidation.[1]
-
Cyclic Voltammetry
-
Instrumentation:
-
Potentiostat with a three-electrode cell:
-
Working electrode: Glassy carbon electrode (GCE) or modified GCE (e.g., with multi-walled carbon nanotubes)
-
Reference electrode: Ag/AgCl
-
Counter electrode: Platinum wire
-
-
-
Electrolyte Solution:
-
A suitable buffer solution (e.g., phosphate (B84403) buffer at physiological pH) containing a supporting electrolyte (e.g., KCl).
-
-
Procedure:
-
A solution of the Deferasirox-iron complex is prepared in the electrolyte solution.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The anodic and cathodic peak potentials (Epa and Epc) are determined from the voltammogram. The formal redox potential (E½) can be calculated as (Epa + Epc) / 2.
-
Signaling Pathways Modulated by Deferasirox Redox Activity
The redox activity of Deferasirox-iron complexes can influence cellular signaling pathways, primarily through the modulation of intracellular ROS levels. Two key pathways affected are the NF-κB and mTOR signaling cascades.
NF-κB Signaling Pathway
Reactive oxygen species can act as second messengers in the NF-κB signaling pathway. By chelating iron and reducing ROS production, Deferasirox can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
References
- 1. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Oral Iron Chelation: A Technical Guide to the Discovery and Development of Deferasirox
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic iron overload, a consequence of repeated blood transfusions for conditions like β-thalassemia, sickle cell disease, and myelodysplastic syndromes, poses a significant risk of organ damage and mortality. For decades, the standard of care was parenteral deferoxamine (B1203445), a therapy hampered by a demanding administration schedule that often leads to poor patient compliance. This guide provides an in-depth technical overview of the discovery and development of deferasirox (B549329), the first orally active iron chelator that revolutionized the management of transfusional hemosiderosis. We will delve into the core scientific principles, from its rational design and synthesis to its mechanism of action, preclinical evaluation, and extensive clinical development program. This document is intended to be a comprehensive resource, incorporating detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and workflows.
Introduction: The Unmet Need for an Oral Iron Chelator
Iron is essential for numerous physiological processes, but the human body lacks a natural mechanism for excreting excess iron.[1] Patients dependent on regular blood transfusions accumulate approximately 200 mg of iron with each unit of blood, leading to a state of chronic iron overload.[2] This excess iron, particularly in its non-transferrin-bound form, is highly toxic and can lead to severe organ damage, including heart failure, liver cirrhosis, and endocrine dysfunction.[2]
The development of the parenteral iron chelator deferoxamine in the 1960s was a significant therapeutic advancement, demonstrably improving survival in iron-overloaded patients.[3] However, its short plasma half-life necessitates slow, subcutaneous infusions over 8-12 hours, 5-7 days a week, a regimen that presents a substantial burden on patients' quality of life and often results in suboptimal adherence.[1] This critical unmet need drove the quest for an effective and well-tolerated oral iron chelator, culminating in the development of deferasirox.
Discovery and Synthesis of Deferasirox
The discovery of deferasirox was the result of a rational drug design program aimed at identifying an orally bioavailable iron chelator with high affinity and selectivity for ferric iron (Fe³⁺).[3] This led to the exploration of the bishydroxyphenyltriazole class of compounds, from which deferasirox (formerly known as ICL670) emerged as the most promising candidate.[3]
Chemical Synthesis
The synthesis of deferasirox is a well-established two-step process.[4]
Step 1: Formation of the Benzoxazinone (B8607429) Intermediate Salicyloyl chloride, often generated in situ from salicylic (B10762653) acid and a chlorinating agent like thionyl chloride, undergoes a condensation reaction with salicylamide. This reaction yields the intermediate compound, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.[5]
Step 2: Synthesis of Deferasirox The isolated benzoxazinone intermediate is then reacted with 4-hydrazinobenzoic acid in a suitable solvent, such as ethanol, at reflux to yield the final product, 4-(3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl)benzoic acid (deferasirox).[5][6]
Mechanism of Action
Deferasirox is a tridentate ligand that binds to iron with high affinity and selectivity.[7] Two molecules of deferasirox form a stable 2:1 complex with one atom of ferric iron (Fe³⁺).[7][8] This complex is then eliminated from the body, primarily through fecal excretion.[9] Although deferasirox has a very low affinity for other trace metals like zinc and copper, some decreases in their serum concentrations have been observed.[7]
Cellular Iron Homeostasis
Deferasirox exerts its effects by chelating iron from the labile iron pool within cells. This depletion of intracellular iron triggers cellular responses to increase iron uptake and reduce iron storage and export. Specifically, treatment with deferasirox has been shown to:
-
Increase Transferrin Receptor 1 (TfR1) expression: This leads to an increased uptake of transferrin-bound iron into the cell.[4]
-
Decrease Ferroportin expression: This reduces the export of iron from the cell.[4]
These effects are part of the cell's natural homeostatic mechanisms to regulate intracellular iron levels.
Signaling Pathways
Beyond its direct iron-chelating activity, deferasirox has been shown to modulate several intracellular signaling pathways:
-
mTOR Pathway: Deferasirox can repress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway by enhancing the expression of REDD1 (Regulated in development and DNA damage response 1).[10][11] This inhibition of mTOR, a key regulator of cell growth and proliferation, may contribute to the anti-proliferative effects of deferasirox observed in some cancer cell lines.[10][11]
-
Apoptosis: Deferasirox can induce apoptosis (programmed cell death) in certain cell types, which is another potential mechanism for its anti-cancer activity.[4]
-
NDRG1 Upregulation: Deferasirox has been shown to upregulate N-myc downstream-regulated gene 1 (NDRG1), a gene with roles in cell growth, differentiation, and stress responses.[4]
Preclinical Development
The preclinical development of deferasirox involved extensive in vitro and in vivo studies to characterize its efficacy, pharmacokinetics, and safety profile.
In Vitro Iron Chelation Assays
The ability of deferasirox to chelate iron can be assessed using various in vitro methods. A common technique is the calcein (B42510) acetoxymethyl (AM) ester assay, which measures the labile iron pool (LIP) in cells.
Experimental Protocol: Calcein-AM Assay for Labile Iron Pool
-
Cell Culture: Plate cells of interest (e.g., hepatocytes, cardiomyocytes) in a suitable culture vessel and grow to the desired confluency.
-
Calcein-AM Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with a solution of calcein-AM (typically 0.25-1 µM) in the dark at 37°C for 15-30 minutes. Calcein-AM is cell-permeable and is hydrolyzed by intracellular esterases to the fluorescent molecule calcein, which is retained in the cytosol.[12]
-
Fluorescence Quenching by Iron: The fluorescence of calcein is quenched upon binding to intracellular labile iron.[12]
-
Deferasirox Treatment: Treat the calcein-loaded cells with varying concentrations of deferasirox.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope (excitation ~488 nm, emission ~517 nm). An increase in fluorescence intensity upon addition of the chelator indicates the removal of iron from calcein.
-
Data Analysis: The change in fluorescence is proportional to the amount of chelated iron. A strong chelator will cause a significant increase in fluorescence.
Animal Models
Deferasirox was evaluated in several animal models of iron overload to assess its efficacy and safety. These models are crucial for understanding the drug's in vivo behavior before human trials.
Table 1: Summary of Key Preclinical Studies
| Animal Model | Study Type | Key Findings | Reference(s) |
| Iron-overloaded rats | Efficacy | Dose-dependent increase in iron excretion, primarily via feces. | [1] |
| Marmoset monkeys | Toxicology | Kidney identified as a target organ for toxicity at high doses. | [13] |
| Hjv-/- mice (model of juvenile hemochromatosis) | Efficacy | Effective reduction of liver and heart iron burden. | [14] |
| Aplastic anemia mouse model with iron overload | Efficacy | Combination with deferoxamine showed superior iron chelation. | [3] |
| Alzheimer's disease and tauopathy mouse models | Exploratory | Tended to decrease hyperphosphorylated tau. | [15] |
Experimental Protocol: Preclinical Toxicology Study in Rats (General Outline)
-
Animal Acclimation: Wistar rats are acclimated to the laboratory environment for at least one week.
-
Dosing: Deferasirox is administered orally (e.g., by gavage) once daily for a specified duration (e.g., 4 weeks). Multiple dose groups are used, including a control group receiving the vehicle only.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points for analysis of hematological parameters (e.g., complete blood count) and clinical chemistry parameters (e.g., markers of liver and kidney function).
-
Urinalysis: Urine samples are collected for analysis of key parameters.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination to identify any treatment-related changes.[13]
Clinical Development
The clinical development program for deferasirox was extensive, encompassing Phase I, II, and III trials to establish its safety and efficacy in diverse patient populations with transfusional iron overload.
Pharmacokinetics in Humans
Pharmacokinetic studies in humans revealed that deferasirox has properties suitable for once-daily oral administration.
Table 2: Key Pharmacokinetic Parameters of Deferasirox in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | ~70% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4 hours | [7] |
| Protein Binding | >99% (primarily to albumin) | [7] |
| Metabolism | Primarily glucuronidation (UGT1A1) | [7] |
| Elimination Half-life | 8 - 16 hours | [4] |
| Primary Route of Excretion | Feces (~84%) | [16] |
Experimental Protocol: Quantification of Deferasirox in Human Plasma by HPLC
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile).[17]
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.[6]
-
Mobile Phase: A mobile phase consisting of a mixture of an acidic buffer and an organic solvent (e.g., acetonitrile/water with formic or phosphoric acid) is used for isocratic or gradient elution.[6][17]
-
Detection: Deferasirox is detected using a UV detector at a specific wavelength (e.g., 245 nm, 295 nm, or 299 nm).[6][17]
-
Quantification: The concentration of deferasirox in the plasma sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.
Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the efficacy of deferasirox in reducing iron burden across various patient populations. The primary endpoints in these trials were typically the change in liver iron concentration (LIC) and serum ferritin levels.
Table 3: Summary of Pivotal Phase III Clinical Trial (Study 0107)
| Parameter | Deferasirox | Deferoxamine | Reference(s) |
| Patient Population | 296 patients with β-thalassemia | 290 patients with β-thalassemia | [17][18] |
| Dosing Regimen | 5, 10, 20, or 30 mg/kg/day orally, based on baseline LIC | 25 to ≥50 mg/kg/day subcutaneously, 5 days/week, based on baseline LIC | [19] |
| Treatment Duration | 48 weeks | 48 weeks | [17][18] |
| Mean Change in LIC (mg Fe/g dw) | -2.4 | -2.9 | [17][18] |
| Common Adverse Events | Gastrointestinal symptoms, skin rash, mild non-progressive increases in serum creatinine | Injection site reactions | [17][18] |
Table 4: Efficacy of Deferasirox in Myelodysplastic Syndromes (MDS) - Observational Studies
| Study | Patient Population | Baseline Median Serum Ferritin (ng/mL) | End-of-Study Median Serum Ferritin (ng/mL) | P-value | Reference(s) |
| eXtend | 123 chelation-naïve MDS patients | 2679 | 2000 | 0.0002 | [8] |
| eXjange | 44 pre-chelated MDS patients | 2442 | 2077 | 0.06 | [8] |
Table 5: Efficacy of Deferasirox in Sickle Cell Disease (SCD) - Phase II Trial
| Parameter | Deferasirox (n=135) | Deferoxamine (n=68) | Reference(s) |
| Treatment Duration | Up to 2 years | 24 weeks | [20] |
| Absolute Median Decrease in Serum Ferritin (ng/mL) at 2 years | -614 (n=96) | N/A | [20] |
| Common Drug-Related Adverse Events | Diarrhea (10.4%), Nausea (5.2%) | Injection site pain/irritation (7%) | [20] |
Table 6: Efficacy of Deferasirox in Pediatric Patients with Transfusional Hemosiderosis
| Study | Patient Population | Mean Deferasirox Dose (mg/kg/day) | Key Efficacy Outcome | Key Safety Findings | Reference(s) |
| ENTRUST | 267 patients aged 2 to <6 years | 25.8 ± 6.5 | Median serum ferritin decreased from 1702 to 1127 ng/mL over 5 years. | Safety profile consistent with known profile. No new safety signals. | [21] |
| Observational Study | 55 pediatric patients with β-thalassemia | Variable | Significant decrease in mean serum ferritin and serum iron at 3 weeks and 3 months. | Most common ADRs: diarrhea, raised serum creatinine, raised hepatic enzymes, abdominal pain, and rashes. | [2][22] |
Experimental Workflow: Phase III Clinical Trial for Transfusional Iron Overload
Conclusion
The discovery and development of deferasirox represent a landmark achievement in the management of chronic iron overload. Through a rational drug design approach, a safe and effective oral iron chelator was brought from the laboratory to the clinic, significantly improving the quality of life and therapeutic options for patients with transfusion-dependent anemias. This technical guide has provided a comprehensive overview of the key scientific and clinical aspects of deferasirox's journey, from its synthesis and mechanism of action to its rigorous preclinical and clinical evaluation. The data presented underscore its efficacy in reducing iron burden across a range of patient populations and highlight the importance of continued monitoring to ensure its safe and effective use in clinical practice.
References
- 1. Biochemical effects of deferasirox and deferasirox-loaded nanomicellesin iron-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-term safety and efficacy of deferasirox (Exjade) for up to 5 years in transfusional iron-overloaded patients with sickle cell disease. | Department of Pediatrics [pediatrics.ucsf.edu]
- 6. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy | springermedizin.de [springermedizin.de]
- 7. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferasirox treatment of iron-overloaded chelation-naïve and prechelated patients with myelodysplastic syndromes in medical practice: results from the observational studies eXtend and eXjange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Deferasirox for the treatment of chronic iron overload in transfusional hemosiderosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of deferasirox compared with deferoxamine in sickle cell disease: two-year results including pharmacokinetics and concomitant hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy and Safety of Deferasirox in Pediatric Patients of Thalassemia at a Tertiary Care Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Deferasirox's Binding Affinity for Ferric Iron (Fe3+)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (B549329) is an orally active, tridentate iron chelator pivotal in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with ailments such as β-thalassemia and sickle cell disease.[1] Its therapeutic efficacy is fundamentally rooted in its high and specific binding affinity for ferric iron (Fe3+). This technical guide provides a comprehensive overview of the quantitative parameters governing this interaction, detailed experimental protocols for their determination, and a visualization of the associated molecular pathways.
Deferasirox's chemical structure, 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, facilitates the formation of a stable 2:1 complex with a single Fe3+ ion.[2][3] This stoichiometry fulfills the preferred six-coordinate octahedral geometry of the ferric ion, with binding occurring through the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each deferasirox molecule.[2][3] A key feature of deferasirox is its markedly lower affinity for other essential divalent cations like copper (Cu2+) and zinc (Zn2+), which helps to minimize the disruption of their homeostasis.[2][4]
Quantitative Data on Deferasirox-Fe3+ Interaction
The binding of deferasirox to Fe3+ is characterized by a high thermodynamic stability. The following tables summarize the key quantitative data reported in the literature.
Table 1: Thermodynamic Stability Constants (logβ) for Deferasirox-Fe3+ Complexes
| Parameter | Value | Method |
| Overall Stability Constant (log β2) | 36.9 | Not specified |
| Stepwise Stability Constant (logβ) for [Fe(Hdeferasirox)₂]⁺ | 21.08 | Spectrophotometric EDTA competition |
| Stepwise Stability Constant (logβ) for [Fe(deferasirox)₂]⁻ | 20.45 | Potentiometric titration |
Table 2: Stoichiometry of Deferasirox-Metal Complexes
| Metal Ion | Stoichiometry (Deferasirox:Metal) |
| Ferric Iron (Fe3+) | 2:1 |
| Cupric Copper (Cu2+) | 1:1 |
Experimental Protocols
The determination of the binding affinity and stoichiometry of the deferasirox-Fe3+ complex can be achieved through several well-established experimental techniques.
Potentiometric Titration for Stability Constant Determination
This method is employed to determine the stability constants of the deferasirox-Fe3+ complex by monitoring changes in pH or ion concentration upon titration.
Materials:
-
Deferasirox solution of known concentration
-
Standardized Fe(III) solution (e.g., FeCl₃ in dilute HCl to prevent hydrolysis)
-
Standardized, carbonate-free strong base solution (e.g., NaOH or KOH)
-
Potentiometer equipped with a calibrated glass electrode and a reference electrode
-
Constant temperature bath
-
Inert gas supply (e.g., argon or nitrogen)
-
Titration vessel
Procedure:
-
Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
In a thermostatted titration vessel, place a known volume and concentration of deferasirox solution and a known concentration of Fe(III) solution. The metal-to-ligand ratio can be varied in different experiments (e.g., 1:2, 1:3).
-
Bubble the inert gas through the solution for a period (e.g., 15-20 minutes) to remove dissolved oxygen and maintain an inert atmosphere throughout the titration.
-
Begin the titration by adding small, precise increments of the standardized base.
-
After each addition, allow the potential reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence points to generate a complete titration curve.
-
The obtained titration data (pH vs. volume of base) is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
UV-Vis Spectrophotometric Titration for Stoichiometry Determination (Job's Method of Continuous Variation)
Job's method is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.[2]
Materials:
-
Equimolar stock solutions of deferasirox and FeCl₃ (e.g., 1 mM). The solvent should be appropriate for both, such as a buffered aqueous solution or a mixed solvent system (e.g., DMSO/water).
-
Buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of deferasirox and Fe3+, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of deferasirox ranges from 0.1 to 0.9 in increments of 0.1. The total volume of each solution should be kept constant.
-
Allow the solutions to equilibrate for a defined period (e.g., 30 minutes) at a constant temperature to ensure complete complex formation.
-
Determine the wavelength of maximum absorbance (λmax) for the deferasirox-Fe3+ complex by scanning a solution containing the complex over a suitable wavelength range (e.g., 300-700 nm).
-
Measure the absorbance of each prepared solution at the determined λmax.
-
Plot the absorbance as a function of the mole fraction of deferasirox.
-
The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a 2:1 deferasirox:Fe3+ complex, the maximum absorbance is expected at a deferasirox mole fraction of approximately 0.67.[2]
Signaling Pathways and Logical Relationships
The primary mechanism of action of deferasirox is the chelation of excess iron. Additionally, deferasirox has been shown to influence the systemic regulation of iron homeostasis through the hepcidin-ferroportin axis.
Cellular Iron Chelation Workflow
Deferasirox, being lipophilic, can permeate cell membranes to chelate excess intracellular iron, primarily from the labile iron pool within the cytosol. This action prevents iron from participating in the generation of harmful reactive oxygen species.
Cellular iron chelation by deferasirox.
Regulation of the Hepcidin-Ferroportin Axis
Deferasirox can indirectly influence systemic iron levels by increasing the production of hepcidin, a key iron-regulatory hormone.[5] Hepcidin, in turn, binds to the iron exporter ferroportin on the surface of cells like enterocytes and macrophages, leading to its internalization and degradation.[5] This process reduces the absorption of dietary iron and the release of recycled iron into the bloodstream.
Deferasirox-mediated regulation of the hepcidin-ferroportin axis.
References
Methodological & Application
Application Note: Determination of Deferasirox-Iron (III) Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for determining the iron binding affinity of Deferasirox, a clinically important iron chelator. The methodologies described herein are fundamental for quality control, comparative studies of different chelators, and further research into the therapeutic mechanisms of Deferasirox.
Introduction
Deferasirox is an orally active, tridentate iron chelator used in the treatment of chronic iron overload resulting from blood transfusions.[1][2] Its therapeutic efficacy is directly related to its high affinity and selectivity for ferric iron (Fe³⁺).[2] Deferasirox forms a stable 2:1 complex with iron, which is then excreted from the body.[2] The determination of its iron binding affinity is crucial for understanding its mechanism of action and for the development of new iron-chelating agents. This application note details two common methods for measuring the binding affinity and stoichiometry of the Deferasirox-iron complex: UV-Vis Spectrophotometry using Job's method of continuous variation and Potentiometric Titration.
Quantitative Data Summary
The binding of Deferasirox to iron (III) is characterized by a high stability constant, indicating a strong interaction. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Method | Reference |
| Stoichiometry (Deferasirox:Iron) | 2:1 | Not Specified | [2] |
| Stability Constant (log β) | 36.9 | Not Specified |
Experimental Protocols
UV-Vis Spectrophotometry: Determination of Stoichiometry by Job's Method
This method is used to determine the stoichiometry of the Deferasirox-iron complex by measuring the absorbance of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
Materials:
-
Deferasirox
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)
-
Methanol or other suitable solvent
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare equimolar stock solutions of Deferasirox and FeCl₃ in a suitable solvent (e.g., methanol). A typical concentration is 1 mM.
-
-
Preparation of Job's Plot Solutions:
-
Prepare a series of solutions in volumetric flasks by mixing the Deferasirox and FeCl₃ stock solutions in varying mole fractions, keeping the total volume and total concentration constant. For example, for a total volume of 10 mL, the volumes of the stock solutions can be varied from 0 mL of Deferasirox and 10 mL of FeCl₃ to 10 mL of Deferasirox and 0 mL of FeCl₃, in 1 mL increments.
-
Ensure the final volume is the same for all mixtures by adding the solvent.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for a sufficient time for complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the Deferasirox-iron complex. The λmax should be determined beforehand by scanning a solution of the complex over a range of wavelengths (e.g., 200-800 nm).
-
-
Data Analysis:
-
Plot the absorbance values against the mole fraction of Deferasirox.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 2:1 Deferasirox:Iron complex, the maximum should be at a mole fraction of approximately 0.67 for Deferasirox.
-
Expected Results:
A plot of absorbance versus the mole fraction of Deferasirox should show a triangular shape, with the peak of the triangle indicating the stoichiometry of the complex.
Potentiometric Titration: Determination of Stability Constant
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the change in pH of a solution containing the ligand upon the addition of a strong base, both in the presence and absence of the metal ion.
Materials:
-
Deferasirox
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
-
Potassium nitrate (KNO₃) or Sodium perchlorate (B79767) (NaClO₄) for maintaining constant ionic strength
-
Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄)
-
Standardized, carbonate-free sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
High-precision pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Solution Preparation:
-
Prepare a solution of Deferasirox of known concentration.
-
Prepare a solution of FeCl₃ of known concentration.
-
Prepare a solution of a strong acid (e.g., 0.01 M HCl).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO₃).
-
-
Titration Procedure:
-
Acid Calibration: Titrate a known volume of the strong acid with the standardized strong base to calibrate the electrode and determine the standard electrode potential.
-
Ligand Titration: Titrate a solution containing a known amount of Deferasirox and strong acid with the standardized strong base.
-
Metal-Ligand Titration: Titrate a solution containing known amounts of Deferasirox, FeCl₃, and strong acid with the standardized strong base.
-
-
Data Analysis:
-
Record the pH reading after each addition of the titrant.
-
Plot the pH versus the volume of base added for all three titrations.
-
The displacement of the metal-ligand titration curve relative to the ligand-only curve is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]).
-
The stability constants (β) are then determined by solving a series of simultaneous equations or by using specialized software that fits the titration data to a model of the complexation equilibria.
-
Visualizations
Deferasirox Mechanism of Action
Caption: Mechanism of Deferasirox iron chelation and excretion.
Experimental Workflow for Determining Iron Binding Affinity
Caption: Workflow for determining Deferasirox-iron binding properties.
References
Application Notes: Using Deferasirox in Cell Culture Studies
Introduction
Deferasirox (B549329) (DFX) is a clinically approved, orally active iron chelator used for the treatment of chronic iron overload resulting from blood transfusions.[1][2] In the realm of biomedical research, DFX has garnered significant interest for its anti-proliferative and pro-apoptotic effects on various cancer cell lines.[3][4] Its primary mechanism involves the chelation of intracellular iron, an element crucial for cell proliferation and metabolic processes.[5] When introduced into a biological system, the tridentate DFX molecule binds to ferric iron (Fe³⁺) with high affinity, forming a stable 2:1 complex.[6][7] These application notes provide an overview of the mechanisms, common applications, and key quantitative data related to the use of Deferasirox in in vitro cell culture studies.
Mechanism of Action
The anti-neoplastic effects of Deferasirox are multifaceted and stem from its ability to deplete the intracellular labile iron pool. This iron deprivation triggers a cascade of cellular events:
-
Induction of Oxidative Stress: Deferasirox has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[3][8] In some contexts, however, it can also exhibit antioxidant properties by chelating redox-active iron.[9][10] This dual role appears to be cell-type and concentration-dependent.
-
Cell Cycle Arrest: By depleting iron, DFX inhibits iron-dependent enzymes essential for DNA synthesis, such as ribonucleotide reductase. This leads to cell cycle arrest, typically at the G1/S phase transition.[8][11] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27 and the downregulation of key cyclins such as Cyclin D1.[4][11]
-
Induction of Programmed Cell Death: Deferasirox is a potent inducer of apoptosis in a variety of cancer cells.[12] This process can be mediated through caspase-3 and -9 activation and PARP cleavage.[13] Furthermore, DFX has been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death, through the activation of the NRF2 signaling pathway.[14]
-
Modulation of Key Signaling Pathways: DFX has been found to modulate several critical signaling pathways involved in cancer cell growth and survival. These include the repression of the PI3K/AKT/mTOR pathway[8][15], inhibition of NF-κB signaling[10][16], and targeting of the Pyk2/β-catenin pathway in multiple myeloma.[12]
Key Applications in Cell Culture
-
Anti-Cancer Drug Screening: DFX is widely used to assess the dependency of cancer cells on iron and to explore iron chelation as a therapeutic strategy.[4][17]
-
Studying Iron Metabolism: It serves as a tool to investigate the cellular response to iron deprivation and the regulation of iron homeostasis proteins like transferrin receptor 1 (TFR1) and ferroportin.[5]
-
Induction of Apoptosis, Autophagy, and Ferroptosis: DFX is used to induce and study various forms of programmed cell death.[14]
-
Chemosensitization: Studies have shown that DFX can enhance the anti-tumor effects of conventional chemotherapy agents like cisplatin.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture studies involving Deferasirox.
Table 1: Cytotoxicity of Deferasirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HBL-2 | Mantle Cell Lymphoma | 7.99 ± 2.46 µM | Not Specified | [18] |
| Granta-519 | Mantle Cell Lymphoma | 8.93 ± 2.25 µM | Not Specified | [18] |
| Jeko-1 | Mantle Cell Lymphoma | 31.86 ± 7.26 µM | Not Specified | [18] |
| MDA-MB-231 | Breast Cancer | 4 µM | 96 hours | [19] |
| MIAPaCa2 | Pancreatic Cancer | 10 µM | 96 hours | [19] |
| K562, U937, HL60 | Myeloid Leukemia | 17-50 µM | Not Specified | [19] |
| AGS | Gastric Cancer | < 10 µM | Not Specified | [11] |
| Sup-B15, Molt-4 | Acute Lymphoblastic Leukemia | ~100 nM (Optimal Dose) | 24 hours | [14] |
Table 2: Quantifiable Effects of Deferasirox on Cellular Processes
| Cellular Process | Cell Line | Treatment | Result | Reference |
| Apoptosis Induction | Mantle Cell Lymphoma | 10 µM DFX for 72h | 60% to 86% of cells became apoptotic | [3] |
| G1 Cell Cycle Arrest | AGS (Gastric Cancer) | 10 µM and 100 µM DFX for 24h | Increase in G1 phase cells from 41.8% to 53.7% and 77.2%, respectively | [11] |
| ROS Production | Mantle Cell Lymphoma | DFX treatment for 6h | ~2-fold increase in ROS production | [3] |
| Inhibition of Proliferation | Myelodysplastic Syndromes (CD34+) | 5 µM to 20 µM DFX | Progressive, dose-dependent suppression of proliferation | [20] |
Detailed Experimental Protocols
Protocol 1: Preparation of Deferasirox for Cell Culture
-
Objective: To prepare a sterile stock solution of Deferasirox for use in cell culture experiments.
-
Materials:
-
Deferasirox powder (purity ≥96%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
-
Procedure:
-
Deferasirox is poorly soluble in aqueous solutions. Prepare a high-concentration stock solution in DMSO. For example, to make a 75 mg/mL (~200 mM) stock, dissolve 75 mg of Deferasirox powder in 1 mL of DMSO.[19]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 20 µM in 10 mL of medium, add 1 µL of the 200 mM stock solution.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Assessment of Deferasirox-Induced Cytotoxicity (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Deferasirox.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Deferasirox stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of Deferasirox in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Deferasirox dilutions to the respective wells. Include wells for untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Quantification of Intracellular Iron (Colorimetric Ferrozine-Based Assay)
-
Objective: To measure the total intracellular iron content following Deferasirox treatment.
-
Materials:
-
6-well or 24-well cell culture plates
-
Cell scraper
-
Reagents for cell lysis (e.g., 50 mM NaOH)
-
Acid solution (e.g., 10 mM HCl)
-
Iron releasing reagent: 1.4 M HCl and 4.5% (w/v) KMnO4 prepared fresh.[21][22]
-
Iron detection reagent: 6.5 mM Ferrozine, 1 M ascorbic acid, 2.5 M ammonium (B1175870) acetate.[21][22]
-
Iron standard solution (e.g., FeCl3)
-
Protein assay kit (e.g., BCA or DC protein assay)
-
-
Procedure:
-
Culture and treat cells with Deferasirox as required.
-
Wash cells twice with ice-cold PBS to remove extracellular iron.
-
Lyse the cells (e.g., using 50 mM NaOH for 2 hours) and neutralize with an equal volume of 10 mM HCl.[22]
-
Collect the cell lysate and sonicate briefly. Use a portion of the lysate to determine the total protein concentration.
-
To release protein-bound iron, add an equal volume of the iron-releasing reagent to the lysate and incubate at 60°C for 2 hours.[21]
-
Add the iron detection reagent to the samples. A purple color will develop in the presence of iron.
-
Measure the absorbance at 550-570 nm.
-
Generate a standard curve using known concentrations of the iron standard.
-
Calculate the iron concentration in the samples and normalize it to the total protein concentration (e.g., in nmol iron/mg protein).
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing the effects of Deferasirox.
Caption: Deferasirox-induced apoptosis pathway in mantle cell lymphoma.[8]
Caption: Deferasirox-induced ferroptosis via the NRF2 pathway in leukemia.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis [mdpi.com]
- 15. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deferasirox selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cris.ariel.ac.il [cris.ariel.ac.il]
- 19. selleckchem.com [selleckchem.com]
- 20. Deferasirox exposure induces reactive oxygen species and reduces growth and viability of myelodysplastic hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of intracellular iron [bio-protocol.org]
Application Notes and Protocols for Studying Deferasirox Iron Chelation in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the iron chelation properties of Deferasirox (B549329). Detailed protocols for inducing iron overload, administering Deferasirox, and assessing its efficacy are provided, along with a summary of expected quantitative outcomes.
Introduction
Deferasirox is an orally active iron chelator used in the treatment of chronic iron overload resulting from blood transfusions in patients with conditions such as β-thalassemia and sickle cell disease.[1][2][3] Preclinical evaluation of Deferasirox and novel iron chelators relies on robust animal models that mimic human iron overload pathology.[4][5] These models are essential for studying pharmacokinetics, pharmacodynamics, efficacy, and safety prior to clinical trials.[6][7] This document outlines key animal models and experimental procedures for investigating Deferasirox.
Animal Models for Deferasirox Studies
Several animal species have been successfully used to model iron overload and evaluate the efficacy of Deferasirox. The choice of model often depends on the specific research question, cost, and handling considerations.
-
Rodents (Mice and Rats): Mice and rats are the most commonly used animals due to their small size, short generation time, and the availability of genetically modified strains.[4][8] Wild-type strains such as C57BL/6 and BALB/c mice, as well as Wistar rats, are frequently employed.[9][10]
-
Genetically Modified Models: Hemojuvelin knockout (Hjv-/-) mice serve as a model for juvenile hemochromatosis, spontaneously developing severe iron overload.[11][12][13] This model is particularly useful for studying hereditary hemochromatosis.[11][14]
-
Disease-Specific Models: A composite mouse model of aplastic anemia with iron overload has been developed to study the effects of iron chelation on hematopoiesis.[9][15][16][17]
-
-
Gerbils: The Mongolian gerbil is a well-established model for studying iron-induced cardiac toxicity, as it emulates many of the functional cardiac abnormalities observed in human iron cardiomyopathy.[18][19][20]
-
Non-Human Primates: While less common due to ethical and cost considerations, non-human primates have been used in some studies. For instance, the red bald-headed uakari has been studied for iron storage disease.
Experimental Protocols
Protocol 1: Induction of Iron Overload with Iron Dextran (B179266) (Mice/Rats)
This protocol describes the induction of iron overload using intraperitoneal injections of iron dextran, a widely used method to create a model of transfusional iron overload.[9][21][22]
Materials:
-
Iron dextran solution (e.g., Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS) or normal saline
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Dosage Calculation: A common dosage regimen for mice is 100-200 mg/kg of iron dextran administered intraperitoneally (i.p.) once or twice weekly for 6-10 weeks.[9][21][23] For rats, doses can range from 100 mg/kg i.p. for 10 weeks.[19] The total dose can be adjusted to achieve mild, moderate, or severe iron overload.[22]
-
Injection:
-
Weigh each animal to determine the precise volume of iron dextran solution to be injected.
-
Restrain the animal securely. For i.p. injection, position the animal with its head tilted downwards.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Inject the calculated volume of iron dextran solution slowly.
-
-
Monitoring: Observe the animals for any signs of distress or adverse reactions following the injection. Monitor body weight weekly.
-
Confirmation of Iron Overload: After the loading period, allow for a 1-4 week equilibration period.[19] Iron overload can be confirmed by measuring serum ferritin, transferrin saturation, and liver iron concentration (LIC).[9][22] Histological analysis of liver sections stained with Prussian blue can also be used to visualize iron deposits.[22]
Protocol 2: Oral Administration of Deferasirox
This protocol details the procedure for administering Deferasirox to rodents via oral gavage.[8][24][25][26][27]
Materials:
-
Deferasirox powder or tablets
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, peanut butter)[8]
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)[24][25]
-
Syringes
-
Animal scale
-
Mortar and pestle (if using tablets)
Procedure:
-
Preparation of Deferasirox Suspension:
-
Calculate the required amount of Deferasirox based on the desired dosage (e.g., 20-100 mg/kg/day) and the number and weight of the animals.[3][19][28]
-
If using tablets, crush them into a fine powder.
-
Suspend the powder in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or stirring.
-
-
Animal Dosing:
-
Weigh each animal before dosing to ensure accurate dosage.
-
Select the appropriate size of gavage needle. To determine the correct length, measure the distance from the animal's snout to the last rib.[24][25]
-
Restrain the animal firmly, keeping the head and neck extended to straighten the esophagus.[24][25]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[24][26]
-
Administer the Deferasirox suspension slowly.[26]
-
Withdraw the needle gently.
-
-
Control Group: Administer the vehicle alone to the control group of animals.
-
Monitoring: Monitor the animals for any signs of distress, changes in body weight, and food and water intake.
Protocol 3: Assessment of Liver Iron Concentration (LIC) by Atomic Absorption Spectrometry
This protocol provides a method for quantifying iron content in liver tissue, a key endpoint for assessing the efficacy of iron chelation therapy.[29][30][31][32]
Materials:
-
Liver tissue samples
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Iron standard solutions
-
Atomic absorption spectrometer
-
Digestion vessels
-
Hot plate or microwave digestion system
Procedure:
-
Sample Preparation:
-
Excise a portion of the liver and record its wet weight.
-
Dry the tissue sample to a constant weight (e.g., in an oven at 60-80°C) and record the dry weight.
-
-
Acid Digestion:
-
Place the dried liver tissue in a digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia).
-
Digest the sample using a hot plate or a microwave digestion system until the tissue is completely dissolved and the solution is clear.
-
-
Sample Dilution:
-
Allow the digested sample to cool.
-
Dilute the sample to a known volume with deionized water. The dilution factor will depend on the expected iron concentration.
-
-
Atomic Absorption Spectrometry (AAS) Analysis:
-
Calibrate the AAS instrument using a series of iron standard solutions of known concentrations.[32]
-
Aspirate the diluted sample into the AAS and measure the absorbance.
-
-
Calculation:
-
Determine the iron concentration in the diluted sample from the calibration curve.
-
Calculate the original iron concentration in the liver tissue, expressed as micrograms or milligrams of iron per gram of dry liver weight (µg/g or mg/g dw).[30]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating Deferasirox in various animal models.
Table 1: Efficacy of Deferasirox in a Gerbil Model of Iron Overload
| Treatment Group | Duration | Cardiac Iron Concentration (µg/g dry weight) | % Reduction in Cardiac Iron | Liver Iron Concentration (µg/g dry weight) | % Reduction in Liver Iron | Reference |
| Iron Overload (Control) | - | 1,230 ± 150 | - | 15,400 ± 2,100 | - | [18][20] |
| Deferasirox (100 mg/kg/day) | 12 weeks | 978 ± 120 | 20.5% | 7,546 ± 1,100 | 51% | [18][20] |
| Deferiprone (B1670187) (375 mg/kg/day) | 12 weeks | 1,001 ± 130 | 18.6% | 11,565 ± 1,800 | 24.9% | [18][20] |
| Deferasirox (100 mg/kg/day) | 1 month | Not reported | 17.1% (p=0.159) | Not reported | Not reported | [19] |
| Deferasirox (100 mg/kg/day) | 3 months | Not reported | 23.5% (p<0.05) | Not reported | Not reported | [19] |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of Deferasirox in a Mouse Model of Aplastic Anemia with Iron Overload
| Treatment Group | White Blood Cell Count (x10⁹/L) | Platelet Count (x10⁹/L) | Hemoglobin (g/L) | Reference |
| Model Control | 1.2 ± 0.3 | 150 ± 35 | 85 ± 10 | [15] |
| Deferasirox (DFX) | 1.3 ± 0.4 | 165 ± 40 | 88 ± 12 | [15] |
| Deferoxamine (DFO) | 1.9 ± 0.5 | 220 ± 50 | 95 ± 11 | [15] |
| DFX + DFO | 1.5 ± 0.4 | 180 ± 45 | 92 ± 13 | [15] |
Data are presented as mean ± standard deviation. Note: In this particular study, Deferoxamine showed a better effect on hematopoietic recovery compared to Deferasirox.[15]
Visualizations
Signaling Pathway
Caption: Regulation of hepcidin by the BMP/SMAD pathway and the inhibitory effect of Deferasirox.
Experimental Workflow
Caption: A typical experimental workflow for evaluating Deferasirox in an iron-overloaded animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Combined Chelation Therapy with Deferasirox and Deferoxamine in a Gerbil Model of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron chelator research: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. acetherapeutics.com [acetherapeutics.com]
- 11. A mouse model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. A composite mouse model of aplastic anemia complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A composite mouse model of aplastic anemia complicated with iron overload [pubmed.ncbi.nlm.nih.gov]
- 17. Iron chelation effect of curcumin and baicalein on aplastic anemia mouse model with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deferasirox removes cardiac iron and attenuates oxidative stress in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. research.sdsu.edu [research.sdsu.edu]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. research-support.uq.edu.au [research-support.uq.edu.au]
- 27. instechlabs.com [instechlabs.com]
- 28. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The measurement of iron in rat liver tissue and subcellular fractions using atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. [PDF] Hepatic iron quantification by atomic absorption spectrophotometry: Full validation of an analytical method using a fast sample preparation | Semantic Scholar [semanticscholar.org]
- 32. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
Application Notes and Protocols for Quantifying Deferasirox and its Iron Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (B549329) is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often resulting from long-term blood transfusions in patients with ailments like beta-thalassemia.[1][2] Its therapeutic efficacy is directly linked to its ability to bind with ferric iron (Fe³⁺), forming a stable complex that is subsequently eliminated from the body.[2] Deferasirox is a tridentate ligand, binding to iron in a 2:1 ratio to form the Deferasirox-iron complex, Fe-[DEFR]₂.[3] The quantification of both Deferasirox and its iron complex in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and treatment efficacy.
These application notes provide a comprehensive overview of the analytical techniques available for the quantification of the Deferasirox iron complex, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Signaling Pathway: Deferasirox Iron Chelation
The primary mechanism of action for Deferasirox involves the chelation of excess iron in the body. This process is critical for preventing iron-induced organ damage.
Caption: Deferasirox binds to excess iron to form a stable complex, which is then eliminated from the body.
Analytical Techniques for Quantification
Several analytical methods have been developed and validated for the quantification of Deferasirox and its iron complex. The choice of technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, and UV-Vis Spectrophotometry.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for various analytical methods used to quantify Deferasirox. While specific data for the iron complex is limited in some publications, the methods for Deferasirox can often be adapted for the simultaneous analysis of the complex.
| Method | Analyte(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| UV-Vis Spectrophotometry | Deferasirox | Bulk/Formulation | 5 - 30[1] | - | - | - |
| RP-HPLC-UV | Deferasirox | Bulk/Formulation | 1 - 6[1] | - | - | >97[4] |
| RP-HPLC-UV | Deferasirox | Bulk/Formulation | 10.8 - 162[4] | - | - | - |
| HPLC-UV | Deferasirox | Human Plasma | 0.25 - 70[5] | - | 0.25[5] | - |
| HPLC with Fluorescence Detection | Deferasirox | Pharmaceutical/Spiked Plasma | 0.02 - 2 | 0.000034[6] | 0.00011[6] | 99.94 - 100.31[6] |
| LC-MS/MS | Deferasirox | Human Plasma | 0.04 - 40[7] | - | - | - |
| LC-MS/MS | Deferasirox | Plasma | 0.5 - 40[8] | - | - | - |
| HPLC-UV | Deferasirox & Fe-[DEFR]₂ | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Simultaneous Determination of Deferasirox and its Iron Complex
This protocol is adapted from methodologies that have been successfully used for the analysis of Deferasirox and can be optimized for the simultaneous quantification of its iron complex.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Deferasirox reference standard
-
This compound reference standard (if available)[9]
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (pH adjusted to 3.5 with orthophosphoric acid), for example, 70:30 (v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient or controlled (e.g., 35°C)
-
Detection Wavelength: 248 nm for Deferasirox and a secondary wavelength for the iron complex, which may require optimization based on the UV-Vis spectrum of the complex.[1]
-
Injection Volume: 20 µL
Sample Preparation (Plasma):
-
To 200 µL of human plasma, add a protein precipitation agent like acetonitrile.[7]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
Workflow for HPLC Analysis
Caption: A typical workflow for the analysis of Deferasirox and its iron complex in plasma using HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, which is particularly beneficial for complex biological matrices. A notable challenge in the LC-MS/MS analysis of Deferasirox is the potential for the in-source formation of its iron complex, which can lead to an underestimation of the parent drug.[7] The addition of a strong chelating agent like EDTA to the mobile phase can mitigate this issue by competitively inhibiting the formation of the Deferasirox-iron complex.[7]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., ODS-C18)[7]
-
Data acquisition and processing software
Reagents:
-
Methanol (LC grade)
-
Formic acid[7]
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA)[7]
-
Acetonitrile (LC grade)
-
Internal Standard (e.g., Mifepristone)[7]
Chromatographic and Mass Spectrometric Conditions (Example):
-
Mobile Phase: Methanol and 0.1% formic acid containing 0.04 mM EDTA (80:20, v/v).[7]
-
Flow Rate: 0.5 mL/min[7]
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Sample Preparation (Plasma):
-
Protein precipitation is achieved by adding acetonitrile to the plasma sample.[7]
-
Follow the same vortexing and centrifugation steps as in the HPLC-UV protocol.
UV-Visible Spectrophotometry
This method is simpler and more cost-effective but is generally less sensitive and selective than chromatographic methods. It is well-suited for the analysis of bulk drug and pharmaceutical formulations where the concentration of Deferasirox is high and the matrix is less complex.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cells (10 mm)[1]
Reagents:
-
0.1M Sodium Hydroxide[1]
Procedure:
-
Prepare a standard stock solution of Deferasirox in 0.1M sodium hydroxide.[1]
-
Prepare a series of calibration standards by diluting the stock solution.[1]
-
Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax), which for Deferasirox is 319 nm in 0.1M NaOH.[1]
-
Construct a calibration curve of absorbance versus concentration to determine the concentration of Deferasirox in the sample.
Conclusion
The quantification of the this compound is essential for understanding the pharmacokinetics and therapeutic efficacy of this important iron chelator. While HPLC-UV provides a robust and widely accessible method for this purpose, LC-MS/MS offers superior sensitivity and selectivity, particularly for complex biological samples. The choice of the analytical technique should be guided by the specific requirements of the study, including the desired level of sensitivity, the sample matrix, and the available instrumentation. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Simultaneous Determination of Plasma Deferasirox and Deferasirox-Iron Complex Using an HPLC-UV System and Pharmacokinetics of Deferasirox in Patients With β-Thalassemia Major: Once-daily Versus Twice-daily Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 6. acgpubs.org [acgpubs.org]
- 7. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application of Deferasirox in the Study of Iron Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Deferasirox (B549329) is an orally active, tridentate iron chelator with a high affinity for ferric iron (Fe³⁺), forming a stable 2:1 complex that is primarily excreted through feces.[1][2] This characteristic makes it a valuable tool for investigating various aspects of iron metabolism, both in vitro and in vivo. Its ability to selectively deplete intracellular and systemic iron allows researchers to probe the roles of iron in a multitude of physiological and pathological processes.
Mechanism of Action and Research Applications:
Deferasirox binds to and removes excess iron, particularly non-transferrin-bound iron (NTBI) and the labile iron pool (LIP), which are highly redox-active and contribute to oxidative stress.[2][3] This mode of action provides a powerful method for:
-
Inducing Cellular Iron Depletion: Deferasirox can be used to create models of iron deficiency in cell culture and animal models, allowing for the study of cellular responses to low iron conditions.[4]
-
Investigating Iron-Dependent Cellular Processes: By chelating iron, Deferasirox helps elucidate the role of iron in processes such as cell proliferation, differentiation, and apoptosis.[5]
-
Studying Ferroptosis: Deferasirox has been shown to induce ferroptosis, a form of iron-dependent regulated cell death, in certain cancer cells.[6][7] This opens avenues for exploring novel cancer therapies.
-
Modulating Signaling Pathways: Deferasirox treatment impacts several key signaling pathways involved in iron homeostasis and cellular stress responses, including:
-
Hypoxia-Inducible Factor-1α (HIF-1α): By chelating iron, a cofactor for prolyl hydroxylases that target HIF-1α for degradation, Deferasirox can stabilize HIF-1α.[8]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Deferasirox can induce the expression of Nrf2, a key regulator of antioxidant responses, in the context of ferroptosis.[6][7]
-
Mammalian Target of Rapamycin (mTOR): Deferasirox has been shown to repress mTOR signaling in myeloid leukemia cells.[9]
-
-
Evaluating Iron Overload Pathologies: In animal models of iron overload, Deferasirox is used to study the pathological consequences of excess iron in various organs and to test the efficacy of iron chelation therapy.[10][11]
-
Investigating Hepcidin (B1576463) Regulation: Studies have shown that Deferasirox treatment can lead to an increase in serum hepcidin levels, the master regulator of systemic iron homeostasis.[10]
Data Presentation
Table 1: In Vitro Dose-Response of Deferasirox in Various Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| Acute Lymphoblastic Leukemia (ALL) cells | Cell Viability (XTT) | 10 nM - 10 µM | IC50 determined to be around 100 nM after 24h. | [12][13] |
| Myeloid Leukemia (K562, U937, HL60) | Apoptosis (Caspase-3/7 activity) | 50 µM | Significant increase in caspase activity after 24h. | [9] |
| Cardiomyocytes | Cell Viability | 1 - 200 µM | Protection against hypoxia/reoxygenation-induced cell death. | [2][14] |
| Proximal Tubular Cells | Cell Death | Dose-dependent | Induction of apoptosis and necrosis. | [5] |
| A549 Lung Cancer Cells | Antiproliferative Activity | Not specified | Effective growth inhibition. | [15] |
Table 2: In Vivo Efficacy of Deferasirox in Animal Models of Iron Overload
| Animal Model | Deferasirox Dose | Duration of Treatment | Key Findings | Reference |
| Hjv-/- mice (Juvenile Hemochromatosis) | 100 mg/kg/day (5x/week) | 8 weeks | Significant reduction in liver and heart iron burden. | [10][12] |
| Iron-dextran loaded gerbils | Not specified | 12 weeks | Significant clearance of hepatic iron. | [16] |
| Iron-overloaded rats | 50 and 100 mg/kg | Not specified | High efficiency of iron excretion compared to deferoxamine (B1203445) and deferiprone. | [11] |
Table 3: Effect of Deferasirox on Iron Metabolism Parameters in Human Studies
| Patient Population | Deferasirox Dose | Duration of Treatment | Change in Serum Ferritin | Change in Liver Iron Concentration (LIC) | Reference |
| β-thalassemia | 20-30 mg/kg/day | 1 year | Significant reduction. | Mean reduction of 3.4 mg Fe/g dw. | [17] |
| Myelodysplastic Syndromes (MDS) | Mean dose of 19.2 mg/kg/day | 1 year | Significant reduction (median of 606 ng/mL). | Not specified | [18] |
| Aplastic Anemia | Mean dose of 17.6 mg/kg/day | 1 year | Significant reduction by 964 ng/mL. | Not specified | [18] |
| Non-Transfusion-Dependent Thalassemia | 10 mg/kg/day (with escalation) | 1 year | Median decrease from 1718.0 to 845.3 µg/L. | Median decrease from 8.6 to 4.1 mg/g dw. | [19] |
Mandatory Visualization
Caption: Mechanism of action of Deferasirox in iron chelation.
Caption: General experimental workflow for in vitro studies.
Caption: Signaling pathways modulated by Deferasirox.
Experimental Protocols
Protocol 1: In Vitro Cellular Iron Depletion and Analysis
This protocol describes the induction of iron overload in a hepatocyte cell line (HepG2) followed by iron chelation with Deferasirox.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ferric Ammonium Citrate (B86180) (FAC)
-
Deferasirox
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying total cellular iron (e.g., ferene assay)
-
Reagents for measuring labile iron pool (e.g., Calcein-AM)
-
Reagents for assessing reactive oxygen species (e.g., H2DCFDA)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 400,000 cells per well and allow them to adhere for 48 hours.[14]
-
Iron Overload Induction (Optional):
-
Deferasirox Treatment:
-
Prepare a stock solution of Deferasirox in DMSO and dilute to the desired working concentrations in culture medium.
-
Treat the iron-loaded (or basal) cells with varying concentrations of Deferasirox (e.g., 10, 50, 100 µM) for 24 to 48 hours. Include a vehicle control (DMSO).
-
-
Analysis:
-
Total Cellular Iron:
-
Wash cells three times with PBS.
-
Lyse the cells and quantify total iron using a suitable assay such as the ferene assay.[14]
-
-
Labile Iron Pool (LIP) Measurement:
-
Incubate cells with Calcein-AM. The fluorescence of calcein (B42510) is quenched by iron.
-
Measure fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence after Deferasirox treatment indicates a reduction in the LIP.[20][21]
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Incubate cells with a ROS-sensitive probe like H2DCFDA.
-
Measure the fluorescence intensity by flow cytometry. A decrease in fluorescence after Deferasirox treatment suggests a reduction in ROS.[22]
-
-
Protocol 2: Western Blot Analysis of HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels by Western blot in cells treated with Deferasirox.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Deferasirox
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Treat cells with Deferasirox (e.g., 50-100 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control. As a positive control for HIF-1α stabilization, cells can be treated with cobalt chloride (CoCl₂) or subjected to hypoxia (1% O₂).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify protein concentration.[11]
-
-
Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Protocol 3: In Vivo Iron Chelation in a Mouse Model of Iron Overload
This protocol provides a general framework for studying the effects of Deferasirox in a mouse model of hereditary hemochromatosis (Hjv-/- mice).
Materials:
-
Hjv-/- mice and wild-type control mice
-
Deferasirox
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage
-
Anesthesia
-
Equipment for tissue collection and blood sampling
-
Reagents for measuring tissue iron concentration (e.g., acid digestion and colorimetric assay)
-
ELISA kit for serum ferritin measurement
Procedure:
-
Animal Model and Iron Loading:
-
Deferasirox Administration:
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture.
-
Perfuse the animals with saline and harvest organs such as the liver, heart, and pancreas.
-
-
Analysis:
-
Serum Ferritin: Separate serum from the blood and measure ferritin levels using an ELISA kit according to the manufacturer's instructions.
-
Tissue Iron Concentration:
-
Weigh a portion of the harvested tissues.
-
Digest the tissue using a mixture of strong acids.
-
Measure the iron content using a colorimetric assay or atomic absorption spectroscopy.
-
-
Histology: Fix a portion of the tissues in formalin, embed in paraffin, and stain with Perls' Prussian blue to visualize iron deposits.
-
References
- 1. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Changes in parameters of oxidative stress and free iron biomarkers during treatment with deferasirox in iron-overloaded patients with myelodysplastic syndromes | Haematologica [haematologica.org]
- 4. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency | Saigo | Journal of Clinical Medicine Research [jocmr.org]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and Efficacy of Combined Chelation Therapy with Deferasirox and Deferoxamine in a Gerbil Model of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Flow cytometry measurement of the labile iron pool in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Deferasirox Efficacy Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (B549329) is an orally administered iron chelator indicated for the treatment of chronic iron overload due to blood transfusions in patients with conditions such as thalassemia and myelodysplastic syndromes. It is a tridentate ligand that binds to ferric iron (Fe3+) with high affinity in a 2:1 ratio, forming a stable complex that is subsequently eliminated, primarily through biliary excretion in the feces.[1] By effectively removing excess iron, Deferasirox mitigates iron-induced oxidative stress and subsequent organ damage.[2] These application notes provide detailed protocols for designing and conducting preclinical efficacy studies of Deferasirox using established in vitro and in vivo models of iron overload.
Data Presentation: Key Efficacy Parameters
Effective evaluation of Deferasirox requires the quantification of various markers of iron overload and oxidative stress. The following tables summarize key parameters and expected outcomes based on preclinical and clinical observations.
Table 1: In Vitro Efficacy of Deferasirox in Iron-Overloaded Hepatocytes
| Parameter | Control (No Iron) | Iron Overload | Iron Overload + Deferasirox |
| Cell Viability (%) | 100 | Decreased | Increased |
| Intracellular Labile Iron Pool (LIP) | Baseline | Increased | Decreased |
| Total Intracellular Iron | Baseline | Increased | Decreased |
| Reactive Oxygen Species (ROS) Levels | Baseline | Increased | Decreased |
| Malondialdehyde (MDA) Levels | Baseline | Increased | Decreased |
| Superoxide (B77818) Dismutase (SOD) Activity | Baseline | Decreased | Increased |
| Serum Ferritin (in conditioned media) | Baseline | Increased | Decreased |
Table 2: In Vivo Efficacy of Deferasirox in a Murine Model of Iron Overload
| Parameter | Control | Iron Overload | Iron Overload + Deferasirox |
| Liver Iron Concentration (LIC) (mg Fe/g dw) | Normal Range | Significantly Increased | Significantly Decreased |
| Serum Ferritin (ng/mL) | Normal Range | Significantly Increased | Significantly Decreased |
| Non-Transferrin-Bound Iron (NTBI) (µM) | Undetectable/Low | Increased | Decreased |
| Labile Plasma Iron (LPI) (µM) | Undetectable/Low | Increased | Decreased |
| Splenic Iron Content (µg Fe/g tissue) | Normal Range | Increased | Decreased |
| Cardiac Iron Content (µg Fe/g tissue) | Normal Range | Increased | Decreased |
| Serum Alanine Aminotransferase (ALT) (U/L) | Normal Range | Elevated | Reduced |
| Histological Evidence of Liver Fibrosis | Absent | Present | Reduced |
Experimental Protocols
In Vitro Efficacy Study: Iron Overload Model in HepG2 Cells
This protocol describes the establishment of an in vitro iron overload model using the human hepatoma cell line HepG2, followed by treatment with Deferasirox to assess its iron-chelating efficacy.[3][4]
1. Materials and Reagents:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)[5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Ferric Ammonium (B1175870) Citrate (B86180) (FAC)
-
Deferasirox
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reagents for iron and oxidative stress assays (see subsequent protocols)
2. Cell Culture and Seeding:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passage cells every 3-4 days or when they reach 80-90% confluency.[5]
-
For experiments, seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in larger format plates for other assays, and allow them to adhere for 24 hours.
3. Induction of Iron Overload:
-
Prepare a stock solution of Ferric Ammonium Citrate (FAC) in sterile water.
-
After 24 hours of cell seeding, replace the culture medium with fresh medium containing FAC at a final concentration of 100-300 µM.[3]
-
Incubate the cells for 24-48 hours to induce iron overload.[3]
4. Deferasirox Treatment:
-
Prepare a stock solution of Deferasirox in DMSO.
-
After inducing iron overload, remove the FAC-containing medium and wash the cells with PBS.
-
Add fresh culture medium containing Deferasirox at various concentrations (e.g., 10-100 µM). Include a vehicle control (DMSO).
-
Incubate the cells for another 24-48 hours.
5. Assessment of Efficacy:
-
Cell Viability (MTT Assay): [6]
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Intracellular Iron and Oxidative Stress:
-
Follow the detailed protocols provided below for measuring intracellular labile iron, total iron, ROS, MDA, and SOD activity.
-
In Vivo Efficacy Study: Iron Dextran-Induced Murine Model of Iron Overload
This protocol details the induction of iron overload in mice using iron dextran (B179266) and subsequent treatment with Deferasirox to evaluate its in vivo efficacy.[7][8]
1. Animals and Housing:
-
Use male C57BL/6 mice, 6-8 weeks old.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Allow at least one week of acclimatization before starting the experiment.
2. Induction of Iron Overload:
-
Prepare a solution of iron dextran (100 mg/mL).
-
Administer iron dextran via intraperitoneal (IP) injection at a dose of 100 mg/kg body weight, twice a week for 4-8 weeks.[7]
-
A control group should receive an equivalent volume of sterile saline.
3. Deferasirox Administration:
-
Prepare a suspension of Deferasirox in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer Deferasirox orally via gavage at a dose of 20-40 mg/kg body weight, once daily for 4 weeks, starting after the iron-loading period.[9]
-
The iron-overloaded control group should receive the vehicle only.
4. Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold PBS and collect liver, spleen, and heart tissues.
-
Analyze serum for ferritin, NTBI, LPI, and ALT levels.
-
Determine the iron concentration in the liver, spleen, and heart.
-
Perform histological analysis of liver tissue for iron deposition (Perls' Prussian blue stain) and fibrosis (Sirius Red or Masson's trichrome stain).
Protocols for Key Efficacy Endpoints
Measurement of Serum Ferritin (ELISA)
This protocol is based on a sandwich enzyme-linked immunosorbent assay.[10][11]
-
Coat a 96-well microplate with an anti-ferritin capture antibody and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add serum samples and ferritin standards to the wells and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-ferritin detection antibody.
-
Incubate, then wash the plate again.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the ferritin concentration from the standard curve.
Measurement of Non-Transferrin-Bound Iron (NTBI)
This assay is based on the chelation of NTBI by a specific chelator followed by quantification.[3][12]
-
Incubate serum samples with a chelator (e.g., nitrilotriacetic acid - NTA) to bind NTBI.
-
Separate the NTBI-chelator complex from transferrin-bound iron using ultrafiltration.
-
Quantify the iron in the ultrafiltrate using a colorimetric assay or atomic absorption spectroscopy.
Measurement of Labile Plasma Iron (LPI)
This fluorescence-based assay measures the redox-active component of NTBI.[4][13]
-
Add serum samples to a 96-well plate.
-
Add a reaction mixture containing a fluorescent probe (e.g., dihydrorhodamine 123) and a reducing agent (e.g., ascorbate).
-
In parallel wells, include a potent iron chelator to determine the iron-specific fluorescence.
-
Measure the rate of fluorescence increase over time. The LPI is the chelator-sensitive portion of the fluorescence signal.
Measurement of Liver Iron Concentration (LIC)
-
Accurately weigh a portion of the dried liver tissue.
-
Digest the tissue using a mixture of concentrated nitric acid and hydrochloric acid.
-
Dilute the digested sample with deionized water.
-
Measure the iron concentration in the diluted sample using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Express the result as mg of iron per gram of dry weight (dw) of liver tissue.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).[14][15]
-
After Deferasirox treatment, wash the cells with PBS.
-
Incubate the cells with DCF-DA (10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or flow cytometry.
Measurement of Malondialdehyde (MDA)
This colorimetric assay is based on the reaction of MDA with thiobarbituric acid (TBA).[6][16]
-
Lyse the cells or homogenize the tissue.
-
Add a solution of TBA in an acidic medium to the lysate/homogenate.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Measurement of Superoxide Dismutase (SOD) Activity
This assay measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.[2][17]
-
Prepare cell lysates or tissue homogenates.
-
Add the sample to a reaction mixture containing a tetrazolium salt (e.g., WST-1) and a source of superoxide radicals (e.g., xanthine/xanthine oxidase).
-
Incubate and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
The SOD activity is inversely proportional to the rate of formazan dye formation and is calculated relative to a standard curve.
Visualization of Signaling Pathways and Workflows
Deferasirox Mechanism of Action and Iron Metabolism
In Vitro Experimental Workflow
In Vivo Experimental Workflow
Signaling Pathways Modulated by Deferasirox and Iron Overload
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 3. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone loss caused by iron overload in a murine model: importance of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
- 11. Color Gradients | Graphviz [graphviz.org]
- 12. Efficacy and safety of deferasirox doses of >30 mg/kg per d in patients with transfusion-dependent anaemia and iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iitg.ac.in [iitg.ac.in]
- 17. reprocell.com [reprocell.com]
Application Note and Protocol: Preparation of Deferasirox-Iron Complex Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deferasirox (B549329) (DFX) is a synthetic, orally active iron chelator used in the clinical management of chronic iron overload resulting from blood transfusions.[1] In a research setting, preparing well-defined Deferasirox-iron (DFX-Fe) complex solutions is crucial for a variety of experiments, including studies on iron metabolism, oxidative stress, drug efficacy, and the development of novel analytical methods.[2][3] Deferasirox is a tridentate ligand that binds to ferric iron (Fe³⁺) with high affinity and selectivity, forming a stable 2:1 complex (two molecules of Deferasirox to one iron ion).[4][5][6] This application note provides a detailed protocol for the preparation and characterization of DFX-Fe complex solutions for in vitro experiments.
Quantitative Data Summary
A summary of the key chemical and physical properties of Deferasirox and its iron complex is provided below.
| Parameter | Deferasirox (DFX) | Deferasirox-Iron (DFX-Fe) Complex | Reference(s) |
| Molecular Formula | C₂₁H₁₅N₃O₄ | C₄₂H₂₄FeN₆O₈ | [4][7] |
| Molecular Weight (FW) | 373.4 g/mol | ~799.5 g/mol (as complex) | [4] |
| Binding Stoichiometry | N/A | 2:1 (DFX:Fe³⁺) | [4][5][6][8] |
| Appearance | White to slightly yellow crystalline solid | Colored complex in solution | [6] |
| Solubility (DFX) | DMSO (~20 mg/mL), DMF (~30 mg/mL), Ethanol (~2 mg/mL) | N/A | [4] |
| Aqueous Solubility (DFX) | Sparingly soluble in aqueous buffers. | N/A | [4] |
| Storage (Solid DFX) | -20°C, stable for ≥4 years | N/A | [4][5] |
| UV/Vis Absorbance Max (λmax) | 205, 250, 300 nm (in organic solvent) | Shift in absorbance upon chelation | [2][4] |
Experimental Protocols
1. Preparation of Stock Solutions
This protocol describes the preparation of separate stock solutions of Deferasirox and an iron salt, which will be mixed to form the final complex.
Materials:
-
Deferasirox (FW: 373.4 g/mol )[4]
-
Iron(III) Chloride (FeCl₃, anhydrous, FW: 162.2 g/mol ) or other suitable Fe³⁺ salt
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes and/or glass vials
Protocol:
A. 10 mM Deferasirox Stock Solution:
-
Weigh out 3.73 mg of Deferasirox powder.
-
Dissolve the powder in 1.0 mL of anhydrous DMSO. Purging the solvent with an inert gas before use is recommended.[4]
-
Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
B. 10 mM Iron(III) Chloride Stock Solution:
-
Weigh out 1.62 mg of anhydrous Iron(III) Chloride. Note: FeCl₃ is hygroscopic; handle it quickly in a low-humidity environment.
-
Dissolve the powder in 1.0 mL of ultrapure water.
-
Vortex until fully dissolved. The solution will have a yellow-orange color.
-
Prepare this solution fresh before use for best results.
2. Preparation of the 2:1 Deferasirox-Iron (DFX-Fe) Complex Solution
This protocol uses the stock solutions prepared above to form the DFX-Fe complex at a 2:1 molar ratio.
Materials:
-
10 mM Deferasirox stock solution in DMSO
-
10 mM Iron(III) Chloride stock solution in water
-
Appropriate experimental buffer (e.g., PBS pH 7.2, HEPES)
Protocol:
-
In a sterile tube, add the desired volume of the experimental buffer.
-
Add the required volume of the 10 mM Deferasirox stock solution to the buffer and mix gently.
-
To achieve the 2:1 (DFX:Fe) stoichiometry, add half the volume of the 10 mM Iron(III) Chloride stock solution. For example, to prepare a solution with 200 µM DFX and 100 µM Fe³⁺, add 20 µL of 10 mM DFX stock and then 10 µL of 10 mM FeCl₃ stock to 970 µL of buffer.
-
Add the iron solution dropwise while gently vortexing the Deferasirox solution to ensure proper complex formation and avoid precipitation.
-
Allow the solution to incubate at room temperature for at least 15-30 minutes to ensure complete complex formation.
-
The final solution should be used promptly. Aqueous solutions of Deferasirox are not recommended for storage for more than one day.[4]
3. Characterization by UV-Visible Spectroscopy (Optional)
Formation of the DFX-Fe complex can be confirmed by observing a change in the UV-Visible absorption spectrum compared to Deferasirox alone.[2]
Protocol:
-
Prepare three samples in quartz cuvettes: (i) Blank (experimental buffer with corresponding DMSO concentration), (ii) Deferasirox solution, and (iii) DFX-Fe complex solution.
-
Acquire the UV-Vis absorption spectra for each sample over a relevant wavelength range (e.g., 250-600 nm).
-
Compare the spectra. The formation of the iron complex is typically indicated by a shift in the absorbance maxima and the appearance of new absorbance bands in the visible region, resulting in a colored solution.
Diagrams and Workflows
Experimental Workflow for DFX-Fe Complex Preparation
The following diagram outlines the step-by-step workflow for preparing the Deferasirox-iron complex solution for experimental use.
Caption: Workflow for preparing Deferasirox-iron complex solutions.
Mechanism of Action: Iron Chelation and ROS Mitigation
Deferasirox is used in research to study its primary therapeutic effect: the chelation of excess iron. Excess intracellular iron can catalyze the formation of highly reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage. The diagram below illustrates this relationship.
Caption: Deferasirox action in mitigating iron-induced oxidative stress.
References
- 1. Iron chelation with deferasirox for the treatment of secondary hemosiderosis in pediatric oncology patients: a single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Chelation Therapy with Deferasirox in the Management of Iron Overload in Primary Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. macsenlab.com [macsenlab.com]
- 7. scbt.com [scbt.com]
- 8. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Intracellular Labile Iron with Deferasirox
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labile iron pool (LIP) represents a small fraction of total intracellular iron that is redox-active and chelatable. This pool is a crucial crossroads in cellular iron metabolism, and its dysregulation is implicated in various pathologies, including cancer, neurodegenerative diseases, and organ damage from iron overload. Accurate measurement of the LIP is therefore essential for both basic research and the development of therapeutic iron chelators.
Deferasirox (B549329) is an orally active iron chelator with a high affinity for Fe(III) in a 2:1 ratio.[1] While primarily a therapeutic agent for chronic iron overload, its properties as a potent, cell-permeable chelator make it a valuable tool in experimental protocols designed to quantify the intracellular LIP. This document provides detailed protocols and application notes on how to measure the intracellular LIP, leveraging Deferasirox in conjunction with fluorescent probe methodologies. While Deferasirox itself is not typically used as the primary fluorescent probe, its derivatives are being developed for this purpose.[2][3] The standard and most widely validated method utilizes the fluorescent probe calcein (B42510), with Deferasirox or other strong chelators serving to fully dequench the probe for accurate quantification.[4][5]
Principle of Measurement
The most common method for measuring the intracellular LIP is based on the fluorescence quenching of a sensor dye upon binding to iron. The general workflow is as follows:
-
Loading: Cells are loaded with a cell-permeable, non-fluorescent ester form of a dye (e.g., calcein-AM).
-
Activation: Intracellular esterases cleave the ester group, trapping the now fluorescent and cell-impermeable dye (e.g., calcein) in the cytosol.
-
Quenching: The fluorescent dye binds to the labile iron pool, resulting in a proportional quenching of its fluorescence.
-
Dequenching: A strong, cell-permeable iron chelator, such as Deferasirox, is added. This chelator strips the iron from the dye, leading to a recovery of fluorescence.
-
Quantification: The magnitude of the fluorescence increase upon adding the strong chelator is directly proportional to the size of the labile iron pool.
Data Summary
The following tables summarize key quantitative data relevant to the use of Deferasirox and other compounds in the measurement of the labile iron pool.
| Parameter | Deferasirox | Deferiprone | Deferoxamine | Reference |
| Binding Stoichiometry (Drug:Iron) | 2:1 | 3:1 | 1:1 | [1] |
| Primary Target | Cytosolic Labile Iron | Cytosolic Labile Iron | Nontransferrin-bound iron, Ferritin | [6] |
| Administration | Oral | Oral | Subcutaneous infusion | [7][8] |
| Half-life | 8-16 hours | Short | Short | [1][8] |
Table 1: Comparative Properties of Common Iron Chelators
| Cell Line | Baseline LIP (µM) | Reference |
| Erythroid cells | 0.2 - 1.5 | [9] |
| Myeloid cells | 0.2 - 1.5 | [9] |
| Hepatocytes | ~5.4 | [10] |
Table 2: Representative Labile Iron Pool Concentrations in Different Cell Types
Experimental Protocols
Protocol 1: Measurement of Cytosolic Labile Iron Pool using Calcein-AM and Deferasirox
This protocol details the use of the fluorescent probe calcein-AM to measure the cytosolic labile iron pool, with Deferasirox used as the strong chelator to dequench the signal.
Materials:
-
Cells of interest (e.g., HepG2, K562, or primary cells) in suspension or adhered to coverslips
-
Calcein-AM (acetoxymethyl ester)
-
Deferasirox
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation: ~488 nm, Emission: ~515 nm)
-
96-well black, clear-bottom plates (for plate reader) or glass-bottom dishes (for microscopy)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in 96-well plates or on coverslips to achieve 70-80% confluency on the day of the experiment.
-
For suspension cells, wash and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Calcein-AM Loading:
-
Prepare a 1 mM stock solution of Calcein-AM in DMSO.
-
Dilute the Calcein-AM stock solution in HBSS to a final working concentration of 0.25 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the 0.25 µM Calcein-AM solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the Calcein-AM solution and wash the cells twice with HBSS to remove any extracellular probe.
-
Add fresh HBSS to the cells.
-
-
Baseline Fluorescence Measurement (F_initial):
-
Measure the fluorescence of the calcein-loaded cells using a plate reader or microscope. This reading represents the fluorescence of calcein partially quenched by the labile iron pool.
-
-
Dequenching with Deferasirox:
-
Prepare a stock solution of Deferasirox in DMSO.
-
Add Deferasirox to the cells to a final concentration of 100 µM. This high concentration ensures the rapid and complete chelation of iron from calcein.
-
Incubate for 10-15 minutes at 37°C in the dark.
-
-
Final Fluorescence Measurement (F_final):
-
Measure the fluorescence again. This reading represents the maximal fluorescence of calcein after all iron has been removed.
-
-
Calculation of Labile Iron Pool:
-
The change in fluorescence (ΔF = F_final - F_initial) is directly proportional to the labile iron pool.
-
For quantitative analysis, a calibration curve must be generated (see Protocol 2).
-
Protocol 2: Calibration of Intracellular Calcein Fluorescence
To convert the change in fluorescence to an absolute concentration of labile iron, an in situ calibration is required.
Materials:
-
Cells loaded with calcein as described in Protocol 1.
-
A cell-permeable iron source, such as ferric ammonium (B1175870) citrate (B86180) (FAC) or an iron-8-hydroxyquinoline complex.
-
A strong, cell-impermeable iron chelator, such as diethylenetriaminepentaacetic acid (DTPA), to prevent further iron influx.
Procedure:
-
Prepare Calcein-loaded Cells: Follow steps 1-3 of Protocol 1.
-
Establish Maximal Fluorescence: Treat a subset of cells with 100 µM Deferasirox to obtain the maximal unquenched fluorescence (F_max).
-
Establish Minimal Fluorescence: Treat another subset of cells with a saturating concentration of a cell-permeable iron source (e.g., 200 µM FAC) to obtain the minimal, fully quenched fluorescence (F_min).
-
Generate Calibration Curve:
-
Expose calcein-loaded cells to varying, known concentrations of the cell-permeable iron source.
-
After a brief incubation to allow iron uptake, add a cell-impermeable chelator like DTPA (1 mM) to stop further iron influx.
-
Measure the fluorescence at each iron concentration.
-
Plot the fluorescence intensity against the known iron concentrations to generate a calibration curve.
-
-
Quantify LIP: Use the calibration curve to convert the ΔF value obtained in Protocol 1 into a molar concentration of labile iron.
Visualizations
Caption: Deferasirox chelates intracellular labile iron to form a stable complex that is then excreted from the cell.
Caption: Experimental workflow for measuring the labile iron pool using calcein-AM and Deferasirox.
Applications in Research and Drug Development
-
Screening of Iron Chelators: The described protocol can be adapted to screen for the efficacy of novel iron-chelating drugs by comparing their ability to dequench calcein fluorescence relative to established chelators like Deferasirox.
-
Disease Modeling: Researchers can use this method to investigate alterations in the labile iron pool in various disease models, providing insights into the pathophysiology of iron-related disorders.
-
Toxicology Studies: The protocol can be employed to assess whether drug candidates or environmental toxins perturb intracellular iron homeostasis.
-
Understanding Iron Metabolism: This technique is fundamental for basic research aimed at elucidating the complex mechanisms of cellular iron trafficking and regulation.
Concluding Remarks
The measurement of the intracellular labile iron pool is a critical technique for a wide range of biomedical research. The use of fluorescent probes like calcein-AM, in conjunction with potent iron chelators such as Deferasirox, provides a robust and reliable method for quantifying this dynamic iron pool. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of iron biology and drug development.
References
- 1. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labile iron in cells and body fluids: physiology, pathology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelation and determination of labile iron in primary hepatocytes by pyridinone fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Deferasirox Iron Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (B549329) is an orally administered, tridentate iron chelator used in the management of chronic iron overload resulting from blood transfusions in patients with conditions such as thalassemia and other chronic anemias.[1][2] It binds with high affinity to trivalent iron (Fe³⁺) in a 2:1 ratio, forming a stable Deferasirox-iron complex that is subsequently eliminated from the body.[2][3] Therapeutic drug monitoring (TDM) of Deferasirox and its iron complex is crucial for optimizing treatment efficacy, minimizing toxicity, and ensuring patient compliance. These application notes provide a detailed overview of the methodologies and protocols for the quantitative analysis of the Deferasirox iron complex, alongside relevant pharmacokinetic data and signaling pathways.
Pharmacokinetics and Metabolism
Deferasirox is absorbed orally, with a bioavailability of approximately 70% compared to an intravenous dose.[3] It is highly bound to plasma proteins (~99%), primarily albumin.[3] The primary route of metabolism is glucuronidation, with subsequent excretion of the parent drug and its metabolites, including the iron complex, predominantly through the feces (around 84% of the dose).[1][3] Renal excretion is minimal (approximately 8% of the dose).[1][3] The mean elimination half-life of Deferasirox ranges from 8 to 16 hours.[3] In plasma, Deferasirox and its iron complex (Fe-[deferasirox]₂) account for about 87% and 10% of the radioactivity, respectively, at steady state.[1][4]
Table 1: Summary of Deferasirox Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | ~70% | [3] |
| Protein Binding | ~99% (to albumin) | [3] |
| Primary Metabolism | Glucuronidation | [1][3] |
| Primary Route of Excretion | Feces (~84%) | [1][3] |
| Elimination Half-Life | 8 - 16 hours | [3] |
| Plasma Composition (Steady State) | Deferasirox (~87%), Fe-[deferasirox]₂ (~10%) | [1][4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Deferasirox is the chelation of excess iron, preventing the formation of harmful reactive oxygen species and subsequent organ damage.[2] Two molecules of Deferasirox bind to one atom of ferric iron to form a stable complex that is then excreted.[2][3] Beyond iron chelation, Deferasirox has been shown to induce apoptosis in certain cancer cells and modulate various signaling pathways.[5] For instance, it can inhibit the mTOR signaling pathway by enhancing the expression of REDD1, which in turn upregulates TSC2.[6]
Caption: Deferasirox-mediated inhibition of the mTOR signaling pathway.
Therapeutic Drug Monitoring Protocols
Accurate quantification of Deferasirox and its iron complex in biological matrices, primarily plasma, is essential for TDM. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection are the most commonly employed analytical techniques.
Experimental Workflow for Plasma Sample Analysis
The general workflow for analyzing Deferasirox and its iron complex in plasma samples involves sample collection, preparation, chromatographic separation, and detection.
Caption: General experimental workflow for Deferasirox TDM.
Protocol 1: HPLC-UV Method for Deferasirox Quantification
This protocol is adapted from a validated method for the determination of Deferasirox in human plasma.[7]
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid
-
Formic acid
-
Water (deionized or HPLC grade)
-
Erlotinib (or other suitable internal standard)
-
Human plasma (for calibration standards and quality controls)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV detector
-
Analytical column: Symmetry® C18, 75 x 4.6 mm (or equivalent)[7]
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add a known concentration of the internal standard.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.3% orthophosphoric acid in water, adjusted to pH 3.0.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 299 ± 2 nm.[7]
5. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of Deferasirox into blank human plasma.
-
The analytical range is typically 0.25–70.00 µg/mL.[7]
-
Construct a calibration curve by plotting the peak area ratio of Deferasirox to the internal standard against the nominal concentration.
-
Quantify Deferasirox in patient samples by interpolating their peak area ratios from the calibration curve.
Table 2: Summary of HPLC-UV Method Parameters
| Parameter | Specification | Reference |
| Analytical Column | Symmetry® C18, 75 x 4.6 mm | [7] |
| Mobile Phase A | 0.3% orthophosphoric acid in water (pH 3.0) | [7] |
| Mobile Phase B | 0.1% formic acid in acetonitrile | [7] |
| Detection Wavelength | 299 ± 2 nm | [7] |
| Sample Preparation | Protein precipitation with acetonitrile | [7] |
| Analytical Range | 0.25–70.00 µg/mL | [7] |
Protocol 2: LC-MS/MS Method for Deferasirox Quantification
This protocol is based on a published LC-MS/MS method for the determination of Deferasirox in human plasma.[8][9]
1. Materials and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Water (LC-MS grade)
-
Deferasirox certified reference material
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Human plasma
2. Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
4. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and 4 mM formate buffer (pH 3.0) with 5% methanol.[8][9]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Deferasirox and the internal standard need to be optimized.
5. Calibration and Quantification:
-
Prepare calibration standards in blank plasma over a concentration range of approximately 0.5 to 40 µg/mL.[8][9]
-
Analyze the standards and samples.
-
Construct a calibration curve and determine the concentrations in the unknown samples.
Table 3: Summary of LC-MS/MS Method Parameters
| Parameter | Specification | Reference |
| Analytical Column | XTerra RP18 | [8][9] |
| Mobile Phase | Acetonitrile and 4 mM formate buffer (pH 3.0) with 5% methanol | [8][9] |
| Ionization | Electrospray Ionization (ESI) | [8][9] |
| Detection | Multiple Reaction Monitoring (MRM) | [8][9] |
| Sample Preparation | Protein precipitation with acetonitrile | [8][9] |
| Calibration Range | 0.5 to 40 µg/mL | [8][9] |
Clinical Considerations and Dosing
The starting dose of Deferasirox for transfusional iron overload is typically 20 mg/kg/day.[10] Dose adjustments are made based on monthly serum ferritin levels, with a target to maintain or reduce the iron burden.[11][12] For patients with non-transfusion-dependent thalassemia syndromes, the initial dose is generally 10 mg/kg/day.[10] Close monitoring of renal and hepatic function is essential due to the risk of toxicity.[12] While a direct correlation between Deferasirox plasma concentration and a reduction in serum ferritin is not always observed, TDM can be valuable for assessing compliance and investigating interindividual pharmacokinetic variability.[8][9] Some studies suggest that trough concentrations (Ctrough) may be predictive of toxicity, with proposed thresholds of 7.0 mg/L for hepatic/renal toxicity and 11.5 mg/L for hematological toxicity in pediatric patients.[13]
Table 4: Deferasirox Dosing and Monitoring Recommendations
| Indication | Initial Dose | Dose Adjustment | Monitoring | Reference |
| Transfusional Iron Overload | 20 mg/kg/day | Based on monthly serum ferritin levels | Serum ferritin, renal function, hepatic function | [10][12] |
| Non-Transfusion-Dependent Thalassemia | 10 mg/kg/day | Based on liver iron concentration and serum ferritin | Serum ferritin, liver iron concentration, renal and hepatic function | [10][12] |
Conclusion
The therapeutic drug monitoring of the this compound is a critical component of personalized medicine for patients with chronic iron overload. The analytical methods and protocols detailed in these application notes provide a robust framework for the accurate quantification of Deferasirox in a clinical and research setting. By integrating pharmacokinetic data, an understanding of the drug's mechanism of action, and careful clinical monitoring, healthcare professionals can optimize Deferasirox therapy to maximize its efficacy while minimizing the risk of adverse events.
References
- 1. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Deferasirox used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 8. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mims.com [mims.com]
- 11. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. mdpi.com [mdpi.com]
Deferasirox: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox, an orally active iron chelator, is gaining attention in the field of neurodegenerative disease research. The dysregulation of iron homeostasis is a key pathological feature in a number of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia. This accumulation of iron can catalyze the formation of reactive oxygen species, leading to oxidative stress and neuronal cell death. Deferasirox, by sequestering excess iron, presents a promising therapeutic strategy to mitigate this iron-induced neurotoxicity. These application notes provide a comprehensive overview of the use of Deferasirox in preclinical neurodegenerative disease research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Mechanism of Action
Deferasirox is a tridentate ligand with a high affinity for trivalent iron (Fe³⁺). It binds to iron in a 2:1 ratio, forming a stable complex that can be excreted from the body. In the context of neurodegeneration, the primary proposed mechanism of action is the chelation of excess labile iron within the central nervous system. This reduction in free iron is hypothesized to attenuate oxidative stress, reduce the aggregation of pathological proteins such as tau and α-synuclein, and ultimately protect neurons from degeneration. Some studies also suggest that Deferasirox may have direct effects on protein aggregation, independent of its iron-chelating properties.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of Deferasirox in models of neurodegenerative diseases.
Table 1: In Vitro Efficacy of Deferasirox
| Cell Line | Disease Model | Treatment | Outcome Measure | Result | Reference |
| SH-SY5Y | Hemin-induced neuronal injury | 1, 3, 10 µM Deferasirox | Cell Death Rate | Significant decrease in a dose-dependent manner.[1] | Imai et al., 2021 |
| SH-SY5Y | Hemin-induced neuronal injury | 1, 3, 10 µM Deferasirox | ROS Production | Significant decrease in a dose-dependent manner.[1] | Imai et al., 2021 |
| PC12 | Aβ-induced toxicity | Lactoferrin-Deferasirox conjugates | Apoptosis Markers (Caspase-3, PARP, Bax/Bcl-2 ratio) | Interference in the apoptotic caspase cascade.[2][3] | Mandinova et al., 2013 |
| miPS-LLCcm (cancer stem-like cells) | Not specified | Deferasirox | IC50 | 1.8 µM[4] | Jones et al., 2016 |
Table 2: In Vivo Efficacy of Deferasirox in Animal Models
| Animal Model | Disease | Treatment Regimen | Outcome Measure | Result | Reference |
| Tau/Tau Mice | Tauopathy | 1.6 mg Deferasirox, 3x/week for 6 months | Hyperphosphorylated Tau (AT8 IHC) | 25% decrease in the area occupied by NFTs (p=0.22).[5] | Kwan et al., 2022 |
| Tau/APP Mice | Alzheimer's Disease | 1.6 mg Deferasirox, 3x/week for 6 months | Hyperphosphorylated Tau (AT8 IHC) | 15% decrease in the area occupied by NFTs (p=0.57).[5] | Kwan et al., 2022 |
| Tau/APP Mice | Alzheimer's Disease | 1.6 mg Deferasirox, 3x/week for 6 months | Hyperphosphorylated Tau (Western Blot) | 53% decrease in band intensity (p=0.034).[5] | Kwan et al., 2022 |
| SOD1G86R Mice | ALS | Deferiprone (another iron chelator) | Lifespan | Increased mean lifespan compared to placebo. | Moreau et al., 2018 |
| Rat model of Alzheimer's Disease | Alzheimer's Disease | Intraperitoneal injection of Lactoferrin-Deferasirox conjugates | Learning Deficits | Significant attenuation of learning deficits.[2][3] | Mandinova et al., 2013 |
Experimental Protocols
In Vitro Protocols
1. SH-SY5Y Cell Culture and Treatment for Neuroprotection Assays
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate. After 24 hours, co-incubate the cells with a neurotoxic agent (e.g., 10 µM hemin) and various concentrations of Deferasirox (e.g., 1, 3, 10 µM) for the desired period (e.g., 6, 12, or 24 hours).[1]
-
Cell Viability Assay (Hoechst 33342/Propidium Iodide Staining):
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate cells with Hoechst 33342 (to stain all nuclei) and Propidium Iodide (PI, to stain nuclei of dead cells) for 15 minutes.
-
Capture images using a fluorescence microscope.
-
Calculate the cell death rate as the percentage of PI-positive cells to Hoechst 33342-positive cells.[1]
-
-
Reactive Oxygen Species (ROS) Assay (CM-H2DCFDA):
-
Following treatment, wash the cells with PBS.
-
Incubate cells with 10 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader.
-
Normalize the ROS production rate to the number of living cells.[1]
-
2. Western Blot for Apoptosis Markers
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[6][7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
-
In Vivo Protocols
1. Rotarod Test for Motor Coordination in Mice
-
Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Acclimation and Training: Acclimate the mice to the testing room for at least 1 hour before the experiment. For training, place the mice on the rod rotating at a low speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) for 2-3 consecutive days.[10]
-
Testing:
2. Morris Water Maze for Spatial Learning and Memory in Mice
-
Apparatus: A circular pool (e.g., 110 cm diameter) filled with opaque water (using non-toxic white paint) at 20 ± 2 °C. A hidden platform (e.g., 10 cm diameter) is submerged 1 cm below the water surface.[13][14]
-
Acquisition Phase (Spatial Learning):
-
Conduct 4 trials per day for 5-7 consecutive days.
-
In each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.[13][15]
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-20 seconds.[13][15]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Memory Retention):
3. Immunohistochemistry for Phosphorylated Tau (AT8)
-
Tissue Preparation: Perfuse the mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Staining Protocol:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[16]
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate the sections with the primary antibody against phosphorylated tau (AT8, e.g., ThermoFisher #MN1020) diluted in blocking buffer overnight at 4°C.[16][17][18]
-
Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence or confocal microscope.[18]
-
4. Quantification of Brain Iron by MRI T2* Relaxometry
-
MRI Acquisition: Use a high-field MRI scanner (e.g., 3.0T or higher). Acquire multi-echo gradient echo sequences to generate T2* maps.[19]
-
Image Analysis:
-
Use specialized software to calculate the T2* relaxation time for each voxel in the brain.
-
Draw regions of interest (ROIs) in specific brain areas (e.g., hippocampus, substantia nigra, cortex).
-
The T2* value is inversely proportional to the iron concentration. A shorter T2* indicates a higher iron content.[19][20]
-
Compare the T2* values between treatment and control groups to assess changes in brain iron levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced brain delivery of deferasirox-lactoferrin conjugates for iron chelation therapy in neurodegenerative disorders: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. In Vivo and In Vitro Determination of Cell Death Markers in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 17. Phospho-Tau (Ser202, Thr205) Monoclonal Antibody (AT8) (MN1020) [thermofisher.com]
- 18. Isolation and characterization of antibody fragment selective for human AD brain derived tau variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cds.ismrm.org [cds.ismrm.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Deferasirox Iron Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferasirox (B549329) and its iron complex in solution.
Frequently Asked Questions (FAQs)
Q1: My Deferasirox-iron complex solution has changed color. What could be the cause?
A1: A color change in your Deferasirox-iron complex solution could indicate degradation of the complex or the Deferasirox molecule itself. Deferasirox is susceptible to degradation under acidic, basic, and oxidative conditions. Visually inspect the solution for any precipitation, which could suggest that the complex is falling out of solution. It is recommended to re-prepare the solution and ensure the pH is within the stable range.
Q2: I'm observing precipitation in my Deferasirox-iron complex solution. How can I resolve this?
A2: Precipitation can occur due to several factors, including poor solubility of Deferasirox, especially in aqueous media, or changes in pH that affect the stability of the complex. Ensure that the solvent system is appropriate for your experimental concentration. Deferasirox is practically insoluble in water. Organic co-solvents may be necessary. Also, verify the pH of your solution, as significant deviations from physiological pH can impact the stability of the complex.
Q3: What is the kinetic stability of the Deferasirox-iron (Fe(III)) complex?
A3: The Deferasirox-iron(III) complex is thermodynamically stable. The solvolytic dissociation rate constant (kd) for the Fe(III)-Deferasirox complex has been estimated to be (2.7 ± 0.3) × 10⁻⁴ s⁻¹ at 298 K and pH 7.4.[1] This corresponds to a half-life of approximately 43.3 minutes.[1] This implies that to prevent dissociation, a sufficient concentration of free Deferasirox should be maintained in the solution.[1]
Q4: How do pH, temperature, and light affect the stability of Deferasirox?
A4: Based on forced degradation studies, Deferasirox shows significant degradation in acidic and basic conditions. It is also susceptible to oxidative degradation. However, it is relatively stable under thermal and photolytic stress. For detailed quantitative data, please refer to the "Data Presentation" section.
Q5: Can I use common laboratory buffers like PBS or Tris for my experiments with the Deferasirox-iron complex?
A5: While specific data on a wide range of buffers is limited, the stability of metal complexes of Deferasirox derivatives has been evaluated in PBS buffer (with 1% DMSO), where partial hydrolysis was observed over 24 hours.[2] It is crucial to consider that the pH of the buffer will be a critical factor in maintaining the integrity of the complex. When using any buffer system, it is advisable to monitor the stability of your complex over the course of your experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent analytical results (e.g., HPLC, UV-Vis) | 1. Degradation of Deferasirox or its iron complex.2. Dissociation of the iron complex.3. Precipitation of the analyte. | 1. Prepare fresh solutions before use.2. Control the pH of the solution meticulously.3. Ensure the concentration is within the solubility limits of your solvent system.4. Review the experimental protocol for potential sources of oxidative stress or extreme pH. |
| Formation of unknown peaks in chromatogram | Degradation of Deferasirox. | 1. Perform a forced degradation study to identify potential degradation products.2. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation.3. Refer to the Stability Data table below for known degradation conditions. |
| Low yield of Deferasirox-iron complex formation | 1. Suboptimal pH for complexation.2. Incorrect stoichiometry of Deferasirox to iron.3. Degradation of Deferasirox prior to complexation. | 1. Adjust the pH of the reaction mixture to physiological range (around 7.4).2. Ensure a 2:1 molar ratio of Deferasirox to Fe(III) for stable complex formation.3. Use freshly prepared Deferasirox solution. |
| Precipitate formation upon storage | 1. Poor solubility of Deferasirox or its complex in the chosen solvent.2. Change in pH over time.3. Temperature fluctuations affecting solubility. | 1. Consider using a co-solvent (e.g., DMSO) if compatible with your experiment.2. Buffer the solution to maintain a stable pH.3. Store solutions at a constant, appropriate temperature. |
Data Presentation
Table 1: Summary of Deferasirox Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Details | Duration | Observed Degradation (%) | Reference(s) |
| Acid Hydrolysis | 0.1N HCl | 30 min | 4.59 | [3] |
| 0.5N HCl | 30 min | 8.2 | [3] | |
| 1N HCl | 30 min | 12.12 | [3] | |
| Base Hydrolysis | 0.1N NaOH | 30 min | 16.29 | [3] |
| 0.5N NaOH | 30 min | 21.82 | [3] | |
| 1N NaOH | 30 min | 29.35 | [3] | |
| Oxidative Degradation | 3% H₂O₂ | 30 min | 3.59 | [3] |
| 10% H₂O₂ | 30 min | 6.25 | [3] | |
| 30% H₂O₂ | 30 min | 10.11 | [3] | |
| Thermal Degradation | 30°C | 30 min | 0.16 | [3] |
| 80°C (solid state) | 8 hours | Stable | ||
| Photolytic Degradation | Sunlight | 20 hours | Stable | |
| Cool white fluorescent light (≥ 1.2x10⁶ lux hours) | - | Stable |
Note: Degradation percentages can vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Assessment of Deferasirox and its Iron Complex by RP-HPLC
This protocol is a general guideline for the simultaneous determination of Deferasirox (DEFR) and its iron complex (Fe-[DEFR]₂) and can be adapted based on specific experimental needs.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M Phosphate buffer, pH adjusted to 4.6 with orthophosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 55:45 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 255 nm.[4]
-
Column Temperature: Ambient or controlled (e.g., 35°C).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Deferasirox in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare a stock solution of the Deferasirox-iron complex if available, or prepare it in situ by reacting Deferasirox with a source of Fe(III) in a 2:1 molar ratio.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of Deferasirox and its iron complex based on their retention times, which should be determined using the individual standard solutions.
-
Quantify the analytes by comparing their peak areas with the calibration curve generated from the standard solutions.
-
Protocol 2: Forced Degradation Study of Deferasirox
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Deferasirox.
-
Acid Degradation:
-
Prepare a solution of Deferasirox in a suitable solvent.
-
Add an equal volume of an acidic solution (e.g., 0.1N, 0.5N, or 1N HCl).[3]
-
Keep the mixture at room temperature or reflux for a specified period (e.g., 30 minutes).[3]
-
Neutralize the solution with a suitable base (e.g., NaOH) before analysis.
-
-
Base Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample of Deferasirox to elevated temperatures (e.g., 80°C) in an oven for a specified duration (e.g., 8 hours).
-
Alternatively, reflux a solution of Deferasirox for a set time.
-
-
Photolytic Degradation:
-
Expose a solution or solid sample of Deferasirox to sunlight or a photostability chamber for a defined period (e.g., 20 hours).
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to separate the parent drug from its degradation products.
-
Calculate the percentage of degradation.
-
Mandatory Visualizations
Caption: Deferasirox-mediated inhibition of the mTOR signaling pathway.[5][6][7]
Caption: General workflow for assessing Deferasirox-iron complex stability.
References
- 1. Kinetic aspects of iron(III)-chelation therapy with deferasirox (DFX) revealed by the solvolytic dissociation rate of the Fe(III)-DFX complex estimated with capillary electrophoretic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deferasirox Dose for Effective Iron Chelation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferasirox (B549329). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Deferasirox?
Deferasirox is an orally active iron chelator that selectively binds to trivalent iron (Fe3+).[1][2] It is a tridentate ligand, meaning two molecules of Deferasirox bind to a single iron atom with high affinity, forming a stable 2:1 complex.[1] This complex is then primarily eliminated from the body through fecal excretion.[1] Deferasirox has been shown to chelate cytosolic labile iron and can also increase the levels of hepcidin, which leads to the degradation of ferroportin, a key protein in iron export from cells.[3]
Q2: What are the recommended starting doses for Deferasirox in different experimental models?
The appropriate starting dose of Deferasirox depends on the indication of the study, specifically whether it is modeling transfusional iron overload or non-transfusion-dependent thalassemia (NTDT). There are also different formulations available (dispersible tablets - DT, and film-coated tablets - FCT) which have different dosing equivalents.
| Indication | Formulation | Recommended Starting Dose |
| Transfusional Iron Overload | Dispersible Tablet (DT) | 20 mg/kg/day[4][5] |
| Film-Coated Tablet (FCT) / Granules | 14 mg/kg/day[4][6] | |
| Non-Transfusion-Dependent Thalassemia (NTDT) Syndromes | Dispersible Tablet (DT) | 10 mg/kg/day[4][7] |
| Film-Coated Tablet (FCT) / Granules | 7 mg/kg/day[4] |
Note: The dose for the FCT formulation is approximately 30% lower than the DT formulation.[8]
Q3: How should the Deferasirox dose be adjusted during an experiment?
Dose adjustments are crucial for optimizing efficacy while minimizing adverse effects. Titration should be based on trends in serum ferritin levels and, if available, Liver Iron Concentration (LIC).
| Parameter | Condition | Recommended Dose Adjustment (DT Formulation) | Recommended Dose Adjustment (FCT Formulation) |
| Serum Ferritin | Persistently >2500 µg/L with no decreasing trend (Transfusional Iron Overload) | Increase in increments of 5-10 mg/kg/day every 3-6 months.[6][8] Max: 40 mg/kg/day.[4][6] | Increase in increments of 3.5-7 mg/kg/day every 3-6 months.[6] Max: 28 mg/kg/day.[6] |
| >2000 µg/L (NTDT) | Increase dose.[9] Max: 20 mg/kg/day.[4] | Increase dose. Max: 14 mg/kg/day.[8] | |
| Consistently <500 µg/L (Transfusional Iron Overload) | Consider treatment interruption.[6][10] | Consider treatment interruption.[6][10] | |
| Consistently <300 µg/L (NTDT) | Interrupt treatment.[9][10] | Interrupt treatment.[9][10] | |
| Liver Iron Concentration (LIC) | ≥7 mg Fe/g dry weight (dw) (NTDT) | Increase dose.[10] | Increase dose.[10] |
| <3 mg Fe/g dw (NTDT) | Interrupt treatment.[10] | Interrupt treatment.[10] |
Troubleshooting Guides
Scenario 1: Suboptimal response to Deferasirox (Serum ferritin levels are not decreasing as expected).
-
Verify Adherence and Dosing: Ensure the compound is being administered consistently and at the correct dose. For preclinical studies, confirm accurate dose calculations and administration techniques.
-
Assess Iron Intake: In models of transfusional iron overload, the rate of iron loading from transfusions significantly impacts the required dose.[11] Higher transfusion burdens may necessitate a higher Deferasirox dose.[11]
-
Consider Dose Escalation: If serum ferritin levels remain persistently high (e.g., >2500 µg/L) and the subject is tolerating the current dose, a gradual dose increase may be warranted.[6][12] Dose adjustments should be made in increments of 5-10 mg/kg/day for the dispersible tablet formulation every 3-6 months.[5][7]
-
Evaluate for Drug Interactions: Co-administration with certain drugs, such as potent UGT inducers (e.g., rifampicin, phenytoin) or bile acid sequestrants (e.g., cholestyramine), can decrease Deferasirox exposure, requiring a potential dose increase.[8]
Scenario 2: Managing elevated serum creatinine (B1669602) levels.
An increase in serum creatinine is a potential side effect of Deferasirox.[13]
-
Confirm the Finding: Repeat the serum creatinine measurement within one week to confirm the elevation.[6]
-
Implement Dose Reduction:
-
For adults, if serum creatinine increases by more than 33% above baseline on two consecutive measurements, reduce the daily dose by 10 mg/kg (for the DT formulation).[8]
-
For pediatric subjects, a dose reduction is recommended if serum creatinine rises above the upper limit of normal for their age.[6]
-
-
Consider Treatment Interruption: If serum creatinine rises to more than twice the upper limit of normal, therapy should be discontinued.[6]
Scenario 3: Managing elevated liver transaminases.
-
Monitor Liver Function: Measure serum transaminases (ALT, AST) and bilirubin (B190676) before initiating treatment, every two weeks for the first month, and monthly thereafter.[6][10]
-
Dose Reduction/Interruption: If a persistent increase in liver transaminases is observed and cannot be attributed to other causes, consider a dose reduction or interruption of Deferasirox.[14] Treatment may be cautiously re-initiated at a lower dose once the values return to the normal range.[14]
-
Avoid in Severe Hepatic Impairment: Deferasirox should be avoided in subjects with severe hepatic impairment (Child-Pugh C) and the dose should be reduced in those with moderate hepatic impairment (Child-Pugh B).[6]
Experimental Protocols
Protocol 1: Assessment of Iron Chelation Efficacy
-
Serum Ferritin Monitoring:
-
Objective: To assess the systemic iron burden and response to therapy.
-
Methodology: Collect blood samples at baseline and then monthly throughout the study.[10] Separate serum and measure ferritin concentration using a validated immunoassay (e.g., ELISA).
-
-
Liver Iron Concentration (LIC) Measurement:
-
Objective: To directly quantify iron stores in the liver, the primary organ for iron storage.[15]
-
Methodology (Gold Standard): Magnetic Resonance Imaging (MRI) R2 or R2* (T2 or T2* relaxation) is the non-invasive gold standard for LIC determination.[9] This should be performed at baseline and then every 6-12 months.[8]
-
Alternative Methodology: Liver biopsy followed by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) can provide a direct measure of iron content, expressed as mg of iron per gram of dry weight liver tissue (mg Fe/g dw).
-
Protocol 2: Safety and Tolerability Monitoring
-
Renal Function Assessment:
-
Objective: To monitor for potential nephrotoxicity.
-
Methodology:
-
Measure serum creatinine in duplicate at baseline.[6]
-
Monitor serum creatinine weekly for the first month after initiation or any dose modification, and then monthly thereafter.[10]
-
Calculate creatinine clearance or eGFR at the same intervals.
-
Perform monthly urinalysis to check for proteinuria.[10]
-
-
-
Hepatic Function Panel:
-
Auditory and Ophthalmic Examinations:
-
Objective: To monitor for less common adverse events.
-
Methodology: Conduct baseline and annual auditory (audiometry) and ophthalmic (including fundoscopy) examinations.[10]
-
Visualizations
Caption: Mechanism of Action of Deferasirox.
Caption: Workflow for Deferasirox Dose Optimization.
Caption: Troubleshooting Elevated Serum Creatinine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Function of Deferasirox in Iron Overload - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Deferasirox (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Deferasirox: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. mims.com [mims.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Defining serum ferritin thresholds to predict clinically relevant liver iron concentrations for guiding deferasirox therapy when MRI is unavailable in patients with non-transfusion-dependent thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of optimal dosing ≥30 mg/kg/d during deferasirox treatment: 2.7-yr follow-up from the ESCALATOR study in patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimising management of deferasirox therapy for patients with transfusion-dependent thalassaemia and lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 15. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deferasirox Iron Complex Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferasirox (B549329) (DFX) and its iron complex assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high serum iron levels in patients receiving Deferasirox therapy when using a photometric assay. Is this a known issue?
A1: Yes, this is a well-documented interference. The Deferasirox-iron (DFX-Fe) complex is detected as serum iron in many common photometric assays, leading to falsely elevated results.[1][2][3][4] The iron-free form of Deferasirox does not interfere with these assays.[1][2][4] Therefore, it is crucial to use an alternative method, such as high-performance liquid chromatography (HPLC), for accurate determination of Deferasirox and its iron complex.
Q2: Our unsaturated iron binding capacity (UIBC) results seem to be affected in patients treated with Deferasirox. What could be the cause?
A2: Deferasirox itself can interfere with UIBC assays. The drug may bind to the iron present in the assay reagents, which leads to an erroneously high UIBC value.[1][2][4] This interference is independent of the patient's actual iron status.
Q3: What are the potential sources of interference in HPLC-based assays for Deferasirox?
A3: While HPLC methods are more specific than photometric assays, potential interferences can still arise from:
-
Metabolites: Deferasirox is metabolized in the liver primarily through glucuronidation (M3 and M6 metabolites) and to a lesser extent, through oxidation by cytochrome P450 enzymes (M1 and M4 metabolites).[5] These metabolites may have similar chromatographic properties to the parent drug and could potentially interfere if the method is not optimized for selectivity.
-
Impurities: Impurities from the drug synthesis process, such as salicylic (B10762653) acid and salicylamide, can be present in the formulation and may interfere with the assay.[6][7]
-
Degradation Products: Deferasirox can degrade under stress conditions like acidic, basic, or oxidative environments.[8] These degradation products could co-elute with the analyte of interest.
Q4: How can we minimize interferences in our Deferasirox HPLC assay?
A4: To minimize interferences, it is essential to:
-
Develop a specific and validated HPLC method: The method should be able to resolve Deferasirox and its iron complex from known metabolites, impurities, and degradation products. This can be achieved by optimizing the mobile phase composition, column type, and detector wavelength.[6][7][8][9]
-
Proper sample preparation: Use a robust sample preparation technique, such as solid-phase extraction (SPE) or protein precipitation, to remove potential interferences from the plasma matrix.[10][11]
-
Use of an internal standard: An internal standard can help to correct for variations in extraction recovery and instrument response.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible HPLC Results
| Symptom | Possible Cause | Troubleshooting Step |
| Variable peak areas or retention times | Improper sample preparation | Ensure consistent and complete protein precipitation or solid-phase extraction. |
| Instability of the analytical solution | Prepare fresh standards and samples daily. Store stock solutions at the recommended temperature and check for degradation.[8] | |
| Fluctuations in the HPLC system | Check for leaks in the system, ensure the mobile phase is properly degassed, and verify the stability of the pump flow rate and column temperature. | |
| Ghost peaks or baseline noise | Contamination of the HPLC system or column | Flush the system and column with a strong solvent. If the problem persists, replace the guard column or analytical column. |
| Carryover from previous injections | Implement a needle wash step between injections and inject a blank solvent to check for carryover. | |
| Poor peak shape (tailing or fronting) | Column degradation | Replace the analytical column. |
| Incompatible sample solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. |
Issue 2: Discrepancies Between Photometric and HPLC Iron Measurements
| Symptom | Possible Cause | Troubleshooting Step |
| Photometric serum iron is significantly higher than expected | Interference from the DFX-Fe complex | This is an inherent limitation of photometric assays. Use an HPLC-based method for accurate quantification of Deferasirox and its iron complex.[1][2][3][4] |
| UIBC is unexpectedly high | Interference from Deferasirox binding to assay reagents | This is a known interference.[1][2][4] Consider alternative methods for assessing iron status that are not affected by Deferasirox. |
Quantitative Data on Interferences
The following table summarizes the known effects of Deferasirox and its iron complex on common laboratory assays.
| Assay | Interfering Substance | Effect on Measurement | Reference |
| Serum Iron (Photometric) | Deferasirox-Iron Complex (DFX-Fe) | Falsely elevated | [1][2][3][4] |
| Iron-free Deferasirox (DFX) | No significant effect | [1][2][4] | |
| Unsaturated Iron Binding Capacity (UIBC) | Iron-free Deferasirox (DFX) | Falsely elevated | [1][2][4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Deferasirox in Human Plasma
This protocol is a generalized procedure based on common practices in the cited literature.[9][10][11]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.
-
Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05% orthophosphoric acid in water) in a ratio of approximately 60:40 (v/v). The pH of the buffer should be adjusted to around 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 248 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Deferasirox into blank plasma.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Deferasirox to the internal standard against the nominal concentration of Deferasirox.
-
Determine the concentration of Deferasirox in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. thalassemia.org [thalassemia.org]
- 2. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during - Biospecimen Research Database [brd.nci.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Plasma Deferasirox and Deferasirox-Iron Complex Using an HPLC-UV System and Pharmacokinetics of Deferasirox in Patients With β-Thalassemia Major: Once-daily Versus Twice-daily Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
Technical Support Center: Deferasirox Efficacy in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter regarding the efficacy of Deferasirox (B549329) in experimental settings.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific problems.
Q1: Why am I observing lower-than-expected cytotoxicity or antiproliferative effects with Deferasirox in my cell culture experiments?
A1: Several factors can contribute to the reduced efficacy of Deferasirox in vitro. Consider the following troubleshooting steps:
-
Cell Line Specificity: The sensitivity to Deferasirox varies significantly across different cell lines. Verify the reported IC50 values for your specific cell line in the literature.[1][2][3] If data for your cell line is unavailable, it is crucial to perform a dose-response experiment to determine the IC50 empirically.
-
Iron Availability in Culture Medium: The iron content of your cell culture medium, particularly the serum supplement, can significantly impact Deferasirox's effectiveness. High iron levels in the medium can compete with the drug's chelating action, thereby reducing its cytotoxic effect.[4]
-
Recommendation: Consider using serum with a lower iron concentration or supplementing the medium with an iron-chelator-free transferrin. Alternatively, washing cells with a serum-free medium before drug administration can help standardize the iron environment.[4]
-
-
Drug Stability and Handling: Deferasirox is susceptible to degradation under certain conditions.[5][6][7][8][9]
-
Recommendation: Prepare fresh stock solutions of Deferasirox in a suitable solvent like DMSO and store them appropriately (protected from light, at the recommended temperature).[3] Avoid repeated freeze-thaw cycles. It is advisable to prepare working dilutions immediately before use. Studies have shown that Deferasirox can degrade under acidic and alkaline conditions.[5][6][7][8][9]
-
-
Experimental Duration: The antiproliferative effects of Deferasirox may require a longer incubation period to become apparent.[10]
Q2: My experimental results with Deferasirox are inconsistent across different batches of experiments. What could be the cause?
A2: Inconsistent results often stem from variability in experimental conditions. Here are key areas to check for consistency:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Prolonged passaging can lead to phenotypic and genotypic drift, altering their sensitivity to drugs.
-
Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Cell density can influence growth rates and drug response.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) or other serum supplements can have varying concentrations of iron and other growth factors, impacting Deferasirox's efficacy.
-
Recommendation: If possible, test a new batch of serum for its effect on your assay before using it for critical experiments.
-
-
Drug Preparation: As mentioned in Q1, ensure consistent and proper preparation and storage of Deferasirox solutions.
Q3: I am investigating the pro-apoptotic effects of Deferasirox, but the observed level of apoptosis is minimal. Why might this be?
A3: While Deferasirox is known to induce apoptosis, the extent of this effect can be cell-type dependent and influenced by other cellular processes.[2][11]
-
Alternative Cell Death Pathways: Deferasirox can also induce other forms of cell death, such as ferroptosis, which is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[12]
-
Recommendation: In addition to apoptosis assays (e.g., Annexin V/PI staining, caspase activity), consider assays to measure ROS production or lipid peroxidation to assess the involvement of ferroptosis.
-
-
Cell Cycle Arrest: Deferasirox can induce cell cycle arrest, primarily at the G0/G1 phase, which may precede apoptosis.[2]
-
Recommendation: Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) to determine if the primary response to Deferasirox in your cells is cell cycle arrest.
-
-
p53 Status: The p53 status of your cells can influence their sensitivity to Deferasirox-induced apoptosis.[13] Cell lines with wild-type p53 may be more sensitive.[13]
Q4: Can the efficacy of Deferasirox be enhanced in my experiments?
A4: Yes, several strategies can be employed to potentially enhance the experimental efficacy of Deferasirox:
-
Combination Therapy: Deferasirox has shown synergistic effects when combined with other therapeutic agents. For instance, its combination with gemcitabine (B846) in pancreatic cancer cells and venetoclax (B612062) in mantle cell lymphoma has demonstrated enhanced anti-tumor activity.[14][15]
-
Adjuvant Therapies: Certain agents may improve the bioavailability or cellular uptake of Deferasirox. Studies have suggested that silymarin, vitamin E, and omeprazole (B731) can increase the plasma concentration of Deferasirox.[16] While this is primarily observed in vivo, it suggests potential avenues for enhancing its effects in vitro.
Quantitative Data Summary
The following tables summarize key quantitative data for Deferasirox from various experimental studies.
Table 1: IC50 Values of Deferasirox in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| K562 | Myeloid Leukemia | 46.33 | 48 | [1] |
| U937 | Myeloid Leukemia | 16.91 | 48 | [1] |
| HL-60 | Myeloid Leukemia | 50 | 48 | [1] |
| Fresh AML Cells | Acute Myeloid Leukemia | 87.63 - 172.2 | 48 | [1] |
| A549 | Non-Small Cell Lung Carcinoma | 95 | 24 | [2] |
| MRC5 | Cancer-Associated Fibroblasts | 106 | Not Specified | [2] |
| NL20 | Normal Bronchus | 97 | Not Specified | [2] |
| SK-N-MC | Neuroepithelioma | 20.54 | Not Specified | [3] |
| Jeko-1 | Mantle Cell Lymphoma | 8.07 ± 1.08 | Not Specified | [13] |
| REC-1 | Mantle Cell Lymphoma | 1.8 ± 1.03 | Not Specified | [13] |
| Z138 | Mantle Cell Lymphoma | 1.52 ± 1.54 | Not Specified | [13] |
Table 2: Deferasirox Stability Under Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Considerable degradation | [5][7][8][9] |
| Alkaline Hydrolysis | Significant degradation | [5][7][8] |
| Oxidative | Stable | [5][8][9] |
| Thermal | Stable | [5][8][9] |
| Photolytic (UV/Sunlight) | Stable | [6][7][8] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of Deferasirox or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[1][2]
-
Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for an additional 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[1]
-
Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with Deferasirox at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Visualizations
References
- 1. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferasirox’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
- 7. ijcrt.org [ijcrt.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Development and Validation of Robust, Highly Sensitive and Stability-Indicating RP-HPLC Method for Estimation of Deferasirox and its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent insight on improving the iron chelation efficacy of deferasirox by adjuvant therapy in transfusion dependent beta thalassemia children with sluggish response - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Deferasirox iron complex during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the Deferasirox iron complex during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of the this compound?
A1: The stability of the this compound is primarily influenced by several factors, including:
-
pH: Deferasirox is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[3][4][5]
-
Temperature: Elevated temperatures can accelerate the degradation process.[4][5]
-
Light: Exposure to photolytic stress can also contribute to degradation, although some studies suggest it is relatively stable under photolytic conditions compared to other stressors.[3][4]
Q2: What are the recommended storage conditions for Deferasirox and its iron complex to ensure stability?
A2: To minimize degradation, Deferasirox and its iron complex should be stored under the following conditions:
-
Temperature: Store at a controlled room temperature.
-
Light: Protect from light.
-
Moisture: Keep in a dry environment as moisture can facilitate hydrolytic degradation.
Q3: How can I detect and quantify the degradation of the this compound in my samples?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are recommended for detecting and quantifying degradation.[1][2][3] These methods can separate the intact drug from its degradation products, allowing for accurate quantification. A common detection wavelength for Deferasirox is around 245 nm.[2][3]
Q4: Are there known degradation products of Deferasirox?
A4: Yes, forced degradation studies have identified several degradation products under various stress conditions. For example, a specific degradation product is observed under alkaline hydrolysis.[1] Characterization of these products often requires advanced analytical techniques like mass spectrometry (MS).
Troubleshooting Guides
Issue 1: Unexpectedly low quantification of this compound in a stored sample.
This issue may arise from the degradation of the complex during storage. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for low Deferasirox concentration.
Issue 2: Presence of unknown peaks in the chromatogram during stability testing.
The appearance of new peaks is a strong indicator of degradation. The following guide will help in identifying the source of degradation.
Caption: Workflow for identifying degradation sources.
Quantitative Data on Deferasirox Degradation
The following tables summarize the percentage of Deferasirox degradation under various stress conditions as reported in forced degradation studies. This data is indicative of the stability of the this compound, as degradation of the chelating agent will lead to the dissociation of the complex.
Table 1: Hydrolytic Degradation of Deferasirox
| Condition | Time | Temperature | % Degradation |
| 0.1N HCl | 30 min | Ambient | 4.59% |
| 0.5N HCl | 30 min | Ambient | 8.2% |
| 1N HCl | 30 min | Ambient | 12.12% |
| 0.1N NaOH | 10 min | Ambient | Significant Degradation |
Data synthesized from a study by S. B. Puranik et al.[4]
Table 2: Oxidative and Thermal Degradation of Deferasirox
| Condition | Time | Temperature | % Degradation |
| 0.1% H₂O₂ | 30 min | Ambient | 11.22% |
| Thermal | 30 min | 30°C | 0.16% |
Data synthesized from a study by S. B. Puranik et al.[4]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Deferasirox
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Deferasirox and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 (250mm x 4.6mm, 5µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% Triethylamine (TEA) in water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
2. Preparation of Solutions:
-
Diluent: Acetonitrile and water (50:50 v/v)
-
Standard Solution (50 µg/mL):
-
Accurately weigh 10 mg of Deferasirox reference standard into a 100 mL volumetric flask.
-
Add approximately 60 mL of diluent and sonicate to dissolve.
-
Make up to the mark with diluent.
-
Further dilute 5 mL of this solution to 50 mL with diluent.
-
-
Sample Solution (50 µg/mL):
-
Weigh and finely powder a representative sample containing Deferasirox.
-
Transfer an amount of powder equivalent to 10 mg of Deferasirox into a 100 mL volumetric flask.
-
Add approximately 60 mL of diluent and sonicate for 10 minutes with intermittent shaking.
-
Make up to the mark with diluent.
-
Further dilute 5 mL of this solution to 50 mL with diluent.
-
Filter the final solution through a 0.45 µm nylon filter before injection.
-
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The theoretical plates should be greater than 2000.
-
The tailing factor should be less than 2.0.
4. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
The retention time for Deferasirox is expected to be around 5 minutes under these conditions.[4]
-
Calculate the amount of Deferasirox in the sample by comparing the peak area with that of the standard solution. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks.
Visualization of Degradation Pathways
The following diagram illustrates the key factors that can initiate the degradation of the this compound.
Caption: Key stressors leading to this compound degradation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Development and Validation of Robust, Highly Sensitive and Stability-Indicating RP-HPLC Method for Estimation of Deferasirox and its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ujconline.net [ujconline.net]
Deferasirox Technical Support Center: Overcoming Limitations in Research and Clinical Studies
Welcome to the Deferasirox (B549329) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when working with the iron chelator Deferasirox. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from clinical studies to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during in vitro and in vivo experiments with Deferasirox.
Q1: How should I prepare a stock solution of Deferasirox for my experiments?
A1: Deferasirox is sparingly soluble in aqueous buffers but soluble in organic solvents. For in vitro experiments, it is recommended to first dissolve Deferasirox in an organic solvent like DMSO, ethanol, or dimethyl formamide (B127407) (DMF) to create a concentrated stock solution. The solubility is approximately 20 mg/mL in DMSO, 2 mg/mL in ethanol, and 30 mg/mL in DMF.[1] For cell culture experiments, a common practice is to prepare a 10-50 mM stock solution in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. It is important to note that aqueous solutions of Deferasirox are not stable and should be prepared fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[1]
Q2: I am observing precipitation of Deferasirox in my cell culture medium. What can I do?
A2: Precipitation of Deferasirox in cell culture medium can be due to its low aqueous solubility. To avoid this, ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity and precipitation. Prepare fresh dilutions of Deferasirox from the stock solution for each experiment. If precipitation persists, consider using a different formulation of Deferasirox or adding a surfactant like Pluronic F127 or sodium lauryl sulfate (B86663) (SLS) to improve solubility, though the potential effects of these additives on your specific cell line should be evaluated.
Q3: My cells are showing signs of toxicity even at low concentrations of Deferasirox. What could be the cause?
A3: While Deferasirox's primary mechanism is iron chelation, it can have off-target effects. Studies have shown that Deferasirox can induce genotoxicity and mitochondrial swelling, which may contribute to cytotoxicity.[2][3] Additionally, the cytotoxic effects of iron chelators can be dependent on the iron content of the cell culture medium. Cells grown in media with lower iron content may be more susceptible to Deferasirox-induced toxicity.[4] It is also crucial to ensure that the observed toxicity is not due to the solvent used to dissolve Deferasirox. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Q4: How can I mitigate the gastrointestinal (GI) side effects of Deferasirox in my animal models?
A4: Gastrointestinal disturbances are a common side effect of Deferasirox. Newer formulations, such as film-coated tablets (Jadenu®) and granules (Jadenu® Sprinkle), have been developed to improve GI tolerability compared to the original dispersible tablet formulation (Exjade®).[4][5] These newer formulations lack lactose, which may contribute to GI issues.[4] In preclinical studies, ensuring the drug is administered with a light meal can also help improve tolerability.[6]
Q5: What are the key parameters to monitor for Deferasirox-induced nephrotoxicity in preclinical studies?
A5: The most significant and frequent adverse effect of Deferasirox is nephrotoxicity, which can manifest as an increase in serum creatinine (B1669602) and features of proximal tubular dysfunction.[7][8] In animal models, it is crucial to monitor serum creatinine levels, blood urea (B33335) nitrogen (BUN), and urinary markers of kidney injury such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1). Histopathological examination of the kidneys should also be performed to assess for tubular damage.[9]
Quantitative Data from Clinical Studies
The following tables summarize the incidence of common adverse events associated with Deferasirox from clinical trials.
Table 1: Incidence of Common Adverse Events with Deferasirox (Dispersible Tablets - Exjade®)
| Adverse Event | Incidence Rate (%) | Reference |
| Gastrointestinal Disturbances | ||
| Abdominal Pain | 15.2 - 24.5 | [1][10] |
| Diarrhea | 8.0 - 15.2 | [1][10] |
| Nausea | 7.8 - 15.2 | [1][10] |
| Vomiting | 15.2 | [1] |
| Renal Effects | ||
| Increased Serum Creatinine (>33% from baseline) | 36.4 - 38 | [10][11] |
| Proteinuria | 18.6 | [5][11] |
| Dermatological Effects | ||
| Skin Rash | ~9 | [1] |
| Hepatic Effects | ||
| Increased Liver Transaminases | Common | [1] |
Table 2: Comparison of Adverse Events Between Deferasirox Formulations (Dispersible Tablet vs. Film-Coated Tablet)
| Adverse Event | Dispersible Tablet (DT) | Film-Coated Tablet (FCT) | Reference |
| Overall Adverse Events | 89.5% | 89.7% | |
| Severe Adverse Events | 25.6% | 19.5% | |
| Treatment Compliance (by pill count) | 85.3% | 92.9% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of Deferasirox.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Deferasirox on a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Deferasirox
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Deferasirox in DMSO (e.g., 50 mM).
-
Prepare serial dilutions of Deferasirox in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Deferasirox concentration) and a negative control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Deferasirox or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Assessment of Deferasirox-Induced Nephrotoxicity in a Murine Model
Objective: To evaluate the renal toxicity of Deferasirox in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Deferasirox
-
Vehicle for oral gavage (e.g., distilled water)
-
Metabolic cages
-
Blood collection tubes
-
Reagents for serum creatinine and BUN analysis
-
Kits for urinary biomarker analysis (e.g., NAG, KIM-1)
-
Formalin and other histology reagents
Procedure:
-
Animal Dosing:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups: a control group receiving the vehicle and treatment groups receiving different doses of Deferasirox (e.g., 250, 500, 1000 mg/kg) via oral gavage daily for a specified period (e.g., 14 or 28 days).
-
-
Sample Collection:
-
At the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection.
-
Collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and harvest the kidneys.
-
-
Biochemical Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure serum creatinine and BUN levels using a biochemical analyzer.
-
Analyze the collected urine for markers of kidney injury such as NAG and KIM-1 using commercially available ELISA kits.
-
-
Histopathological Analysis:
-
Fix one kidney from each mouse in 10% neutral buffered formalin.
-
Embed the fixed kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
Examine the kidney sections under a microscope for signs of tubular injury, such as necrosis, apoptosis, and cast formation.
-
-
Data Analysis:
-
Compare the biochemical and histopathological data between the control and Deferasirox-treated groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key signaling pathways affected by Deferasirox and a typical experimental workflow.
Caption: Deferasirox-mediated inhibition of the mTOR signaling pathway.
Caption: Deferasirox induces ferroptosis via the Nrf2 signaling pathway.
Caption: General experimental workflow for preclinical evaluation of Deferasirox.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchhub.com [researchhub.com]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferasirox: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Deferasirox-Associated Adverse Effects in Research
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) for managing adverse effects of Deferasirox (B549329) observed in research subjects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects associated with Deferasirox in a research setting?
A1: The most frequently reported adverse events are generally mild to moderate and transient.[1] These include gastrointestinal disturbances (such as nausea, vomiting, diarrhea, and abdominal pain), skin rash, and non-progressive increases in serum creatinine (B1669602).[2][3] Elevations in liver transaminases are also observed.[2]
Q2: What are the serious, less common adverse effects of Deferasirox that require immediate attention?
A2: Serious adverse effects, while less common, necessitate immediate evaluation and potential discontinuation of the drug. These include acute renal failure, hepatic failure, gastrointestinal hemorrhage, and severe skin reactions like Stevens-Johnson syndrome (SJS) and erythema multiforme.[4][5] Bone marrow suppression, leading to cytopenias, has also been reported.[6]
Q3: How should I manage a mild to moderate skin rash in a research subject?
A3: For mild to moderate rashes, Deferasirox may often be continued without dose adjustment, as the rash may resolve spontaneously.[4] If the rash is severe, treatment should be interrupted. Reintroduction at a lower dose, possibly with a short course of oral steroids, can be considered.[4][5]
Q4: What are the initial steps if a subject develops gastrointestinal issues?
A4: For mild gastrointestinal symptoms like nausea and diarrhea, ensure the subject is well-hydrated.[7] These symptoms are often transient.[6] If symptoms are severe or persistent, or if there are signs of gastrointestinal hemorrhage (e.g., black, tarry stools; vomiting blood), Deferasirox should be discontinued (B1498344) immediately, and further evaluation should be initiated.[3][8]
Q5: Are there specific subject populations at higher risk for adverse effects?
A5: Yes. Elderly subjects, particularly those with advanced hematologic malignancies and/or low platelet counts, are at a higher risk for fatal gastrointestinal hemorrhages.[3] Subjects with pre-existing renal or hepatic impairment are also at increased risk for toxicity.[3][9] Pediatric subjects with volume depletion may be at a higher risk for renal impairment.[3]
Troubleshooting Guides
Renal Toxicity
Issue: Elevated serum creatinine or proteinuria is detected during routine monitoring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for renal adverse events.
Detailed Protocol:
-
Initial Finding: An increase in serum creatinine or the presence of proteinuria is noted.
-
Confirm Creatinine Increase: If serum creatinine increases by 33% or more above the baseline on two consecutive measurements, a dose reduction is warranted.[10][11]
-
Dose Adjustment: Reduce the daily dose of Deferasirox.
-
Intensified Monitoring: After dose reduction, monitor serum creatinine weekly.[12]
-
Assess Glomerular Filtration Rate (GFR): If the estimated GFR (eGFR) falls below 40 mL/min/1.73m², Deferasirox is contraindicated and should be discontinued immediately.[3][4]
-
Manage Proteinuria: If the urine protein-to-creatinine ratio exceeds 0.6 mg/mg, temporarily withhold treatment until the ratio falls below this threshold.[4]
Hepatic Injury
Issue: Elevated serum transaminases (ALT/AST) or bilirubin (B190676) are detected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hepatic adverse events.
Detailed Protocol:
-
Initial Finding: An increase in serum transaminases (ALT/AST) or bilirubin is observed.
-
Assess Severity: If serum aminotransferase levels rise to over 5 times the upper limit of normal (ULN), consider dose reduction or temporary interruption of Deferasirox.[13]
-
Intensified Monitoring: Increase the frequency of liver function monitoring.
-
Evaluate for Hepatic Failure: Monitor for clinical signs of severe liver injury, such as jaundice (yellowing of the skin or eyes), pale stools, dark urine, and loss of appetite.[3][9]
-
Discontinuation Criteria: Discontinue Deferasirox immediately if there are signs of hepatic failure.[9] Avoid use in subjects with severe (Child-Pugh C) hepatic impairment and reduce the dose in those with moderate (Child-Pugh B) impairment.[3]
Data on Adverse Effect Incidence
| Adverse Event | Incidence/Frequency | Notes |
| Gastrointestinal | ||
| Diarrhea | More common[9] | Often transient and mild to moderate.[1] |
| Nausea | 14.6% in a 5-year study[1] | Often transient and mild to moderate.[1] |
| Abdominal Pain | Very common (≥10%)[3] | Dose-related.[3] |
| Vomiting | More common[9] | |
| GI Hemorrhage | Uncommon but serious[5] | Higher risk in elderly patients.[3] |
| Renal | ||
| Serum Creatinine Increase | 36.4% in one trial[2] | Often non-progressive; dose reduction may be needed.[2][12] |
| Acute Renal Failure | Uncommon but serious[5] | Can be fatal.[3] |
| Proteinuria | 18.6% in one study[4] | Monthly monitoring is recommended.[4] |
| Hepatic | ||
| ALT/AST Elevation | 6% with >5x ULN in clinical trials[13] | Led to discontinuation in 1-2% of patients.[13] |
| Hepatic Failure | Rare but can be fatal[9] | Boxed warning for this adverse event.[13] |
| Dermatological | ||
| Skin Rash | ~10% of patients[14] | Often mild to moderate and may resolve with continued treatment.[4][14] |
| Severe Skin Reactions (SJS, TEN) | Rare[4][15] | Requires immediate discontinuation.[4] |
Experimental Protocols
Baseline and Routine Monitoring Workflow
This workflow outlines the essential monitoring required for research subjects receiving Deferasirox.
Caption: Baseline and routine monitoring experimental workflow.
Methodologies:
-
Renal Function Monitoring:
-
Analyte: Serum Creatinine, Urine Protein, Urine Creatinine.
-
Methodology:
-
Collect blood samples for serum creatinine analysis. Measure in duplicate prior to initiating therapy.[3]
-
Calculate estimated Glomerular Filtration Rate (eGFR) using an appropriate formula (e.g., CKD-EPI for adults).
-
Collect a spot urine sample for protein and creatinine measurement to determine the protein-to-creatinine ratio.
-
-
Frequency:
-
-
Hepatic Function Monitoring:
-
Hematologic Monitoring:
-
Analyte: Complete Blood Count (CBC) with differential and platelet count.
-
Methodology:
-
Collect a whole blood sample for analysis using an automated hematology analyzer.
-
-
Frequency:
-
Baseline and regularly during treatment. Monitor for signs of bone marrow suppression such as neutropenia or thrombocytopenia.[6]
-
-
-
Auditory and Ophthalmic Monitoring:
References
- 1. Long-term safety and efficacy of deferasirox (Exjade®) for up to 5 years in transfusional iron-overloaded patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. thalassemia.org [thalassemia.org]
- 6. What are the side effects of Deferasirox? [synapse.patsnap.com]
- 7. Deferasirox (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Deferasirox: MedlinePlus Drug Information [medlineplus.gov]
- 9. drugs.com [drugs.com]
- 10. Deferasirox Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 11. Exjade, Jadenu (deferasirox) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Successful case of deferasirox slow desensitization in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nps.org.au [nps.org.au]
Refinement of protocols for long-term Deferasirox studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of protocols for long-term studies involving Deferasirox (B549329).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Deferasirox?
Deferasirox is an orally active iron chelator.[1][2][3] Its primary mechanism involves binding to trivalent iron (Fe3+) with high affinity in a 2:1 ratio, forming a stable complex.[1][2][4] This complex is then primarily excreted from the body through feces.[5] This process helps to reduce the levels of toxic non-transferrin-bound iron (NTBI) and labile plasma iron (LPI), mitigating the risk of organ damage from iron overload.[5]
Q2: What are the approved indications for long-term Deferasirox therapy?
Deferasirox is indicated for the treatment of chronic iron overload in patients aged 2 years and older with transfusional hemosiderosis.[2][6] It is also approved for treating chronic iron overload in patients 10 years and older with non-transfusion-dependent thalassemia (NTDT) syndromes who have a liver iron concentration (LIC) of at least 5 mg of iron per gram of liver dry weight and a serum ferritin level greater than 300 µg/L.[2]
Q3: What are the most common adverse events observed in long-term Deferasirox studies?
The most frequently reported adverse events in long-term studies are generally mild to moderate and transient.[6][7] These include gastrointestinal disturbances such as nausea, vomiting, diarrhea, and abdominal pain.[7][8][9] Other common side effects are skin rash and non-progressive increases in serum creatinine (B1669602).[6][7]
Q4: Are there any serious, albeit rare, adverse effects associated with long-term Deferasirox use?
Yes, long-term therapy with Deferasirox has been associated with rare but serious adverse events. These include renal failure, hepatic toxicity (including liver failure), and gastrointestinal bleeding.[7][10] Therefore, close monitoring of patients is mandatory throughout the treatment period.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term Deferasirox experiments and clinical studies.
| Issue | Potential Cause | Recommended Action |
| Elevated Serum Creatinine | Deferasirox-induced renal toxicity.[8][11] Dehydration, especially in pediatric patients with acute illness (e.g., vomiting, diarrhea).[12][13][14] Concomitant use of other nephrotoxic drugs.[15] | - Evaluate renal function before starting or increasing the dose.[12][15] - Monitor serum creatinine and creatinine clearance at least monthly. For patients with baseline renal impairment or at increased risk, monitor weekly for the first month, then monthly.[9][12][15] - For mild, non-progressive increases, continue monitoring. For significant or progressive increases, consider dose reduction, interruption, or discontinuation.[15][16] - Ensure adequate hydration, especially in patients with vomiting or diarrhea.[13][17] |
| Abnormal Liver Function Tests (LFTs) | Deferasirox-induced hepatic toxicity.[18] Pre-existing liver conditions.[18] | - Measure serum transaminases and bilirubin (B190676) before initiation, every 2 weeks for the first month, and at least monthly thereafter.[9][15] - For persistent elevations, especially if ALT levels are >5 times the upper limit of normal, consider dose reduction or temporary interruption.[18][19] - Avoid use in patients with severe hepatic impairment (Child-Pugh C) and reduce the dose in those with moderate impairment (Child-Pugh B).[9][15] |
| Gastrointestinal (GI) Disturbances (Nausea, Vomiting, Diarrhea) | Common side effect of Deferasirox, often occurring early in treatment.[6][7][8] | - Symptoms are often transient and may resolve as the body adjusts.[6][8] - Administering Deferasirox with a light, low-fat meal may help for the film-coated tablet formulation (Jadenu). Dispersible tablets (Exjade) should be taken on an empty stomach.[5][20] - Ensure adequate hydration to prevent dehydration from diarrhea or vomiting.[9][17] - For severe or persistent symptoms, a dose reduction may be considered.[19] |
| Skin Rash | Hypersensitivity reaction to Deferasirox.[8][10] | - Mild to moderate rashes may resolve without intervention.[13] - If a rash develops, Deferasirox can be stopped. It may be reintroduced at a lower dose, sometimes with a course of oral steroids.[10] - Severe skin reactions, such as Stevens-Johnson syndrome, require permanent discontinuation of the drug.[10] |
| Suspected Overchelation (Serum Ferritin <500 µg/L) | Efficacy of Deferasirox in removing excess iron. | - Monitor serum ferritin levels monthly.[7][15] - If serum ferritin consistently falls below 500 µg/L, consider interrupting therapy to avoid overchelation.[15] |
| Auditory or Ocular Disturbances | Uncommon side effects of Deferasirox.[7][8][21] | - Perform baseline and annual auditory and ophthalmic examinations.[7][21] - If disturbances such as decreased hearing or lens opacities are noted, dose reduction or interruption may be considered.[21] |
Data Presentation
Table 1: Common Adverse Events in Long-Term Deferasirox Studies
| Adverse Event | Frequency | Severity | Onset | Management |
| Gastrointestinal Disturbances | Common (Nausea: ~15%, Diarrhea: ~11%)[7][19][22] | Mild to Moderate, often transient[6][7][19] | Early in treatment course[7] | Symptomatic management, ensure hydration, consider dose adjustment[17][19] |
| Increased Serum Creatinine | Common (~11-38%)[7][23] | Mild, non-progressive in most cases[6][7] | Can occur at any time | Regular monitoring, dose adjustment, or interruption if progressive[15][16] |
| Skin Rash | Common (~9%)[7] | Mild to Moderate[6] | Can occur at any time | May resolve spontaneously; for persistent rash, consider interruption and reintroduction at a lower dose[10][13] |
| Elevated Liver Transaminases | Less Common (~2-4%)[7] | Mild to Moderate[7] | Can occur at any time | Regular monitoring; dose reduction or interruption for significant increases[18][19] |
Table 2: Efficacy of Long-Term Deferasirox Therapy
| Patient Population | Mean Dose | Duration | Key Efficacy Outcome | Reference |
| Sickle Cell Disease | 19.4 ± 6.3 mg/kg/day | 5 years | Significant decrease in serum ferritin by 591 ng/mL in patients with ≥4 years of exposure.[19][22] | Vichinsky et al. |
| β-Thalassemia | 21.6 - 23.2 mg/kg/day | 5 years | Significant decrease in mean liver iron concentration (LIC). Serum ferritin levels ≤2,500 ng/mL attained in 83% of patients.[7][24] | Cappellini et al. |
| Aplastic Anemia | 17.6 mg/kg/day | 1 year (EPIC trial) | Significant reduction in serum ferritin by 964 ng/mL.[7] | EPIC trial analysis |
Experimental Protocols
Protocol 1: Monitoring Renal Function
-
Baseline Assessment: Before initiating Deferasirox, measure serum creatinine in duplicate and calculate the estimated Glomerular Filtration Rate (eGFR).[9][12][15]
-
Routine Monitoring:
-
Urine Analysis: Monitor for proteinuria by checking the urine protein to creatinine ratio.[10]
-
Action on Abnormalities:
-
If serum creatinine increases by more than 33% above the baseline on two consecutive measurements, consider a dose reduction.
-
If eGFR falls below 40 mL/min/1.73 m², discontinue Deferasirox.[12][14]
-
During acute illnesses that can cause volume depletion (e.g., diarrhea, vomiting), interrupt Deferasirox and monitor renal function more frequently, especially in pediatric patients.[12][14]
-
Protocol 2: Monitoring Hepatic Function
-
Baseline Assessment: Measure serum transaminases (ALT, AST) and bilirubin before starting therapy.[9][15]
-
Routine Monitoring:
-
Action on Abnormalities:
Protocol 3: Monitoring Efficacy
-
Serum Ferritin:
-
Dose Adjustment:
-
Adjust the Deferasirox dose every 3 to 6 months based on the trend in serum ferritin levels.[7][15]
-
For patients with transfusional iron overload, if serum ferritin is persistently above 2,500 µg/L, a dose increase may be considered (up to a maximum of 40 mg/kg/day for Exjade or 28 mg/kg/day for Jadenu).[15]
-
If serum ferritin consistently falls below 500 µg/L, therapy should be temporarily interrupted.[15]
-
-
Liver Iron Concentration (LIC):
Mandatory Visualizations
Caption: Mechanism of Action of Deferasirox Iron Chelation.
Caption: Troubleshooting Workflow for Long-Term Deferasirox Monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deferasirox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is Deferasirox used for? [synapse.patsnap.com]
- 6. Clinical application of deferasirox: practical patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Deferasirox? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. thalassemia.org [thalassemia.org]
- 11. researchgate.net [researchgate.net]
- 12. These highlights do not include all the information needed to use DEFERASIROX TABLETS FOR ORAL SUSPENSION safely and effectively. See full prescribing information for DEFERASIROX TABLETS FOR ORAL SUSPENSION.DEFERASIROX tablets, for oral suspensionInitial U.S. Approval: 2005 [dailymed.nlm.nih.gov]
- 13. Deferasirox (Exjade, Jadenu) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. novartis.com [novartis.com]
- 15. Deferasirox Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 16. fda.gov [fda.gov]
- 17. Deferasirox (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Long-term safety and efficacy of deferasirox (Exjade®) for up to 5 years in transfusional iron-overloaded patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deferasirox (Exjade, Jadenu): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. medicines.org.uk [medicines.org.uk]
- 22. Long-term safety and efficacy of deferasirox (Exjade) for up to 5 years in transfusional iron-overloaded patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Deferasirox: Over a Decade of Experience in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Analysis of Deferasirox and Deferiprone for Iron Chelation Therapy
This guide provides a detailed, objective comparison of two prominent oral iron chelators, Deferasirox (B549329) and Deferiprone (B1670187), for researchers, scientists, and professionals in drug development. The analysis is based on a comprehensive review of clinical trial data and scholarly articles, focusing on efficacy, safety, mechanism of action, and pharmacokinetic profiles.
Mechanism of Action
Both Deferasirox and Deferiprone are oral iron chelators used to treat chronic iron overload, often resulting from blood transfusions in patients with conditions like thalassemia and sickle cell disease.[1] However, they possess distinct chemical properties and biological activities.
Deferiprone (DFP) is a bidentate or tridentate chelator that forms a stable 3:1 complex with ferric iron (Fe³⁺).[2][3] This complex is water-soluble and is primarily excreted through the urine, which can often lead to a reddish-brown discoloration of the urine, indicating that iron is being removed.[2] A key feature of Deferiprone is its ability to effectively penetrate cell membranes, including those of cardiac myocytes, making it particularly effective in removing iron from the heart.[2][4][5]
Deferasirox (DFX) is a tridentate chelator that forms a 2:1 complex with iron.[6] The Deferasirox-iron complex is predominantly eliminated through the feces via biliary excretion.[2][7] Deferasirox is also effective at chelating intracellular iron, particularly from the liver.[8] Some studies suggest that Deferasirox can also increase the levels of hepcidin, a key regulator of iron homeostasis, which leads to the degradation of ferroportin.[6]
Efficacy: A Quantitative Comparison
The efficacy of Deferasirox and Deferiprone has been evaluated in numerous clinical trials, primarily by measuring the reduction in serum ferritin levels and liver iron concentration (LIC).
| Efficacy Parameter | Deferasirox | Deferiprone | Key Findings & Citations |
| Serum Ferritin Reduction | Significant reduction observed. | Effective, particularly at high baseline ferritin levels (>2500 ng/ml). | One study in MDS patients showed a >50% reduction in 27.7% of patients on Deferasirox, with no patients on Deferiprone achieving this endpoint.[9] However, a meta-analysis found no significant difference in the change in serum ferritin from baseline between the two drugs in patients with SCD or other anemias.[1][10] Combination therapy with both drugs has shown a significantly greater reduction in serum ferritin compared to monotherapy.[11][12] |
| Liver Iron Concentration (LIC) | Effective in reducing LIC.[13] | Impact on LIC is significant and comparable to deferoxamine.[11] | A meta-analysis did not find a significant difference in the change in LIC between Deferasirox and Deferiprone.[1][10] |
| Myocardial Iron Removal | Less effective than Deferiprone.[5] | Superior in reducing myocardial iron load.[2][4] | A study comparing the two showed a significantly higher global heart T2* value (indicating lower iron) in the Deferiprone group.[5] |
| Left Ventricular Ejection Fraction (LVEF) | Associated with improvement in LVEF. | A meta-analysis indicated a significant improvement in LVEF with Deferiprone compared to deferoxamine.[14] One comparative study found higher LVEF in the Deferiprone group versus the Deferasirox group.[5] |
Safety and Adverse Events
The safety profiles of Deferasirox and Deferiprone are distinct and are a critical consideration in clinical practice.
| Adverse Event Profile | Deferasirox | Deferiprone | Key Findings & Citations |
| Common Adverse Events | Gastrointestinal symptoms (e.g., abdominal pain, nausea, diarrhea), skin rash, transient increase in serum creatinine.[6][9] | Nausea, abdominal pain, arthralgia (joint pain).[12][15] | The incidence of gastrointestinal symptoms is often reported to be similar between the two drugs.[9] |
| Serious Adverse Events | Renal and hepatic abnormalities.[1][16] | Agranulocytosis (a severe drop in white blood cells), neutropenia.[9][17] | Deferasirox is associated with a higher overall risk of adverse events compared to Deferiprone.[1][10] Agranulocytosis with Deferiprone is a rare but serious side effect that necessitates regular blood count monitoring.[9][15] |
| Drug Discontinuation Rate | Higher discontinuation rate due to side effects in some studies (20% in one MDS study).[9] |
Pharmacokinetic Properties
| Pharmacokinetic Parameter | Deferasirox | Deferiprone | Citations |
| Administration | Oral, once daily. | Oral, three times daily. | [7][15] |
| Absorption | Rapidly absorbed. | Rapidly absorbed from the upper gastrointestinal tract. | [3][18] |
| Metabolism | Primarily metabolized via glucuronidation. | Mainly metabolized by UGT1A6 to a 3-O-glucuronide metabolite. | [3][18] |
| Excretion | Primarily in feces.[2][7] | Primarily in urine. | [2][3] |
| Plasma Half-life | 8 to 16 hours. | Approximately 2 hours. | [18] |
Experimental Protocols
Assessment of Iron Chelation Efficacy
A common method to evaluate the efficacy of iron chelators is through long-term monitoring of iron stores in patients.
Methodology:
-
Patient Selection: Enroll patients with transfusion-dependent iron overload.
-
Baseline Assessment: Measure baseline serum ferritin, liver iron concentration (LIC), and myocardial iron using Magnetic Resonance Imaging (MRI) T2*.[19]
-
Treatment: Administer Deferasirox or Deferiprone according to the study protocol. Doses are typically based on body weight.
-
Monitoring: Regularly monitor serum ferritin levels throughout the study period.
-
Final Assessment: At the end of the study (e.g., 12 months), repeat MRI T2* to measure changes in LIC and myocardial iron.
-
Data Analysis: Statistically compare the changes in serum ferritin, LIC, and myocardial iron from baseline to the end of the study between the two treatment groups.
In Vitro Ferrous Ion Chelating (FIC) Assay
This assay measures the capacity of a compound to chelate ferrous ions (Fe²⁺) in solution.
Principle: Ferrozine (B1204870) forms a colored complex with Fe²⁺, which can be measured spectrophotometrically. An effective chelator will bind to Fe²⁺, preventing the formation of the ferrozine-iron complex and thus reducing the color intensity.[20]
Protocol:
-
Preparation: Prepare solutions of the test compounds (Deferasirox, Deferiprone), a positive control (e.g., EDTA), FeSO₄, and ferrozine in a suitable buffer.[20]
-
Reaction Mixture: In a 96-well plate, add the test compound or standard to wells containing the FeSO₄ solution. Allow a brief incubation period for chelation to occur.[20]
-
Color Development: Add the ferrozine solution to initiate the color-forming reaction with any unchelated Fe²⁺.[20]
-
Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer.[20]
-
Calculation: The percentage of ferrous ion chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the solution without a chelator and Abs_sample is the absorbance in the presence of the test compound.
Conclusion
Both Deferasirox and Deferiprone are effective oral iron chelators, but they exhibit important differences in their efficacy for specific organs, safety profiles, and pharmacokinetic properties. Deferasirox offers the convenience of once-daily dosing and is effective in reducing liver iron and serum ferritin.[9][13] Deferiprone, while requiring more frequent dosing, demonstrates a superior ability to remove iron from the heart.[2][5] The choice between these agents, or their use in combination, depends on the individual patient's clinical condition, including the primary site of iron deposition and their tolerance to potential adverse effects. A network meta-analysis has suggested that Deferiprone may have a more favorable safety profile, with a lower risk of adverse events compared to Deferasirox.[1][10] Further head-to-head clinical trials are needed to fully elucidate the comparative long-term outcomes of these therapies.
References
- 1. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of deferasirox and deferiprone in the treatment of iron overload in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Combined Deferiprone and Deferasirox in Iron-Overloaded Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of Deferiprone versus Deferiprone with Deferasirox as iron chelation therapy in Thalassemic children | Bangladesh Journal of Child Health [banglajol.info]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 15. Deferiprone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Paper: Deferiprone Pharmacokinetics with and without Iron Overload and in Special Patient Populations [ash.confex.com]
- 19. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zen-bio.com [zen-bio.com]
Unveiling the Antioxidant Potential of the Deferasirox-Iron Complex: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of the Deferasirox-iron complex against other iron chelators, supported by experimental data. The primary focus is to validate its efficacy in mitigating oxidative stress, a critical factor in various pathologies associated with iron overload.
Deferasirox, an oral iron chelator, is widely used to manage chronic iron overload. Beyond its primary function of iron removal, emerging evidence highlights its significant antioxidant properties. This activity stems from its ability to form a stable complex with iron, rendering it redox-inactive and thereby preventing the catalytic generation of harmful reactive oxygen species (ROS) through the Fenton reaction. This guide delves into the experimental validation of this antioxidant activity, offering a comparative perspective with other iron chelators like Deferiprone and Deferoxamine.
Comparative Antioxidant Activity: Deferasirox vs. Alternatives
The antioxidant efficacy of the Deferasirox-iron complex has been evaluated in various in vitro models. The following table summarizes the key quantitative data from comparative studies.
| Antioxidant Assay | Deferasirox-Iron Complex | Deferiprone | Deferoxamine | Reference |
| Ascorbic Acid Oxidation Assay | Reduced the rate of iron-induced ascorbic acid oxidation by approximately 100 times.[1][2] | Not directly compared in the same study. | Not directly compared in the same study. | [Timoshnikov et al., 2021][1] |
| Linoleic Acid Peroxidation Assay | Showed lower efficiency in inhibiting iron-induced lipid peroxidation compared to Deferiprone.[1][2] | Significantly more efficient in inhibiting iron-induced lipid peroxidation.[1] | Known to possess antioxidant activity. | [Timoshnikov et al., 2021][1] |
Mechanism of Antioxidant Action: The Fenton Reaction Inhibition
The principal mechanism behind the antioxidant activity of Deferasirox is its high affinity for ferric iron (Fe³⁺). By forming a stable 2:1 complex with iron, Deferasirox effectively sequesters free iron, preventing its participation in the Fenton reaction. This reaction is a major source of hydroxyl radicals (•OH), a highly reactive and damaging ROS, in biological systems.
Figure 1. Mechanism of Deferasirox antioxidant activity by inhibiting the Fenton reaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Ascorbic Acid Oxidation Assay (UV-Visible Spectrophotometry)
This assay measures the rate of ascorbic acid oxidation in the presence of iron, with and without the iron chelator. The decrease in ascorbic acid concentration is monitored by measuring the absorbance at its λmax (approximately 265 nm).
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Ascorbic acid solution (e.g., 100 µM in a suitable buffer like phosphate (B84403) buffer, pH 7.4)
-
Ferric chloride (FeCl₃) solution (e.g., 50 µM in the same buffer)
-
Deferasirox solution (e.g., 100 µM in the same buffer)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Set the spectrophotometer to measure absorbance at 265 nm.
-
Blank: To a cuvette, add the buffer solution.
-
Control (Iron-induced oxidation): To a separate cuvette, add the ascorbic acid solution and the FeCl₃ solution. Mix gently and immediately start recording the absorbance at 265 nm at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Test (Deferasirox inhibition): To a third cuvette, add the ascorbic acid solution, the Deferasirox solution, and the FeCl₃ solution. Mix gently and immediately start recording the absorbance at 265 nm under the same conditions as the control.
-
Data Analysis: Plot absorbance versus time for both the control and test samples. The rate of ascorbic acid oxidation is determined from the slope of the linear portion of the curve. The percentage inhibition by Deferasirox can be calculated as: [1 - (Rate of test / Rate of control)] * 100.
Linoleic Acid Peroxidation Assay (NMR Spectroscopy)
This assay evaluates the ability of an antioxidant to inhibit the peroxidation of linoleic acid, a polyunsaturated fatty acid. The consumption of linoleic acid is monitored by ¹H NMR spectroscopy, specifically by observing the decrease in the signal intensity of the bis-allylic protons.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Linoleic acid solution (e.g., in a deuterated solvent like CDCl₃ or in an aqueous buffer with a co-solvent)
-
A source of free radicals (e.g., a Fenton reagent like FeSO₄ and H₂O₂)
-
Deferasirox or Deferiprone solution
-
Deuterated solvent or buffer
Procedure:
-
Reference Spectrum: Acquire a ¹H NMR spectrum of the linoleic acid solution to establish the initial signal intensity of the bis-allylic protons (typically around 2.77 ppm).
-
Control (Induced Peroxidation): To an NMR tube, add the linoleic acid solution and the free radical source. Acquire ¹H NMR spectra at various time points to monitor the decrease in the bis-allylic proton signal.
-
Test (Antioxidant Inhibition): To a separate NMR tube, add the linoleic acid solution, the antioxidant (Deferasirox or Deferiprone), and the free radical source. Acquire ¹H NMR spectra at the same time points as the control.
-
Data Analysis: Integrate the bis-allylic proton signal in each spectrum. Plot the normalized integral intensity against time for both control and test samples. The rate of linoleic acid peroxidation is determined from the slope of the initial linear portion of the decay curve. The protective effect of the antioxidant is evident from a slower decay rate compared to the control.
Figure 2. General experimental workflow for validating antioxidant activity.
Logical Comparison Framework
The validation of the Deferasirox-iron complex's antioxidant activity relies on a direct comparison with established alternatives under identical experimental conditions.
Figure 3. Logical framework for comparing antioxidant performance.
Conclusion
The available experimental data robustly supports the antioxidant activity of the Deferasirox-iron complex. Its primary mechanism of action, the chelation of redox-active iron and subsequent inhibition of the Fenton reaction, is well-established. While it demonstrates significant efficacy in preventing the oxidation of small molecules like ascorbic acid, its performance in more complex lipid peroxidation models is less pronounced compared to other chelators like Deferiprone. This suggests that the choice of an iron chelator for antioxidant purposes may depend on the specific pathological context and the primary site of oxidative damage. Further research with a broader range of antioxidant assays and in vivo models will provide a more comprehensive understanding of the therapeutic potential of the Deferasirox-iron complex in mitigating oxidative stress-related diseases.
References
- 1. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox: A Comparative Analysis of Metal Ion Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Deferasirox with its primary target, iron (Fe³⁺), and other biologically relevant metal ions. The following sections present quantitative data on binding stability, detailed experimental protocols for assessing metal ion cross-reactivity, and a visual representation of the experimental workflow.
Quantitative Comparison of Binding Affinities
Deferasirox exhibits a markedly high and selective affinity for ferric iron (Fe³⁺). Its interaction with other metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and aluminum (Al³⁺), is significantly weaker. The stability of the complex formed between a chelator and a metal ion is quantified by the stability constant (log β). A higher log β value indicates a more stable complex.
The table below summarizes the reported stability constants for Deferasirox with various metal ions.
| Metal Ion | Stoichiometry (Deferasirox:Ion) | Stability Constant (log β) | Reference |
| Iron (Fe³⁺) | 2:1 | 38.6 | [1] |
| Copper (Cu²⁺) | 1:1 | 16.65 (log K) | |
| Zinc (Zn²⁺) | 1:1 / 2:1 | Lower affinity than Fe³⁺ | [2] |
| Aluminum (Al³⁺) | 2:1 | Lower affinity than Fe³⁺ | [2] |
Note: The stability constant for the Cu²⁺ complex is presented as log K, which may represent a stepwise formation constant rather than the overall stability constant (log β). Deferasirox's affinity for Fe³⁺ is reported to be approximately 14 and 21 times greater than its affinity for Cu²⁺ and Zn²⁺, respectively.[2] While Deferasirox has a lower affinity for aluminum than for iron, co-administration with aluminum-containing antacids is not recommended.[2]
Experimental Protocols
The determination of the stability constants of metal-ligand complexes is crucial for understanding the potential for cross-reactivity. The following are detailed methodologies for the key experiments used to assess the binding affinity of Deferasirox with different metal ions.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand (Deferasirox) and a metal ion upon the addition of a standard solution of a strong base.
Materials and Reagents:
-
Deferasirox (of known purity)
-
Metal salt solutions (e.g., FeCl₃, CuCl₂, ZnCl₂, AlCl₃) of accurately known concentrations
-
Standardized carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength
-
High-purity water (deionized or distilled)
-
Calibrated pH meter with a glass electrode
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Deferasirox in a suitable solvent (e.g., DMSO) and then dilute it in the aqueous medium of the background electrolyte.
-
Prepare stock solutions of the metal salts in the background electrolyte solution. The concentration of the metal ion should be accurately determined.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions at the desired temperature (e.g., 25 °C or 37 °C).
-
In a thermostated titration vessel, place a known volume of a solution containing Deferasirox, the metal ion of interest, and the background electrolyte. A typical starting solution would contain the ligand and metal in a specific ratio (e.g., 2:1 or 1:1). A solution containing only the ligand and a solution containing only the metal ion should also be titrated under the same conditions for comparison and to determine the protonation constants of the ligand and the hydrolysis constants of the metal ion.
-
-
Titration Process:
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
After each addition, allow the pH to stabilize and record the pH reading and the volume of NaOH added.
-
Continue the titration until the pH reaches a plateau, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain the titration curves.
-
From the titration curves, calculate the protonation constants of Deferasirox and the overall stability constants (log β) of the metal-Deferasirox complexes using specialized software programs (e.g., SUPERQUAD, HYPERQUAD). These programs fit the experimental data to a model that includes all the relevant equilibria in the solution.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes by monitoring the changes in the absorbance spectrum of the ligand upon complexation with a metal ion.
Materials and Reagents:
-
Deferasirox solution of known concentration
-
Metal salt solutions of known concentrations
-
Buffer solutions to maintain a constant pH
-
UV-Vis spectrophotometer
Procedure:
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of Deferasirox and the metal ion is kept constant, but their mole fractions are varied (from 0 to 1).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For Deferasirox and Fe³⁺, this is expected to be around a mole fraction of 0.67, corresponding to a 2:1 complex.
-
-
Determination of Stability Constant (Mole-Ratio Method):
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of Deferasirox.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the molar ratio of [Deferasirox]/[Metal]. The plot will initially show a linear increase in absorbance as more complex is formed, and then it will plateau once all the metal ions are complexed.
-
The stability constant can be calculated from the data in the curved portion of the plot using various mathematical methods, such as the Benesi-Hildebrand equation for 1:1 complexes or more complex models for other stoichiometries.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing metal ion cross-reactivity and the chelation mechanism of Deferasirox.
Caption: Experimental workflow for determining metal ion cross-reactivity of Deferasirox.
Caption: 2:1 chelation of ferric iron by Deferasirox.
References
Efficacy of Deferasirox in Combination with Other Iron Chelators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of chronic iron overload, a common consequence of regular blood transfusions in patients with conditions such as β-thalassemia, often necessitates intensive chelation therapy. While monotherapy with iron chelators like Deferasirox (B549329) (DFX), Deferiprone (DFP), and Deferoxamine (B1203445) (DFO) is standard, some patients exhibit a suboptimal response or experience dose-limiting toxicities. This has led to the exploration of combination therapies, primarily pairing the oral chelator Deferasirox with either Deferiprone or the parenterally administered Deferoxamine. This guide provides a comparative analysis of the efficacy of these combination regimens, supported by experimental data and detailed protocols.
Comparative Efficacy of Deferasirox Combination Therapies
The efficacy of combination iron chelation therapy is typically assessed by monitoring key markers of iron overload, including serum ferritin levels, liver iron concentration (LIC), and cardiac iron levels, often measured by magnetic resonance imaging (MRI) T2*.
Deferasirox (DFX) in Combination with Deferiprone (DFP)
The all-oral combination of Deferasirox and Deferiprone offers a convenient and potentially more tolerable option for patients. Studies have shown that this combination can be effective in reducing iron burden, particularly in patients who are heavily iron-overloaded.[1][2]
A systematic review of eleven studies on the DFX + DFP combination found that single-arm studies generally showed a reduction in serum ferritin, with some studies reaching statistical significance.[2] Most studies also reported a numerical reduction in LIC and an increase in cardiac MRI T2* values, indicating a decrease in cardiac iron.[2] One study in 36 β-thalassemia major patients reported a significant decrease in mean serum ferritin from 6768±4145 µg/L to 3275±618 µg/L after one year of treatment (p < 0.001).[1] However, another small study with 6 patients did not find a statistically significant change in serum ferritin or cardiac MRI T2* but did observe a significant improvement in liver MRI T2* (from 2.12±0.98 ms (B15284909) to 3.03±1.51 ms, p < 0.01), which corresponds to a decrease in LIC.[3]
| Study/Author | Number of Patients | Patient Population | Treatment Duration | Baseline Serum Ferritin (µg/L) | End-of-Study Serum Ferritin (µg/L) | Change in Liver Iron Concentration (LIC) (mg Fe/g dw) | Change in Cardiac T2* (ms) |
| Anonymous Study[1] | 36 | β-thalassemia major | 1 year | 6768 ± 4145 | 3275 ± 618 (p < 0.001) | Not Reported | Not Reported |
| Karami et al.[3] | 6 | β-thalassemia major | 11.5 ± 4.6 months | 2800 ± 1900 | 3400 ± 1600 (p < 0.6) | Improved (Liver T2* increased, p < 0.01) | 16.69 to 17.38 (p < 0.9) |
| Elalfy et al.[4] | 32 | Iron-overloaded patients | 12 months | 4289.19 ± 866.21 | 3219.98 ± 882.25 (p = 0.001) | Decreased from 12.52 to 10.17 | Increased from 16.59 to 19.75 (p = 0.001) |
Table 1: Efficacy of Deferasirox in Combination with Deferiprone. This table summarizes the results from various studies on the combination of Deferasirox and Deferiprone in treating iron overload.
Deferasirox (DFX) in Combination with Deferoxamine (DFO)
The combination of oral Deferasirox with parenteral Deferoxamine is often employed in cases of severe iron overload, particularly when there is significant cardiac iron deposition. This regimen leverages the different pharmacokinetic profiles and potential synergistic effects of the two drugs.
A pilot clinical trial involving 22 patients with transfusion-dependent thalassemia demonstrated that 12 months of combined DFX and DFO therapy led to a significant reduction in iron overload.[5][6] The median LIC decreased by 31% from 17.4 mg/g to 12.0 mg/g (p<0.001), and the median serum ferritin decreased by 24% from 2465 ng/mL to 1875 ng/mL (p=0.002).[6] All six subjects in this study with elevated myocardial iron showed an improvement in MRI T2* (p=0.031).[6] Another report on a single patient with severe iron overload showed a reduction in serum ferritin from over 2500 μg/L to 680 μg/L after 18 months of combination therapy, with improvements in both liver and cardiac MRI T2* values.[7] The HYPERION study, a phase 2 trial, evaluated this combination in patients with severe myocardial siderosis and also found a meaningful decrease in both myocardial and liver iron.[8]
| Study/Author | Number of Patients | Patient Population | Treatment Duration | Baseline LIC (mg Fe/g dw) | End-of-Study LIC (mg Fe/g dw) | Baseline Serum Ferritin (ng/mL) | End-of-Study Serum Ferritin (ng/mL) | Change in Cardiac T2* (ms) |
| Lal et al.[5][6] | 18 (completed) | Transfusion-dependent thalassemia | 12 months | 17.4 (median) | 12.0 (median, p<0.001) | 2465 (median) | 1875 (median, p=0.002) | Improved in all 6 patients with elevated myocardial iron (p=0.031) |
| Anonymous Case Report[7] | 1 | β-thalassemia major, severe iron overload | 18 months | Not Reported | Improved (T2* increased) | >2500 | 680 | Improved (T2* increased) |
| HYPERION Study[8] | 60 | Severe transfusional myocardial siderosis | 24 months | 33.4 | 12.8 | Not Reported | Not Reported | Increased from 7.2 to 9.5 (geometric mean) |
Table 2: Efficacy of Deferasirox in Combination with Deferoxamine. This table summarizes the results from various studies on the combination of Deferasirox and Deferoxamine in treating iron overload.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are generalized experimental protocols for clinical trials evaluating Deferasirox combination therapies, based on published studies.[5][9]
Patient Population
-
Inclusion Criteria: Patients with transfusion-dependent anemias (e.g., β-thalassemia major) aged 8 years and older with evidence of iron overload, typically defined by a serum ferritin level >1000 µg/L and/or a liver iron concentration (LIC) >7 mg Fe/g dry weight. For studies focusing on cardiac iron, a cardiac MRI T2* below a certain threshold (e.g., <20 ms) is often required.
-
Exclusion Criteria: Patients with significant renal or hepatic dysfunction not related to iron overload, known hypersensitivity to the study drugs, and pregnancy or lactation.
Treatment Regimens
-
DFX + DFP Combination:
-
DFX + DFO Combination:
Efficacy and Safety Assessments
-
Efficacy Monitoring:
-
Serum Ferritin: Measured at baseline and then monthly.
-
Liver Iron Concentration (LIC): Assessed by MRI (e.g., R2 or T2*) or liver biopsy at baseline and at the end of the study (typically 12 months).
-
Cardiac Iron: Assessed by cardiac MRI T2* at baseline and at the end of the study.
-
-
Safety Monitoring:
-
Regular monitoring of renal function (serum creatinine, urinalysis) and liver function (serum transaminases).
-
Complete blood counts to monitor for neutropenia, particularly with Deferiprone.
-
Audiology and ophthalmology assessments at baseline and end of study.
-
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action: The Iron Shuttle
Combination chelation therapy is thought to be more effective due to the different properties of the chelators, allowing them to access different pools of iron within the body. The "iron shuttle" hypothesis has been proposed, particularly for the combination of DFP and DFO, where the smaller, more lipophilic DFP can enter cells, chelate intracellular iron, and then transfer it to the larger, extracellular DFO for excretion. A similar synergistic effect may occur with Deferasirox combinations.
Caption: Conceptual "Iron Shuttle" Mechanism.
General Experimental Workflow for Combination Chelation Trials
The design and execution of clinical trials for combination chelation therapies follow a structured workflow to ensure patient safety and data integrity.
Caption: Clinical Trial Workflow.
Conclusion
Combination therapy with Deferasirox and another iron chelator, either Deferiprone or Deferoxamine, represents a valuable strategy for managing patients with significant iron overload who do not respond adequately to monotherapy. The all-oral combination of Deferasirox and Deferiprone offers improved convenience and has shown efficacy in reducing iron burden. The combination of Deferasirox with parenteral Deferoxamine is a potent option for rapidly reducing severe iron overload, particularly in the heart and liver. The choice of combination regimen should be individualized based on the patient's iron overload status, organ involvement, tolerability, and adherence. Further large-scale, randomized controlled trials are needed to definitively establish the comparative efficacy and long-term safety of these combination therapies.
References
- 1. Combination Iron Chelation Therapy with Deferiprone and Deferasirox in Iron-Overloaded Patients with Transfusion-Dependent β-Thalassemia Major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.cureus.com [assets.cureus.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Safety of Combined Deferiprone and Deferasirox in Iron-Overloaded Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Chelation Therapy with Deferasirox and Deferoxamine in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined chelation therapy with deferasirox and deferoxamine in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy of deferasirox and deferoxamine shows significant improvements in markers of iron overload in a patient with β-thalassemia major and severe iron burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
A Researcher's Guide to Quantifying the Deferasirox-Iron Complex: A Comparative Analysis of Leading Assay Methodologies
For researchers, scientists, and drug development professionals engaged in the study of iron chelation therapy, the accurate quantification of the deferasirox-iron complex is paramount. This guide provides a comparative overview of the most prevalent analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. We present a synthesis of performance data from published studies and detailed experimental protocols to assist in the selection of the most appropriate assay for your research needs.
The oral iron chelator deferasirox (B549329) (DFX) is a cornerstone in the management of chronic iron overload. Its therapeutic efficacy is directly linked to its ability to form a stable 2:1 complex with ferric iron (Fe³⁺), which is subsequently eliminated from the body. Consequently, the precise measurement of this deferasirox-iron complex (Fe-[DFX]₂) in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new chelation strategies.
This guide delves into the technical specifications, performance metrics, and procedural details of the three primary analytical techniques employed for the quantification of the deferasirox-iron complex.
Comparative Performance of Analytical Methods
The selection of an appropriate assay is contingent on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of deferasirox and its iron complex, based on data from various validation studies.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | Good; can resolve deferasirox and its iron complex from endogenous components.[1] | Excellent; highly specific due to mass filtering, minimizing interferences.[2][3] | Moderate; susceptible to interference from other molecules that absorb at similar wavelengths. |
| Sensitivity (LOD/LOQ) | Good; typically in the low µg/mL to ng/mL range.[4] | Excellent; highest sensitivity, capable of detecting concentrations in the low ng/mL to pg/mL range.[2][3] | Lower; generally in the µg/mL range.[5] |
| Linearity Range | Wide; typically spans several orders of magnitude.[4][5] | Wide; excellent linearity over a broad concentration range.[2] | Narrower; may be limited by deviations from Beer-Lambert law at high concentrations.[5] |
| Precision (%RSD) | Typically <15%.[4] | Typically <15%.[2][3] | Typically <15%.[5] |
| Accuracy (%Recovery) | Good; generally within 85-115%.[6] | Excellent; generally within 85-115%.[3] | Good; generally within 85-115%.[5] |
| Sample Throughput | Moderate to high. | High, especially with modern autosamplers. | High. |
| Cost | Moderate. | High. | Low. |
| Key Advantage | Robust and widely available. Capable of simultaneous quantification of deferasirox and its iron complex.[1] | Gold standard for bioanalysis due to superior sensitivity and specificity. | Simple, rapid, and cost-effective for in vitro studies. |
| Key Disadvantage | Potential for interference from co-eluting compounds. | High initial investment and operational costs. Matrix effects can be a challenge. | Limited applicability for complex biological matrices due to lower selectivity. |
Experimental Workflows and Signaling Pathways
To visualize the process of assay validation, a critical component of ensuring reliable and reproducible data, the following diagram illustrates a generalized workflow.
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols
The following are representative protocols for the quantification of the deferasirox-iron complex using the discussed analytical methods. These protocols are based on published literature and should be adapted and validated for specific laboratory conditions and research questions.
HPLC-UV for Simultaneous Quantification of Deferasirox and Deferasirox-Iron Complex
This method allows for the simultaneous determination of both the parent drug and its iron complex in plasma samples.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) at a specific pH. The exact gradient program should be optimized to achieve adequate separation.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute deferasirox and its iron complex with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Optimized for both deferasirox and the iron complex (e.g., 245 nm and 315 nm).
-
-
Quantification:
-
Generate calibration curves for both deferasirox and the deferasirox-iron complex using standards of known concentrations.
-
Calculate the concentration of each analyte in the samples by interpolating their peak areas against the respective calibration curves.
-
LC-MS/MS for Deferasirox Quantification
This highly sensitive and specific method is often employed for pharmacokinetic studies. A key consideration is the potential for in-source formation of the iron complex, which can be mitigated by the addition of a strong chelating agent like EDTA to the mobile phase.[2]
-
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water with 0.04 mM EDTA.
-
Mobile Phase B: Methanol.
-
A gradient elution is typically used.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for deferasirox and the internal standard. For example, for deferasirox, the transition m/z 374.1 → 297.1 might be used.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of deferasirox in the samples from the calibration curve.
-
UV-Vis Spectrophotometry for Deferasirox and Iron Complex
This method is suitable for in vitro studies and for the analysis of bulk drug and pharmaceutical formulations. It relies on the distinct absorbance spectra of deferasirox and its iron complex.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Solvent:
-
A suitable solvent in which both deferasirox and its iron complex are soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution).
-
-
Procedure:
-
Prepare a series of standard solutions of deferasirox and the pre-formed deferasirox-iron complex of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for each compound. Deferasirox typically shows a λmax around 245 nm and 315 nm, while the iron complex will have a different spectral profile.
-
Generate separate calibration curves by plotting absorbance versus concentration for deferasirox and its iron complex.
-
Measure the absorbance of the unknown sample at the respective λmax values.
-
Calculate the concentration of each component in the sample using the corresponding calibration curve. For mixtures, a simultaneous equation method based on absorbance at multiple wavelengths may be necessary.
-
Conclusion
The choice of an analytical method for the quantification of the deferasirox-iron complex is a critical decision that impacts the quality and reliability of research findings. LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for bioanalytical applications. HPLC-UV provides a robust and cost-effective alternative, particularly for studies where the simultaneous measurement of both deferasirox and its iron complex is desired. UV-Vis spectrophotometry, while less sensitive and selective, remains a valuable tool for simpler applications such as in vitro experiments and formulation analysis.
By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the most appropriate assay to advance their understanding of deferasirox pharmacology and improve the management of iron overload.
References
- 1. Simultaneous Determination of Plasma Deferasirox and Deferasirox-Iron Complex Using an HPLC-UV System and Pharmacokinetics of Deferasirox in Patients With β-Thalassemia Major: Once-daily Versus Twice-daily Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Deferasirox and Novel Iron Chelators in Development
For Researchers, Scientists, and Drug Development Professionals
The management of chronic iron overload, a common consequence of regular blood transfusions for conditions like thalassemia and sickle cell disease, has evolved significantly with the advent of oral iron chelators. Deferasirox (B549329), an established oral agent, has been a mainstay of therapy. However, the quest for agents with improved efficacy, better safety profiles, and different mechanisms of action continues to drive the development of novel iron chelators. This guide provides a comparative overview of Deferasirox and emerging iron chelators, supported by available experimental data and detailed methodologies.
Overview of Deferasirox and Novel Iron Chelators
Deferasirox is an orally active tridentate chelator that binds to iron in a 2:1 ratio, forming a stable complex that is primarily excreted through the feces.[1][2][3] It is a widely approved treatment for chronic iron overload in both adults and children.[4]
Novel iron chelators in development are exploring diverse mechanisms to manage iron homeostasis. These include:
-
Deferitrin (GT-56-252): An orally active hexadentate iron chelator derived from desferrithiocin (B607067).[5] Phase I clinical trials have shown it to be well-tolerated and to promote iron excretion, largely through the fecal route.[1][5][6]
-
SP-420: A novel oral iron chelator belonging to the desferrithiocin class.[7] It has completed Phase I clinical trials and is currently in a Phase II dose-finding study.[4][8][9] SP-420 is designed for high tissue exposure in key organs and has the potential for greater efficacy and tolerability.[7][10]
-
Rusfertide (B8819294) (PTG-300): A hepcidin (B1576463) mimetic that regulates iron homeostasis by controlling iron absorption and mobilization.[11][12][13] By mimicking hepcidin, Rusfertide limits the amount of iron available for red blood cell production, thereby reducing the need for phlebotomies in conditions like polycythemia vera.[12][13][14] Phase II studies have shown its efficacy in maintaining hematocrit levels.[15]
-
VIT-2763: An oral ferroportin inhibitor that restricts iron availability.[16][17] Ferroportin is the only known cellular iron exporter. By inhibiting ferroportin, VIT-2763 can reduce systemic iron levels. A Phase I study in healthy volunteers demonstrated that it was well-tolerated and led to a temporary decrease in serum iron levels.[16][17][18]
Comparative Data of Deferasirox and Novel Iron Chelators
The following table summarizes the key characteristics and available clinical data for Deferasirox and the novel iron chelators. It is important to note that the novel agents are in earlier stages of clinical development, and direct head-to-head comparative data with Deferasirox is limited.
| Feature | Deferasirox | Deferitrin (GT-56-252) | SP-420 | Rusfertide (PTG-300) | VIT-2763 |
| Mechanism of Action | Oral tridentate iron chelator (2:1 binding ratio)[1][2] | Oral hexadentate iron chelator[5] | Oral desferrithiocin-class iron chelator[7] | Hepcidin mimetic[11][12] | Oral ferroportin inhibitor[16][17] |
| Route of Administration | Oral (dispersible and film-coated tablets) | Oral | Oral | Subcutaneous injection | Oral |
| Primary Route of Excretion | Feces (84%)[1] | Feces (80-90% in preclinical models)[1] | Not yet reported | Not applicable (regulates iron) | Not yet reported |
| Clinical Development Stage | Marketed | Phase I/II completed[5] | Phase II[8] | Phase III (for Polycythemia Vera)[12][15] | Phase I completed[16][17] |
| Key Efficacy Findings | Reduces Liver Iron Concentration (LIC) and serum ferritin.[4] | Promoted iron excretion in a dose-related manner in a Phase I trial.[5] | Aims to reduce LIC; Phase II trial ongoing to determine efficacy.[8][9] | Reduces the need for phlebotomy and maintains hematocrit levels <45%.[13][15] | Temporary decrease in mean serum iron levels in healthy volunteers.[16][17][18] |
| Reported Adverse Events | Gastrointestinal disturbances, skin rash, increases in serum creatinine, and liver transaminases. | Well-tolerated in Phase I with no serious adverse events reported.[1][5] | Safety and tolerability are being assessed in the Phase II trial.[8] | Generally well-tolerated; injection site reactions have been reported. | Well-tolerated with a safety profile similar to placebo in a Phase I study.[16][17] |
Experimental Protocols
Accurate and standardized methods for assessing iron overload are crucial in the development and comparison of iron chelators. Below are detailed protocols for two key experimental procedures.
Protocol 1: Measurement of Liver Iron Concentration (LIC) by MRI T2*
This non-invasive method is the gold standard for quantifying liver iron.[19]
1. Patient Preparation:
-
No specific preparation is required. Patients can eat and drink normally before the scan.
2. MRI Equipment and Sequence:
-
Field Strength: 1.5T or 3T MRI scanner. 1.5T is preferred for severe iron overload.[20]
-
Sequence: Multi-echo gradient-recalled echo (mGRE) sequence.[19]
-
Echo Times (TE): A series of at least 6-12 echo times should be acquired, with the first TE being as short as possible (<1 msec).[20][21]
-
Repetition Time (TR): Typically around 200 ms.[19]
-
Flip Angle: Approximately 20 degrees.[19]
-
Slice Thickness: 10 mm.[19]
3. Image Acquisition:
-
A single transverse slice through the center of the liver is acquired during a single breath-hold (15-20 seconds) to minimize motion artifacts.
4. Data Analysis:
-
Regions of Interest (ROIs) are drawn on the liver parenchyma on the images from each echo time, avoiding large blood vessels.
-
The signal intensity within the ROIs is measured at each TE.
-
The T2* relaxation time is calculated by fitting the signal intensity decay curve to a mono-exponential decay model.
-
The Liver Iron Concentration (LIC) in mg/g dry weight is then derived from the T2* value using a validated calibration curve.[21][22]
Protocol 2: Measurement of Serum Ferritin by Enzyme-Linked Immunosorbent Assay (ELISA)
Serum ferritin is a common biomarker for assessing total body iron stores.
1. Reagents and Materials:
-
96-well microtiter plates coated with a monoclonal antibody against human ferritin.
-
Patient serum or plasma samples.
-
Ferritin standards of known concentrations.
-
Horseradish peroxidase (HRP)-conjugated anti-ferritin antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
2. Assay Procedure:
-
Coating: Wells are pre-coated with a capture antibody.
-
Sample Addition: Add 25 µL of standards, controls, and patient samples to the wells.[23]
-
Incubation: Add 100 µL of incubation buffer and incubate for 30-60 minutes at room temperature.[23]
-
Washing: Wash the wells three times with wash buffer to remove unbound substances.[23]
-
Conjugate Addition: Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 30-60 minutes.[23]
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.[23]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[23]
-
Reading: Measure the absorbance at 450 nm using a microplate reader.[23]
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the ferritin standards against their known concentrations.
-
The ferritin concentration in the patient samples is determined by interpolating their absorbance values on the standard curve.
Signaling Pathways in Iron Chelation
Iron and iron chelators can influence various intracellular signaling pathways. Understanding these interactions is crucial for elucidating the full spectrum of their biological effects.
Deferasirox and the mTOR Signaling Pathway
Deferasirox has been shown to repress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in certain cell types.[24] This is mediated through the upregulation of REDD1 (Regulated in development and DNA damage response 1) and its downstream target, TSC2 (Tuberous Sclerosis Complex 2).[24][25] TSC2, in turn, inhibits mTOR, leading to downstream effects on protein synthesis and cell proliferation.[25]
Iron-Induced Oxidative Stress and AKT/ERK Signaling
Excess iron can lead to oxidative stress, which in turn can activate pro-survival signaling pathways such as AKT and ERK1/2.[26] This activation can influence cell fate and may play a role in the pathophysiology of iron overload.
Experimental Workflow for Comparative Chelator Studies
The following diagram illustrates a typical workflow for a comparative study of iron chelators.
References
- 1. ashpublications.org [ashpublications.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. mdpi.com [mdpi.com]
- 4. AbFero Announces PK Study Results For SP-420 In Transfusional Iron Overload -- Proceeds With Phase 1-2 Trial Of Iron Chelator - BioSpace [biospace.com]
- 5. Drug evaluation: Deferitrin for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Iron Chelator - Abfero Pharmaceuticals [abferopharmaceuticals.com]
- 8. pharmacosmos.com [pharmacosmos.com]
- 9. AbFero Announces PK Study Results For SP-420 In Transfusional Iron Overload -- Proceeds With Phase 1-2 Trial Of Iron Chelator [prnewswire.com]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. m.youtube.com [m.youtube.com]
- 13. onclive.com [onclive.com]
- 14. rusfertide (PTG-300) News - LARVOL Sigma [sigma.larvol.com]
- 15. Pharmacokinetics and Pharmacodynamics of Rusfertide, a Hepcidin Mimetic, Following Subcutaneous Administration of a Lyophilized Powder Formulation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral ferroportin inhibitor VIT-2763: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of automated and manual protocols for magnetic resonance imaging assessment of liver iron concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Quantification of iron concentration in the liver by MRI | springermedizin.de [springermedizin.de]
- 22. youtube.com [youtube.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Iron-induced oxidative stress activates AKT and ERK1/2 and decreases Dyrk1B and PRMT1 in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Deferasirox Iron Complex Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deferasirox, an oral iron chelator, with the industry-standard treatments for chronic iron overload, Deferoxamine and Deferiprone. The performance of these chelators is evaluated based on key efficacy and safety parameters supported by experimental data from clinical trials and meta-analyses.
Quantitative Comparison of Iron Chelators
The efficacy of iron chelation therapy is primarily assessed by its ability to reduce total body iron, which is monitored through changes in serum ferritin (SF) levels and liver iron concentration (LIC). Safety is evaluated by the incidence of adverse events. The following tables summarize the comparative performance of Deferasirox, Deferoxamine, and Deferiprone.
Table 1: Efficacy of Iron Chelators
| Parameter | Deferasirox (DFX) | Deferoxamine (DFO) | Deferiprone (DFP) | Combination Therapy (DFP+DFO) |
| Change in Serum Ferritin (SF) | Significant reduction.[1][2][3][4][5] | Standard for reduction.[1][2][3][4] | Effective in reducing SF.[1][2][3][4] | Significant reduction.[1][2] |
| Change in Liver Iron Concentration (LIC) | Dose-dependent reduction.[1][3][4] | Effective in reducing LIC.[1][3][4] | Shows reduction in LIC.[1][3][4] | Significant reduction.[1] |
| Myocardial Iron Removal | Effective in reducing cardiac iron. | Less effective than DFP in some studies.[1][2] | More effective than DFO in reducing cardiac iron.[1][2] | Highly effective in reducing cardiac iron.[1][2] |
| Administration | Oral, once daily.[6] | Subcutaneous or intravenous infusion over 8-12 hours, 5-7 days/week.[1][2] | Oral, three times daily.[7] | Oral (DFP) and infusion (DFO).[1] |
Table 2: Safety Profile of Iron Chelators
| Adverse Events | Deferasirox (DFX) | Deferoxamine (DFO) | Deferiprone (DFP) |
| Common | Gastrointestinal disturbances (nausea, vomiting, diarrhea, abdominal pain), skin rash, non-progressive increase in serum creatinine.[8] | Local reactions at the injection site (pain, swelling, redness), auditory and visual disturbances at high doses.[1] | Gastrointestinal symptoms, arthralgia, and potentially serious but reversible neutropenia and agranulocytosis.[3] |
| Serious | Renal and hepatic impairment, gastrointestinal ulceration and hemorrhage.[8] | Growth retardation and bone changes in children with high doses.[1] | Agranulocytosis (requires regular monitoring of neutrophil count). |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of iron chelators.
Measurement of Serum Ferritin (SF)
Principle: Serum ferritin levels are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.[9][10][11][12] This method utilizes two specific antibodies that bind to different epitopes on the ferritin molecule.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.[11]
-
Store the serum at 2-8°C if the assay is performed within 8 hours, or freeze at -20°C or lower for longer storage.[11]
-
Ensure samples are brought to room temperature before analysis.[13]
-
-
Assay Procedure (ELISA Example):
-
A monoclonal anti-ferritin antibody is pre-coated onto the wells of a microplate.[9]
-
Patient serum samples, standards, and controls are pipetted into the wells.[9]
-
A second anti-ferritin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.[9]
-
During incubation, ferritin in the sample binds to both the immobilized antibody and the enzyme-conjugated antibody, forming a "sandwich".[9]
-
The wells are washed to remove any unbound antibodies and other components.[9]
-
A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[9]
-
The reaction is stopped by adding a stop solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[9]
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known ferritin concentrations.
-
The ferritin concentration in the patient samples is determined by interpolating their absorbance values on the standard curve.
-
Measurement of Liver Iron Concentration (LIC) by MRI
Principle: Magnetic Resonance Imaging (MRI) provides a non-invasive method to quantify liver iron concentration. The presence of iron, a paramagnetic substance, alters the magnetic properties of the liver tissue, specifically shortening the T2* relaxation time. The reciprocal of T2, known as R2, is directly proportional to the liver iron concentration.[14]
Methodology:
-
Patient Preparation:
-
No specific preparation such as fasting is typically required.
-
Patients are positioned in the MRI scanner, and a torso coil is placed over the abdomen.
-
-
MRI Acquisition:
-
MRI is performed using a 1.5 Tesla or 3.0 Tesla scanner.[15][16]
-
A multi-echo gradient-recalled echo (GRE) sequence is used to acquire images of the liver at multiple echo times (TEs).[15][17]
-
A single mid-hepatic slice is typically imaged during a single breath-hold to minimize motion artifacts.[15]
-
Imaging parameters are optimized for iron quantification, including a short repetition time (TR) and a range of TEs.[15]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the MRI images within the liver parenchyma, avoiding major blood vessels and biliary ducts.
-
The signal intensity within the ROIs is measured at each echo time.
-
The R2* value is calculated by fitting the signal decay curve across the different TEs to a mono-exponential decay model (Signal Intensity = S0 * e^(-TE * R2*)).[18]
-
The calculated R2* value is then converted to LIC (in mg Fe/g dry weight) using a validated calibration curve.[17]
-
Visualizations
Mechanism of Action of Deferasirox
Caption: Mechanism of action of Deferasirox, from oral absorption to iron chelation and fecal excretion.
Comparative Experimental Workflow for Iron Chelators
Caption: A typical experimental workflow for a randomized controlled trial comparing iron chelators.
References
- 1. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 2. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. paediatricaindonesiana.org [paediatricaindonesiana.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. novamedline.com [novamedline.com]
- 10. scribd.com [scribd.com]
- 11. msa.sm.ee [msa.sm.ee]
- 12. atlas-medical.com [atlas-medical.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. Iron Quantification – Body MRI [bodymri.stanford.edu]
- 15. MRI R2 and R2* mapping accurately estimates hepatic iron concentration in transfusion-dependent thalassemia and sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complex Confounder-Corrected R2* Mapping for Liver Iron Quantification with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical guide to quantification of hepatic iron with MRI | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
Deferasirox in the Management of Transfusional Iron Overload: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on Deferasirox (B549329) for the treatment of transfusional iron overload. It offers an objective comparison with alternative iron chelators, supported by experimental data, to inform research and drug development in this field.
Comparative Efficacy of Iron Chelators
Deferasirox (DFX), an oral iron chelator, has been extensively studied for its efficacy in reducing iron burden in patients with transfusion-dependent anemias. Meta-analyses and direct clinical trials have compared its performance against the standard parenteral chelator, Deferoxamine (B1203445) (DFO), and another oral agent, Deferiprone (B1670187) (DFP).
In the short term, systematic reviews have found no significant clinical difference between Deferasirox, Deferoxamine, and Deferiprone in their ability to remove iron from the blood and liver.[1][2][3] However, specific patient populations and treatment goals may favor one agent over another. For instance, a meta-analysis of three randomized clinical trials in patients with Sickle Cell Anemia (SCA) showed that Deferasirox was as effective as Deferoxamine in managing iron overload.[4][5] While there was no significant difference in reducing liver iron concentration (LIC), serum ferritin levels were significantly lower in the Deferoxamine group.[4][5]
Combination therapy has also been explored. A meta-analysis of 16 randomized controlled trials indicated that combination therapy of Deferiprone with Deferoxamine was more effective in reducing myocardial iron concentration and improving left ventricular ejection fraction compared to Deferoxamine monotherapy.[6][7] Another study suggested that a combination of the two oral chelators, Deferiprone and Deferasirox, could be more effective at reducing iron overload than either drug alone and may even reverse complications of iron overload such as cardiac dysfunction.[8][9]
Quantitative Data Summary
The following tables summarize the key efficacy data from various clinical trials and meta-analyses, comparing Deferasirox with Deferoxamine and Deferiprone.
Table 1: Change in Liver Iron Concentration (LIC) from Baseline
| Comparison | Number of Studies/Patients | Mean Change in LIC (mg Fe/g dw) | Statistical Significance | Citation |
| Deferasirox vs. Deferoxamine (SCA) | 3 RCTs | -1.61 (WMD, 95% CI -4.42 to 1.21) | Not Significantly Different | [4][5] |
| Deferasirox (High Iron Burden) | 303 patients (EPIC study) | -6.1 ± 9.1 | P < 0.0001 | [10] |
| Deferasirox (Low Iron Burden) | 71 patients (EPIC study) | -0.02 ± 2.4 | Not Significant | [10] |
| Deferasirox (β-thalassemia) | 233 patients (ESCALATOR study) | -3.4 | P = 0.016 (for treatment success) | [11] |
Table 2: Change in Serum Ferritin from Baseline
| Comparison | Number of Studies/Patients | Mean Change in Serum Ferritin (ng/mL) | Statistical Significance | Citation |
| Deferasirox vs. Deferoxamine (SCA) | 3 RCTs | 278.13 (WMD, 95% CI 36.69 to 519.57) | Significantly lower in DFO group | [4][5] |
| Deferasirox vs. Deferoxamine (Thalassemia) | - | - | Significant difference in favor of DFX | [6] |
| Deferiprone vs. Deferoxamine | - | - | Not Significantly Different | [6][7] |
| Deferasirox (High Iron Burden) | 303 patients (EPIC study) | -830 (median) | P < 0.0001 | [10] |
| Deferasirox (Low Iron Burden) | 71 patients (EPIC study) | -57 (median) | Not Significant | [10] |
| Deferasirox (Hereditary Hemochromatosis) | 49 patients | 63.5% - 74.8% decrease | - | [12] |
Safety and Tolerability Profile
The safety profiles of the three main iron chelators differ, which can influence treatment decisions. Deferasirox is generally well-tolerated, with the most common adverse events being gastrointestinal disturbances, skin rash, and non-progressive increases in serum creatinine.[12][13] A network meta-analysis of five randomized controlled trials found that Deferasirox carried a higher risk of adverse events compared to Deferiprone.[14] Deferiprone, while effective, has been associated with neutropenia and agranulocytosis.[2] Deferoxamine, being an infused therapy, is associated with local injection site reactions and the burden of parenteral administration.[13]
Key Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of iron chelators. Below are summaries of the protocols for two key studies.
The ESCALATOR Study
-
Objective: To evaluate the efficacy and safety of once-daily Deferasirox in patients aged 2 years and older with β-thalassemia major and iron overload who were previously chelated with Deferoxamine and/or Deferiprone.[11]
-
Study Design: A prospective, open-label, 1-year multicenter study.[11]
-
Intervention: Most patients started with Deferasirox at a dose of 20 mg/kg/day, with dose adjustments based on markers of over- or under-chelation.[11]
-
Primary Endpoint: Treatment success, defined as a reduction in LIC of ≥3 mg Fe/g dry weight (dw) for baseline LIC ≥10 mg Fe/g dw, or a final LIC of 1-7 mg Fe/g dw for baseline LIC of 2 to <10 mg Fe/g dw.[11]
-
Key Assessments: LIC was measured at baseline and after 1 year of treatment. Serum ferritin levels were monitored regularly.[11]
The EPIC Study (Substudy)
-
Objective: To assess the effect of Deferasirox dosing tailored to iron burden and iron loading based on LIC over 1 year in patients with lower versus higher iron overload.[10]
-
Study Design: A substudy of the larger Evaluation of Patients' Iron Chelation with Exjade® (EPIC) trial, utilizing R2-magnetic resonance imaging (R2-MRI) to measure LIC.[10]
-
Intervention: The starting dose of Deferasirox was 10–30 mg/kg/day, depending on the frequency of blood transfusions, with recommended dose adjustments every 3 months.[10]
-
Therapeutic Goals: For patients with a baseline LIC <7 mg Fe/g dw, the goal was maintenance of LIC. For those with a baseline LIC ≥7 mg Fe/g dw, the goal was a reduction in LIC.[10]
-
Key Assessments: Changes in LIC and serum ferritin were assessed after 1 year. Adverse events and laboratory parameters were monitored throughout the study.[10]
Visualizing the Iron Chelation Landscape
The following diagrams illustrate key aspects of iron overload treatment and the comparative framework of the available chelators.
Caption: Clinical workflow for managing transfusional iron overload.
References
- 1. Deferasirox for the treatment of iron overload associated with regular blood transfusions (transfusional haemosiderosis) in patients suffering with chronic anaemia: a systematic review and economic evaluation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Deferasirox for the treatment of iron overload associated with regular blood transfusions (transfusional haemosiderosis) in patients suffering with chronic anaemia: a systematic review and economic evaluation - NIHR Health Technology Assessment programme: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deferasirox for the treatment of iron overload associated with regular blood transfusions (transfusional haemosiderosis) in patients suffering with chronic anaemia: a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. academicmed.org [academicmed.org]
- 9. Oral chelators in transfusion-dependent thalassemia major patients may prevent or reverse iron overload complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deferasirox for transfusion-related iron overload: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Deferasirox and its Iron Complex
The following guide provides essential safety and logistical information for the proper handling and disposal of Deferasirox and its iron complex, tailored for research, scientific, and drug development professionals. Mismanagement of this pharmaceutical waste can lead to regulatory violations, environmental contamination, and risks to public health and safety.
Hazard Identification and Safety Precautions
Deferasirox is classified as a hazardous substance. It is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be handled as hazardous waste.[1]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle Deferasirox powder and its complexes within a laboratory hood or a chemical fume hood whenever possible to avoid inhalation of dust or aerosols.[1][2] The workspace should be well-ventilated.[1][2]
-
Gloves: Use appropriate chemical-resistant gloves (standard BS EN 374:2003 or equivalent).[2]
-
Eye Protection: Wear appropriate safety glasses.[2]
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[1][2] Do not eat, drink, or smoke in areas where Deferasirox is being used.[1][2]
Summary of Disposal and Safety Data
The following table summarizes the critical information for handling and disposing of Deferasirox waste.
| Parameter | Guideline | Citations |
| Hazard Classification | Acute Oral Toxicity (Category 4), STOT-Repeated Exposure, Very Toxic to Aquatic Life (Acute & Chronic) | [1][2] |
| Primary Disposal Route | Incineration at a licensed hazardous waste treatment facility. | [3] |
| Waste Container Type | Use approved, secure, leak-proof, and clearly labeled hazardous waste containers. | [1] |
| Container Color Code | Black containers are designated for RCRA hazardous pharmaceutical waste. | [3][4] |
| Prohibited Disposal | DO NOT dispose of down the drain or flush. DO NOT dispose of in regular trash. | [3][5] |
| Spill Cleanup | Collect spillage and clean the remainder with a sodium hypochlorite (B82951) solution. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the routine disposal of Deferasirox and its iron complex waste generated in a laboratory setting.
-
Segregation: At the point of generation, immediately segregate Deferasirox waste from non-hazardous waste. This includes contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) and residual product.
-
Containerization: Place all Deferasirox-contaminated solid waste into a designated black hazardous waste container.[3][4] The container must be leak-proof and have a secure lid.
-
Labeling: Clearly label the container as "Hazardous Waste - Pharmaceuticals" and identify the contents, including "Deferasirox." Ensure the label includes the accumulation start date.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area or central storage location, away from incompatible materials.[1]
-
Documentation: Maintain a hazardous waste manifest, which is a document that tracks the waste from generation to its final disposal.[4]
-
Final Disposal: Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste. The required method of treatment is typically incineration.[3]
Protocol for Accidental Spills
In the event of a spill, follow this procedure to ensure safety and proper cleanup.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Don PPE: Before cleaning, put on the required PPE, including a respirator if dust is airborne, chemical-resistant gloves, safety glasses, and protective clothing.[2]
-
Containment: Prevent the spread of the powder or liquid.
-
Collection: Carefully collect the spilled material. Ensure the waste is contained in a suitable disposal container.[1]
-
Decontamination: Wash the area of the non-recoverable remainder thoroughly with a sodium hypochlorite solution.[1]
-
Disposal: Treat all cleanup materials (absorbents, wipes, contaminated PPE) as hazardous waste and place them in the designated black container for disposal according to the protocol in Section 3.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper management of Deferasirox waste.
Caption: Workflow for handling and disposing of Deferasirox waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Deferasirox Iron Complex
Essential protocols for the safe management, handling, and disposal of Deferasirox iron complex in a laboratory setting, ensuring the protection of personnel and the environment.
Researchers and scientists engaged in drug development and laboratory research must adhere to strict safety protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal of this compound.
Deferasirox is an iron-chelating agent used in the treatment of chronic iron overload. In a laboratory setting, both Deferasirox and its iron complex require careful handling due to their potential health hazards. Safety Data Sheets (SDS) indicate that Deferasirox is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[2][3] The use of process enclosures or local exhaust ventilation is recommended to control airborne levels.[4] For any procedures that may generate dust, a laboratory hood should be utilized.[2][3]
Personal Protective Equipment: A comprehensive PPE plan is critical for the safe handling of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | To prevent eye contact which can cause serious irritation.[1][5] An emergency eyewash station should be readily available.[5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][4][5] |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator or self-contained breathing apparatus may be necessary under conditions where dust is generated or ventilation is inadequate. | To prevent inhalation, as the substance is harmful if inhaled and may cause respiratory irritation.[1][4] |
Operational and Disposal Plans: A Step-by-Step Guide
A clear, procedural approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that engineering controls are functioning properly.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation. Avoid raising dust during handling.[4]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid direct contact with the product.[2][3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5]
Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: Contain the spill and prevent it from entering drains or waterways.[1]
-
Cleanup: For solid spills, avoid generating dust.[4][5] Carefully sweep or vacuum the material into a suitable, labeled waste container.[5] Clean the spill area thoroughly with a suitable detergent or solvent.[5]
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.[4]
Disposal Plan: Deferasirox is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is crucial.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled chemical waste container.[4]
-
Disposal Regulations: Dispose of the waste in accordance with all local, regional, and national regulations for hazardous waste.[2][5] Do not allow the substance to enter sewers or surface water.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
